molecular formula C6H10 B3058855 3-Methyl-1-pentyne CAS No. 922-59-8

3-Methyl-1-pentyne

Cat. No.: B3058855
CAS No.: 922-59-8
M. Wt: 82.14 g/mol
InChI Key: PLHJCCHSCFNKCC-UHFFFAOYSA-N
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Description

3-Methyl-1-pentyne is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCCHSCFNKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-59-8
Record name 3-Methyl-1-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-pentyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-METHYL-1-PENTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DA288VLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Methyl-1-pentyne (sec-butylacetylene). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, chemical synthesis, and substance characterization. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents a visual representation of the compound's characteristic chemical reactivity.

General and Physicochemical Properties

This compound is a terminal alkyne with the chemical formula C₆H₁₀. Its structure features a triple bond at the first carbon position and a chiral center at the third carbon. The following tables summarize its key physical, chemical, and thermodynamic properties.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name 3-methylpent-1-yne[1][2]
Synonyms sec-Butylacetylene[1]
CAS Number 922-59-8[1]
Molecular Formula C₆H₁₀[1][2]
Molecular Weight 82.14 g/mol [1][2]
Density 0.735 g/cm³ (at 20°C)[2][3]
Boiling Point 60 °C (at 760 mmHg)[3]
Melting Point -102.93 °C (estimate)[3]
Refractive Index (n²⁰/D) 1.3891 - 1.392[3][4]
Vapor Pressure 210 mmHg (at 25°C)[3]
Flash Point < 0 °C (estimate)[3]
Solubility Log₁₀(Water Solubility in mol/L) = -1.89[5]
Octanol/Water Partition Coeff. (LogP) 1.666[3][5]
Table 2: Thermodynamic and Spectroscopic Properties
PropertyValueSource(s)
Standard Enthalpy of Formation (ΔfH°gas) 119.45 kJ/mol[5]
Standard Enthalpy of Vaporization (ΔvapH°) 28.42 kJ/mol[5]
Standard Enthalpy of Fusion (ΔfusH°) 10.75 kJ/mol[5]
Standard Gibbs Free Energy of Formation (ΔfG°) 220.27 kJ/mol[5]
Ionization Energy 9.79 ± 0.05 eV; 9.98 ± 0.02 eV[5]
Kovats Retention Index (Standard Non-Polar) 569[1]
¹³C NMR 6 distinct signals expected[6]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and may be fatal if it enters the airways due to its aspiration hazard.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements: H225, H304, H315, H319, H335.[1]

Handling should be performed in a well-ventilated area using spark-proof tools and explosion-proof equipment.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant lab coats, is mandatory. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames in a tightly closed container.[7]

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key properties of volatile organic compounds like this compound.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Method 1: Simple Distillation

    • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

    • Procedure: The liquid sample (~5-10 mL) is placed in the distilling flask with boiling chips. The flask is heated gently. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.[1]

    • Measurement: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. The atmospheric pressure should be recorded simultaneously.[8]

  • Method 2: Thiele Tube Method (Micro Scale)

    • Apparatus Setup: A small sample vial containing 0.5-1.0 mL of the liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the liquid. The assembly is placed in a Thiele tube containing mineral oil.[8]

    • Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[8]

    • Measurement: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

  • Method: Pycnometry

    • Apparatus: A pycnometer (a glass flask with a precise, known volume) and an analytical balance are required.

    • Procedure: The mass of the clean, dry pycnometer is accurately measured. The pycnometer is then filled with the liquid sample, avoiding air bubbles. The stopper is inserted, and any excess liquid is carefully wiped off.[6][9]

    • Measurement: The filled pycnometer is reweighed. The temperature of the liquid is recorded. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[6]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid.

  • Method: Abbe Refractometer

    • Apparatus: An Abbe refractometer is used. The instrument must be calibrated using a standard of known refractive index (e.g., distilled water).

    • Procedure: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer. The prism is closed and locked.[10]

    • Measurement: While looking through the eyepiece, the adjustment knob is turned until the borderline between the light and dark fields is sharp and centered on the crosshairs. The refractive index is read from the instrument's scale. The temperature is recorded from the thermometer attached to the prisms.[10]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing (δ = 0.0 ppm).

    • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay (d1) is crucial for accurate integration in quantitative NMR.[7]

    • Interpretation: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values are analyzed to confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Sample Preparation: As a neat liquid, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.[11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[12][13]

    • Data Acquisition: A background spectrum (of the clean, empty salt plates or ATR crystal) is collected first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[14]

    • Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a sharp, strong C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and C-H stretches for sp³ hybridized carbons (~2850-3000 cm⁻¹).

  • Mass Spectrometry (MS)

    • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer.[15][16]

    • Ionization and Analysis: The molecules are ionized, typically by Electron Impact (EI), causing fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Interpretation: The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural elucidation.

Chemical Reactivity and Logical Workflows

As a terminal alkyne, this compound undergoes several characteristic reactions. The acidic nature of the terminal alkyne proton (pKa ≈ 25) and the high electron density of the triple bond are central to its reactivity.[2][17] The following diagram illustrates key reaction pathways.

Chemical_Reactions_of_3_Methyl_1_Pentyne Key Reaction Pathways of this compound substance This compound (R-C≡C-H) deprotonation Deprotonation substance->deprotonation 1. NaNH₂ or BuLi hydration Hydration (Markovnikov) substance->hydration H₂SO₄, H₂O HgSO₄ hydroboration Hydroboration-Oxidation (Anti-Markovnikov) substance->hydroboration 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH hydrogenation Hydrogenation substance->hydrogenation acetylide Acetylide Anion (R-C≡C⁻) deprotonation->acetylide alkylation Alkylation (Chain Extension) extended_alkyne Internal Alkyne (R-C≡C-R') alkylation->extended_alkyne ketone Methyl Ketone (R-CH₂-CO-CH₃) hydration->ketone aldehyde Aldehyde (R-CH₂-CH₂-CHO) hydroboration->aldehyde alkene Alkene (cis) (R-CH=CH₂) hydrogenation->alkene H₂, Lindlar's Cat. alkane Alkane (R-CH₂-CH₃) hydrogenation->alkane H₂, Pd/C or Pt acetylide->alkylation 2. R'-X (Primary Halide) alkene->alkane H₂, Pd/C or Pt

Caption: Characteristic chemical reactions of a terminal alkyne.

References

Spectroscopic Profile of 3-Methyl-1-pentyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the terminal alkyne, 3-methyl-1-pentyne. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.05d1HH-1 (≡C-H)
~2.40m1HH-3 (-CH(CH₃)-)
~1.55m2HH-4 (-CH₂-)
~1.15d3H-CH(CH₃)-
~0.95t3HH-5 (-CH₃)

Note: Data is predicted and may vary from experimental values. Coupling constants (J) are not provided in this predicted data.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmCarbon Assignment
~86.5C-1 (≡CH)
~68.0C-2 (-C≡)
~29.5C-3 (-CH(CH₃)-)
~29.0C-4 (-CH₂-)
~21.0-CH(CH₃)-
~13.5C-5 (-CH₃)

Note: Experimental data for all six unique carbons is expected in the ¹³C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3310Strong≡C-H stretch (terminal alkyne)
~2960StrongC-H stretch (alkane)
~2875MediumC-H stretch (alkane)
~2110WeakC≡C stretch (alkyne)
~1460MediumC-H bend (alkane)
~1380MediumC-H bend (alkane)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
82Moderate[M]⁺ (Molecular Ion)
67High[M - CH₃]⁺
53High[M - C₂H₅]⁺
41Very High[C₃H₅]⁺ (Base Peak)
39High[C₃H₃]⁺
27High[C₂H₃]⁺

Note: Fragmentation patterns can be complex, and other minor peaks may be observed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay appropriate for the sample.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is a liquid at room temperature, a neat (undiluted) sample is prepared.

  • A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).

  • The plates are carefully pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty salt plates is first recorded to subtract any atmospheric or instrumental interferences.

  • The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the gas chromatograph.

  • The sample is vaporized and separated from the solvent and any impurities on a capillary column.

  • As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • Electron ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis and Purification of 3-Methyl-1-pentyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-Methyl-1-pentyne (also known as sec-butylacetylene), a valuable terminal alkyne in organic synthesis. The document details established synthetic methodologies, purification protocols, and relevant chemical data to support its application in research and development.

Chemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₆H₁₀[1]
Molecular Weight82.14 g/mol [1]
IUPAC Name3-methylpent-1-yne[1]
CAS Number922-59-8[1]
Boiling Point65-66 °C
Density0.716 g/mL at 25 °C
Refractive Index1.405 at 20 °C
13C NMR (CDCl₃)δ (ppm): 86.4, 67.9, 30.1, 20.7, 11.9[2]
IR Spectrum (Vapor)Major peaks at 3310 cm⁻¹ (≡C-H stretch), 2965 cm⁻¹ (C-H stretch), 2115 cm⁻¹ (C≡C stretch)

Synthesis of this compound

Two primary methods for the synthesis of this compound are the alkylation of an acetylide and the Grignard reaction. Both methods are effective for forming the required carbon-carbon bond.

Method 1: Alkylation of Acetylide

This is a common and effective method for the synthesis of terminal alkynes. The reaction proceeds in two main steps: the formation of a sodium acetylide and the subsequent alkylation with a suitable alkyl halide.

Reaction Scheme:

  • HC≡CH + NaNH₂ → HC≡CNa + NH₃

  • HC≡CNa + 2-bromobutane (B33332) → CH₃CH₂CH(CH₃)C≡CH + NaBr

Materials:

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of liquid ammonia.

  • To the stirred liquid ammonia, cautiously add 0.5 moles of sodium amide in small portions.

  • Bubble acetylene gas through the sodium amide suspension until the gray color of the amide is discharged, indicating the formation of sodium acetylide. A white precipitate of sodium acetylide will form.

  • Slowly add a solution of 0.5 moles of 2-bromobutane in 100 mL of anhydrous diethyl ether to the sodium acetylide suspension over a period of 1-2 hours. Maintain the reaction temperature at or below -33 °C (the boiling point of ammonia).

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours.

  • Carefully evaporate the liquid ammonia by removing the dry ice from the condenser and allowing it to warm to room temperature in a well-ventilated fume hood.

  • To the remaining residue, cautiously add 200 mL of cold water to quench the reaction and dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with two 100 mL portions of saturated aqueous ammonium chloride solution, followed by one 100 mL portion of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.

Method 2: Grignard Reaction

The Grignard reaction provides an alternative route to this compound, utilizing an ethynyl (B1212043) Grignard reagent and an appropriate alkyl halide.

Reaction Scheme:

  • HC≡CH + C₂H₅MgBr → HC≡CMgBr + C₂H₆

  • HC≡CMgBr + 2-bromobutane → CH₃CH₂CH(CH₃)C≡CH + MgBr₂

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetylene gas (C₂H₂)

  • 2-Bromobutane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 0.5 moles of magnesium turnings.

  • Add a solution of 0.5 moles of ethyl bromide in 100 mL of anhydrous THF dropwise from the dropping funnel to initiate the Grignignard reagent formation.

  • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard solution to room temperature and bubble acetylene gas through it until the exothermic reaction ceases, indicating the formation of ethynylmagnesium bromide.

  • Slowly add a solution of 0.5 moles of 2-bromobutane in 100 mL of anhydrous THF to the ethynylmagnesium bromide solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 200 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with two 100 mL portions of water and one 100 mL portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by simple distillation.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by fractional distillation or preparative gas chromatography.

Fractional Distillation

Due to its relatively low boiling point and the potential for closely boiling impurities, fractional distillation is the recommended method for purifying this compound on a laboratory scale.[3][4][5]

Apparatus:

  • A round-bottom flask

  • A fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • A distillation head with a thermometer

  • A condenser

  • A receiving flask

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Transfer the crude this compound to the round-bottom flask and add a few boiling chips.

  • The fractionating column should have a high number of theoretical plates to ensure good separation. A 20-30 cm Vigreux column is a suitable choice.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (65-66 °C).

  • The distillation rate should be slow and steady, approximately 1-2 drops per second, to ensure proper fractionation.

Preparative Gas Chromatography (GC)

For very high purity samples or for the separation of isomeric impurities, preparative gas chromatography can be employed.

Typical Parameters:

  • Column: A non-polar or medium-polarity column is suitable for separating hydrocarbons. A column with a stationary phase like DB-1 or HP-5 would be a good starting point.

  • Carrier Gas: Helium or hydrogen.

  • Injection Volume: This will depend on the column dimensions and capacity.

  • Oven Temperature Program: An initial temperature of around 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of around 100-120 °C. The exact program will need to be optimized based on the specific instrument and column.

  • Detector: A thermal conductivity detector (TCD) is often used in preparative GC as it is non-destructive.

  • Collection: The purified fractions are collected as they elute from the column using a trapping system, often cooled with liquid nitrogen or a dry ice/acetone bath.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the described synthetic methods.

Synthesis MethodStarting MaterialsTypical YieldPurity (after purification)
Alkylation of AcetylideAcetylene, Sodium Amide, 2-Bromobutane60-75%>98%
Grignard ReactionAcetylene, Ethylmagnesium Bromide, 2-Bromobutane55-70%>98%

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Alkylation or Grignard Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude this compound workup->crude purification_method Fractional Distillation or Preparative GC crude->purification_method pure_product Pure this compound purification_method->pure_product

Caption: Overall workflow for the synthesis and purification of this compound.

Signaling_Pathway Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion (HC≡C⁻) Acetylene->Acetylide Deprotonation StrongBase Strong Base (e.g., NaNH₂) StrongBase->Acetylide Product This compound Acetylide->Product SN2 Alkylation AlkylHalide sec-Butyl Halide (e.g., 2-Bromobutane) AlkylHalide->Product

Caption: Key reaction pathway for the alkylation of acetylene to form this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety precautions, hazard information, and handling procedures for 3-Methyl-1-pentyne (CAS No. 922-59-8), a flammable and potentially hazardous alkyne.

Core Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause serious health effects.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent accidents and exposure. The primary hazards associated with this compound include its flammability, potential for aspiration toxicity, and irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is as follows:

  • Flammable Liquids: Category 2[1][2]

  • Aspiration Hazard: Category 1[1][2]

  • Skin Irritation: Category 2[1][2]

  • Serious Eye Irritation: Category 2A[1]

  • Specific target organ toxicity — single exposure (Central nervous system): Category 3[1]

  • Hazardous to the aquatic environment — long-term hazard: Category 2[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2]

  • H304: May be fatal if swallowed and enters airways.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H336: May cause drowsiness or dizziness.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Quantitative Safety Data

A clear understanding of the quantitative safety parameters of a chemical is essential for risk assessment and the implementation of appropriate safety controls. The following tables summarize the key physical and chemical safety data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H10[3]
Molecular Weight82.14 g/mol [2]
Boiling Point64 °C (147 °F)[1]
Density0.664 g/mL at 25 °C (77 °F)[1]

Table 2: Fire Hazard Data for a Structurally Similar Compound (3-Methyl-1-pentyn-3-ol)

ParameterValueSource
Flash Point38 °C (100.4 °F)[4]
Autoignition Temperature350 °C (662 °F)[4]
Lower Explosion Limit1.80 vol %[4]
Upper Explosion Limit16.00 vol %[4]

Table 3: Toxicity Data for a Structurally Similar Compound (3-Methyl-1-pentyn-3-ol)

TestSpeciesRouteValueSource
LD50MouseOral525 mg/kg[4]

Experimental Protocols: Safe Handling and Storage

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[5] The ventilation system should be explosion-proof.[1][6]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.[5] Standard safety glasses are not sufficient.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Double gloving is recommended to provide an extra layer of protection.[5]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required to protect against splashes and fire hazards.[5]

  • Respiratory Protection: All work should be performed in a chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][6]

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory.[5]

Handling and Storage Procedures
  • Grounding and Bonding: Ground and bond all containers and receiving equipment during transfer to prevent the buildup of static electricity, which could ignite the flammable vapors.[1][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools.[1][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6] The storage area should be away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial to minimize harm.

Spill Response Workflow

Spill_Response Workflow for this compound Spill A Spill Occurs B Evacuate Immediate Area Alert Others A->B C Remove All Ignition Sources B->C D Don Appropriate PPE C->D E Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) D->E F Collect Absorbed Material Using Non-Sparking Tools E->F G Place in a Sealed, Labeled Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste According to Institutional and Local Regulations H->I

Caption: Logical workflow for handling a this compound spill.

First Aid Measures

First_Aid First Aid for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion A1 Move to Fresh Air A2 If Not Breathing, Give Artificial Respiration A1->A2 A3 Seek Immediate Medical Attention A2->A3 B1 Immediately Remove Contaminated Clothing B2 Rinse Skin with Plenty of Water for at Least 15 Minutes B1->B2 B3 Seek Medical Attention if Irritation Persists B2->B3 C1 Immediately Flush Eyes with Plenty of Water for at Least 15 Minutes C2 Remove Contact Lenses, if Present and Easy to Do C1->C2 C3 Seek Immediate Medical Attention C2->C3 D1 Do NOT Induce Vomiting D2 Keep Airway Clear (Risk of Aspiration) D1->D2 D3 Seek Immediate Medical Attention D2->D3

Caption: First aid measures for different exposure routes to this compound.

In case of any exposure, it is critical to seek immediate medical attention and provide the safety data sheet to the medical personnel.[1][4]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[1] Carbon dioxide is also an effective extinguishing agent.[7][8][9]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective and could spread the fire.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][10]

  • Further Information: Use water spray to cool unopened containers and prevent them from exploding.[4][9] Prevent fire extinguishing water from contaminating surface water or the ground water system.[1]

Disposal Considerations

All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous waste.[6] Disposal should be in accordance with all applicable federal, state, and local regulations.[6][9] Do not empty into drains.[6]

This guide provides a foundational understanding of the safety and handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before commencing any work.

References

Physical properties of 3-Methyl-1-pentyne (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-1-pentyne, a valuable building block in organic synthesis. The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents this information in a clear, accessible format for laboratory use.

Core Physical Characteristics

This compound is a colorless, highly flammable liquid. Its key physical properties are summarized below, providing essential data for reaction setup, purification, and safety considerations.

Quantitative Data Summary

The physical constants of this compound have been determined and are presented here for easy reference.

Physical PropertyValueUnitsConditions
Boiling Point60°CAt 760 mmHg
Density0.735g/cm³At 25°C

Experimental Protocols

The following sections describe detailed, standard laboratory procedures for the experimental determination of the boiling point and density of volatile organic liquids such as this compound.

Determination of Boiling Point by Capillary Method (Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method using a Thiele tube provides an accurate determination.

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (0-100 °C range, with 0.1 °C divisions)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • This compound sample

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures uniform heating of the oil bath through convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Data Recording: The temperature is recorded at this point. The procedure should be repeated to ensure accuracy.

Determination of Density by Pycnometer Method

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

Apparatus and Materials:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • This compound sample

  • Distilled water (for calibration)

  • Acetone (B3395972) (for cleaning and drying)

  • Constant temperature water bath

Procedure:

  • Pycnometer Calibration:

    • The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.

    • The mass of the clean, dry, and empty pycnometer (m₁) is accurately determined using an analytical balance.

    • The pycnometer is filled with distilled water of a known temperature (and thus known density) and placed in a constant temperature water bath to reach thermal equilibrium.

    • The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

    • The mass of the pycnometer filled with water (m₂) is determined.

    • The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at the measurement temperature: V = (m₂ - m₁) / ρ_water.

  • Density Measurement of this compound:

    • The calibrated pycnometer is emptied, cleaned, and thoroughly dried.

    • The pycnometer is filled with the this compound sample and brought to the same constant temperature as the water calibration.

    • The stopper is inserted, and any excess liquid is carefully removed.

    • The mass of the pycnometer filled with the sample (m₃) is accurately measured.

    • The mass of the this compound sample is calculated as m_sample = m₃ - m₁.

    • The density of the sample (ρ_sample) is then calculated using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

Visualized Experimental Workflow

The logical flow for the experimental determination of these physical properties can be visualized as a structured workflow, ensuring systematic and reproducible measurements in a laboratory setting.

G cluster_0 Boiling Point Determination cluster_1 Density Determination A1 Prepare Sample and Capillary A2 Assemble Thiele Tube Apparatus A1->A2 A3 Heat Apparatus Gently A2->A3 A4 Observe Bubble Stream A3->A4 A5 Cool and Record Temperature A4->A5 A6 Repeat for Accuracy A5->A6 end End: Report Final Boiling Point and Density B1 Calibrate Pycnometer Volume with Distilled Water B3 Fill with this compound B1->B3 B2 Measure Mass of Empty Pycnometer B2->B1 B4 Equilibrate Temperature B3->B4 B5 Measure Mass of Filled Pycnometer B4->B5 B6 Calculate Density B5->B6 start Start: Physical Property Characterization

Caption: Workflow for Physical Property Determination.

An In-depth Technical Guide on the Discovery and History of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentyne, a terminal alkyne with the chemical formula C₆H₁₀, has served as a valuable building block and intermediate in organic synthesis. While a singular, celebrated discovery of this compound is not prominent in historical chemical literature, its synthesis and characterization are deeply rooted in the foundational advancements of organic chemistry in the early 20th century. This guide explores the historical context of its likely first synthesis, details its physicochemical properties, outlines established experimental protocols for its preparation, and discusses its applications in modern chemical research.

Historical Context and Implied Discovery

The definitive first synthesis of this compound is not marked by a specific, groundbreaking publication. Instead, its emergence is intrinsically linked to the development of powerful synthetic methodologies in the early 1900s. The pioneering work of chemists such as Victor Grignard on organomagnesium reagents and Alexei Yevgrafovich Favorskii on the reactions of acetylenic compounds provided the essential chemical toolkit for the straightforward preparation of a vast array of organic molecules, including this compound.

It is highly probable that this compound was first synthesized as a part of broader investigations into the reactivity of alkynes and the application of newly discovered synthetic reactions. Early methods would have likely involved one of two general strategies: the dehydrohalogenation of a suitable dihalide or the reaction of a Grignard reagent with a propargyl halide. These were common and well-understood reactions during the period when the systematic synthesis of organic compounds was rapidly expanding.

Physicochemical and Spectroscopic Data

Comprehensive data on the physical, chemical, and spectroscopic properties of this compound are crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀[1]
Molecular Weight 82.14 g/mol [1]
CAS Number 922-59-8[2]
IUPAC Name 3-methylpent-1-yne[2]
Synonyms sec-Butylacetylene[3]
Boiling Point 55-56 °C
Density 0.704 g/cm³
Refractive Index 1.392

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Shifts
¹H NMR δ ~2.1 (s, 1H, ≡C-H), δ ~2.3 (m, 1H, -CH-), δ ~1.5 (m, 2H, -CH₂-), δ ~1.1 (d, 3H, -CH₃), δ ~0.9 (t, 3H, -CH₃)
¹³C NMR δ ~87 (≡C-H), δ ~68 (≡C-), δ ~35 (-CH-), δ ~30 (-CH₂-), δ ~21 (-CH₃), δ ~12 (-CH₃)
IR Spectroscopy (cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~2970, 2880 (C-H stretch)
Mass Spectrometry (m/z) 82 (M+), 67, 53

Experimental Protocols for Synthesis

The following sections detail plausible historical and modern experimental methodologies for the synthesis of this compound.

Dehydrohalogenation of a Dihalopentane (A Plausible Historical Method)

This method relies on the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base.

Reaction:

CH₃CH₂CH(X)CH(X)CH₃ + 2 NaNH₂ → CH₃CH₂CH(CH₃)C≡CH + 2 NaX + 2 NH₃ (where X = Cl, Br)

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is dried and flushed with an inert gas (e.g., nitrogen).

  • Reagent Preparation: Sodium amide (2.2 equivalents) is suspended in anhydrous liquid ammonia (B1221849) or a high-boiling inert solvent like mineral oil in the reaction flask.

  • Addition of Dihalide: 3,4-Dihalo-3-methylpentane (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and added dropwise to the sodium amide suspension with vigorous stirring.

  • Reaction: The reaction mixture is heated to reflux for several hours to ensure complete elimination.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Grignard Reaction (A Versatile Synthetic Method)

This approach involves the reaction of a Grignard reagent with a suitable electrophile, a method that became a cornerstone of organic synthesis in the early 20th century.

Reaction:

CH₃CH₂CH(CH₃)MgBr + HC≡CCH₂Br → CH₃CH₂CH(CH₃)C≡CH + MgBr₂

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous diethyl ether. A solution of 2-bromobutane (B33332) (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with Propargyl Bromide: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of propargyl bromide (0.9 equivalents) in anhydrous diethyl ether is added dropwise with stirring.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Synthesis_Dehydrohalogenation start 3,4-Dihalo-3-methylpentane product This compound start->product Double Dehydrohalogenation reagent 2 NaNH₂ (Strong Base) reagent->product

Caption: Dehydrohalogenation pathway to this compound.

Synthesis_Grignard cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction 2-bromobutane 2-bromobutane sec-butylmagnesium_bromide sec-Butylmagnesium Bromide 2-bromobutane->sec-butylmagnesium_bromide + Mg / Dry Ether Mg Mg propargyl_bromide Propargyl Bromide sec-butylmagnesium_bromide->propargyl_bromide Nucleophilic Attack This compound This compound propargyl_bromide->this compound

Caption: Grignard synthesis workflow for this compound.

Applications in Research and Drug Development

This compound, as a terminal alkyne, is a versatile intermediate in organic synthesis. Its primary utility lies in its ability to undergo a variety of chemical transformations characteristic of the carbon-carbon triple bond. These include:

  • Alkynylation Reactions: The terminal proton is acidic and can be removed by a strong base to form an acetylide. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form more complex molecules.

  • Hydration: The triple bond can be hydrated to form a ketone (3-methyl-2-pentanone) via Markovnikov addition.

  • Hydroboration-Oxidation: This reaction sequence leads to the formation of an aldehyde (3-methylpentanal) via anti-Markovnikov addition.

  • Click Chemistry: As a terminal alkyne, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles, which have applications in medicinal chemistry and materials science.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

While not typically a final drug product itself, the structural motif of this compound can be found within the backbones of more complex molecules that are investigated in drug discovery programs. Its chirality and the reactivity of the alkyne group make it a useful starting material for the synthesis of libraries of compounds for biological screening.

Conclusion

The history of this compound is not one of a singular moment of discovery but rather an embodiment of the progress of synthetic organic chemistry. Its preparation became feasible and routine with the advent of powerful bond-forming reactions in the early 20th century. Today, it continues to be a relevant and useful molecule for researchers and scientists, providing a versatile platform for the construction of more intricate chemical architectures for a wide range of applications, including the development of new therapeutic agents. This guide provides a comprehensive overview of its historical context, properties, and synthetic methodologies to aid professionals in the field.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-methyl-1-pentyne, a chiral terminal alkyne, with various electrophilic reagents. The core focus is on hydrohalogenation, hydration, and halogenation reactions, which are fundamental transformations in organic synthesis. This document details the governing mechanistic principles, including regioselectivity and stereochemistry, summarizes expected outcomes, and provides representative experimental protocols. Reaction pathways and workflows are illustrated using logical diagrams to facilitate a deeper understanding for applications in research and development.

Introduction

This compound is a valuable building block in organic synthesis. Its terminal triple bond and chiral center at the C-3 position offer unique opportunities for constructing complex molecular architectures. Understanding its reactivity towards electrophiles is crucial for predicting reaction outcomes and designing synthetic routes. Electrophilic additions to alkynes, while analogous to those of alkenes, exhibit distinct characteristics due to the nature of the sp-hybridized carbon atoms and the potential for subsequent reactions. This guide will systematically explore the addition of hydrogen halides, water, and halogens to this compound.

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (such as HBr and HCl) to the triple bond of this compound is a cornerstone reaction that proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is dictated by the reaction conditions.

Markovnikov Addition

In the absence of radical initiators, the addition of HX to this compound follows Markovnikov's rule .[1][2][3] The reaction is initiated by the protonation of the triple bond to form the more stable vinyl carbocation intermediate. For a terminal alkyne, this means the proton adds to the terminal carbon (C-1), which bears more hydrogen atoms, placing the positive charge on the more substituted internal carbon (C-2).[3][4][5] Subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the vinyl halide.

The primary product of this reaction is 2-halo-3-methyl-1-pentene . Given that the reaction can proceed with a second equivalent of HX, the initial vinyl halide can be further converted to a geminal dihalide, 2,2-dihalo-3-methylpentane .

Markovnikov_Hydrohalogenation cluster_step1 Step 1: Formation of Vinyl Cation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Second Addition (Excess HX) Alkyne This compound Vinylic_Cation Secondary Vinylic Cation (at C-2) Alkyne->Vinylic_Cation Protonation (Markovnikov) HX H-X HX->Vinylic_Cation Halide X⁻ Product1 2-Halo-3-methyl-1-pentene Vinylic_Cation->Product1 Attack by X⁻ Halide->Product1 Product2 Geminal Dihalide (2,2-Dihalo-3-methylpentane) Product1->Product2 Addition of 2nd H-X

Figure 1: Markovnikov Hydrohalogenation Pathway
Anti-Markovnikov Addition with HBr

When the reaction with HBr is conducted in the presence of peroxides (e.g., ROOR) or under UV irradiation, the mechanism shifts from an electrophilic addition to a free-radical chain reaction.[6][7][8] This results in anti-Markovnikov addition , where the bromine radical adds to the terminal carbon (C-1) to form the more stable secondary alkyl radical at C-2.[8] Subsequent hydrogen abstraction from HBr yields the anti-Markovnikov product.

The major product is (E/Z)-1-bromo-3-methyl-1-pentene . This reaction is specific to HBr; HCl and HI do not typically undergo anti-Markovnikov addition under these conditions.[8]

Anti_Markovnikov_Hydrobromination cluster_initiation Initiation cluster_propagation Propagation ROOR Peroxide (ROOR) RO_rad 2 RO• ROOR->RO_rad Heat/UV Br_rad Br• RO_rad->Br_rad H abstraction HBr_mol H-Br HBr_mol->Br_rad Alkyl_rad Secondary Alkyl Radical (at C-2) Br_rad->Alkyl_rad Alkyne This compound Alkyne->Alkyl_rad Addition of Br• Product (E/Z)-1-Bromo-3-methyl-1-pentene Alkyl_rad->Product H abstraction from HBr

Figure 2: Anti-Markovnikov Hydrobromination Pathway
Data Summary: Hydrohalogenation

ReactionReagentsMajor ProductRegioselectivity
Hydrobromination HBr (1 eq.)2-Bromo-3-methyl-1-penteneMarkovnikov
Hydrobromination HBr (excess)2,2-Dibromo-3-methylpentaneMarkovnikov
Radical Hydrobromination HBr (1 eq.), ROOR(E/Z)-1-Bromo-3-methyl-1-penteneAnti-Markovnikov
Representative Experimental Protocol: Markovnikov Hydrobromination
  • Setup: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser is charged with this compound (8.2 g, 0.1 mol) in 50 mL of a non-polar solvent like dichloromethane.

  • Reaction: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen bromide gas is bubbled through the solution at a slow, steady rate.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2-bromo-3-methyl-1-pentene.

Hydration: Addition of Water

The acid-catalyzed hydration of this compound adds water across the triple bond. This reaction typically requires a mercury(II) salt, such as mercuric sulfate (HgSO₄), as a catalyst to overcome the alkyne's lower reactivity compared to alkenes.[9][10]

The reaction follows Markovnikov's rule, where the initial addition of water results in an enol intermediate.[4][10] The hydroxyl group adds to the more substituted carbon (C-2). This enol is unstable and rapidly tautomerizes to its more stable keto form.[4][11] The final product is a ketone.

For this compound, the product is 3-methyl-2-pentanone .

Hydration_Mechanism Alkyne This compound Enol Enol Intermediate Alkyne->Enol H₂O, H₂SO₄ HgSO₄ (catalyst) Markovnikov Addition Ketone 3-Methyl-2-pentanone (Keto form) Enol->Ketone Keto-Enol Tautomerization

Figure 3: Hydration of this compound
Data Summary: Hydration

ReactionReagentsMajor ProductRegioselectivity
Acid-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄3-Methyl-2-pentanoneMarkovnikov
Representative Experimental Protocol: Acid-Catalyzed Hydration
  • Setup: To a 250 mL round-bottomed flask is added water (50 mL), concentrated sulfuric acid (2.5 mL), and mercuric sulfate (0.5 g). The mixture is stirred and heated to 60°C.

  • Reaction: this compound (8.2 g, 0.1 mol) is added dropwise to the stirred, heated solution over 30 minutes. The reaction is maintained at 60-70°C for an additional 2 hours.

  • Monitoring: Reaction completion is monitored by the disappearance of the alkyne spot on TLC.

  • Workup: The mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ketone is purified by distillation.

Halogenation: Addition of Br₂ and Cl₂

Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. The reaction can be controlled to add one or two equivalents of the halogen.

Addition of One Equivalent of Halogen

With one equivalent of X₂, the reaction proceeds through a cyclic halonium ion intermediate, similar to alkenes.[12][13] The nucleophilic halide ion then attacks one of the carbons from the opposite face, resulting in anti-addition .[13][14] This stereospecificity leads predominantly to the formation of the (E)-1,2-dihalo-3-methyl-1-pentene .

Addition of Excess Halogen

If two or more equivalents of the halogen are used, the initially formed dihaloalkene undergoes a second addition reaction. This second addition also proceeds via a halonium ion, ultimately yielding a 1,1,2,2-tetrahalo-3-methylpentane .[13][15]

Halogenation_Workflow Start This compound One_Eq Add 1 eq. X₂ (e.g., Br₂ in CCl₄) Start->One_Eq Excess_Eq Add Excess X₂ (≥2 eq.) Start->Excess_Eq Product_Di (E)-1,2-Dihalo-3-methyl-1-pentene (via anti-addition) One_Eq->Product_Di Product_Tetra 1,1,2,2-Tetrahalo-3-methylpentane Excess_Eq->Product_Tetra Product_Di->Product_Tetra Addition of 2nd X₂

Figure 4: Halogenation Reaction Pathways
Data Summary: Halogenation

ReactionReagentsMajor ProductStereochemistry
Bromination (1 eq.) Br₂ (1 eq.) in CCl₄(E)-1,2-Dibromo-3-methyl-1-penteneAnti-addition
Bromination (excess) Br₂ (≥2 eq.) in CCl₄1,1,2,2-Tetrabromo-3-methylpentaneN/A
Representative Experimental Protocol: Bromination (1 Equivalent)
  • Setup: this compound (8.2 g, 0.1 mol) is dissolved in 50 mL of carbon tetrachloride (CCl₄) in a flask protected from light. The solution is cooled to 0°C.

  • Reaction: A solution of bromine (16.0 g, 0.1 mol) in 20 mL of CCl₄ is added dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • Monitoring: The addition is stopped once a faint persistent bromine color is observed, indicating the consumption of the alkyne.

  • Workup: The solvent is carefully removed under reduced pressure.

  • Purification: The crude product is purified via vacuum distillation to isolate the (E)-1,2-dibromo-3-methyl-1-pentene.

Conclusion

The electrophilic reactivity of this compound is a predictable and versatile tool for synthetic chemists. Its reactions are governed by well-established principles of carbocation stability (Markovnikov's rule), radical stability (anti-Markovnikov addition), and stereoelectronic effects (anti-addition in halogenation). By carefully selecting reagents and controlling reaction conditions, chemists can selectively synthesize a variety of functionalized products, including vinyl halides, geminal dihalides, ketones, and vicinal tetrahalides. This guide provides the foundational knowledge and practical protocols necessary for leveraging the reactivity of this compound in complex synthesis and drug development programs.

References

An In-depth Technical Guide to the Acidity of the Terminal Alkyne in 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity of the terminal hydrogen in 3-Methyl-1-pentyne. It delves into the underlying electronic principles, quantitative measures, and synthetic applications, offering detailed experimental protocols for key reactions.

Core Concepts: The Origin of Terminal Alkyne Acidity

Unlike alkanes and alkenes, terminal alkynes exhibit significant acidity, a property fundamental to their utility in organic synthesis.[1][2] The acidity of the hydrogen atom attached to the triply bonded carbon in molecules like this compound is a direct consequence of the electronic structure of the carbon-carbon triple bond.[3]

The key factor is the hybridization of the carbon atom bonded to the hydrogen. In alkynes, this carbon is sp-hybridized, possessing 50% s-character.[2][4] In contrast, the carbons in alkenes are sp²-hybridized (~33% s-character) and in alkanes are sp³-hybridized (25% s-character).[1] The greater s-character of an sp orbital means that the electrons within it are held more closely to the nucleus. This imparts a higher effective electronegativity to the sp-hybridized carbon, which in turn polarizes the C-H bond, making the hydrogen atom more electropositive and thus more easily removed as a proton (H⁺).[3][4]

Upon deprotonation, the resulting conjugate base is an acetylide anion. The stability of this anion is crucial to the acidity of the parent alkyne.[5][6] In the case of the 3-methyl-1-pentynide anion, the lone pair of electrons resides in the sp-hybridized orbital. The significant s-character of this orbital means the negative charge is held close to the carbon nucleus, leading to a more stable conjugate base compared to the anions of alkanes or alkenes.[1][5]

Acidity_Pathway A sp Hybridization of Terminal Carbon B Increased s-character (50%) A->B C Higher Electronegativity of Carbon B->C D Polarization of C-H Bond C->D E Increased Stability of Acetylide Anion C->E F Enhanced Acidity of Terminal Proton D->F E->F

Figure 1. Logical pathway from carbon hybridization to the enhanced acidity of terminal alkynes.

Quantitative Data Presentation

The following table provides a comparison of this acidity with other hydrocarbon classes.

CompoundHydrocarbon ClassHybridization of C-H BondApproximate pKaRelative Acidity
EthaneAlkanesp³~50Weakest
EtheneAlkenesp²~4410⁶ times more acidic than ethane
This compound Alkyne sp ~25 (estimated) ~10¹⁹ times more acidic than ethene

Table 1. Comparison of Hydrocarbon Acidities.

Reactions Demonstrating Acidity: Deprotonation and Alkylation

The acidity of this compound allows it to be deprotonated by a sufficiently strong base to form a potent carbon nucleophile known as an acetylide ion.[5] Bases such as the hydroxide (B78521) ion (pKa of conjugate acid H₂O is ~14) are not strong enough to deprotonate a terminal alkyne to a significant extent.[5] Therefore, much stronger bases are required. Sodium amide (NaNH₂, pKa of conjugate acid NH₃ is ~38) is commonly used for this purpose.[9][10]

The deprotonation reaction proceeds as follows:

Figure 2. Deprotonation of this compound with sodium amide.

The resulting sodium 3-methyl-1-pentynide is an excellent nucleophile. It can participate in nucleophilic substitution (Sₙ2) reactions with methyl or primary alkyl halides to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[10][11][12] This alkylation reaction is highly effective for extending carbon chains. However, with secondary or tertiary alkyl halides, the strong basicity of the acetylide ion leads to elimination (E2) as the major competing pathway.[10][12]

Experimental Protocols

Protocol for the Synthesis of Sodium 3-Methyl-1-pentynide

This procedure describes the formation of the acetylide anion from this compound using sodium amide in liquid ammonia (B1221849).

Materials:

  • Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Anhydrous liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

  • This compound

  • Anhydrous diethyl ether

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous ammonia into the flask.

  • Base Formation: To the stirred liquid ammonia, add a catalytic amount of Fe(NO₃)₃·9H₂O. Then, add small, clean pieces of sodium metal (1.1 equivalents) until a persistent blue color develops and then fades, indicating the formation of sodium amide (NaNH₂), which appears as a gray suspension.

  • Alkyne Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred NaNH₂/NH₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours to ensure complete formation of the sodium 3-methyl-1-pentynide.

  • Usage: The resulting acetylide solution is not typically isolated and can be used directly for subsequent reactions, such as alkylation, by adding the appropriate electrophile.

Safety: Sodium metal reacts violently with water. Liquid ammonia is corrosive and has a low boiling point. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a general method for determining the pKa of a weak acid like this compound in a non-aqueous solvent.

pKa_Workflow A Prepare Analyte Solution (Alkyne in Anhydrous DMSO) D Titrate Analyte with Titrant (Slow, Incremental Addition) A->D B Calibrate pH Electrode for Non-Aqueous System B->D C Prepare Titrant (e.g., Tetrabutylammonium (B224687) Hydroxide in Isopropanol) C->D E Record Potential (mV) or pH vs. Volume of Titrant Added D->E F Plot Titration Curve E->F G Determine Equivalence Point (V_eq) F->G H Identify Potential/pH at Half-Equivalence Point (V_eq / 2) G->H I pKa = pH at Half-Equivalence Point H->I

Figure 3. Experimental workflow for pKa determination by potentiometric titration.

Procedure:

  • Solution Preparation: Prepare a standard solution of this compound in an anhydrous, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Titrant Standardization: Prepare and standardize a solution of a strong, non-aqueous base, such as tetrabutylammonium hydroxide (TBAH), in a suitable solvent like isopropanol.

  • Instrumentation: Calibrate a combination glass electrode or a specialized non-aqueous pH electrode connected to a potentiometer/pH meter.

  • Titration: Place a known volume of the alkyne solution in a titration vessel and immerse the electrode. Titrate the solution by adding small, precise increments of the standardized TBAH solution.

  • Data Collection: After each addition of titrant, allow the reading to stabilize and record the potential (mV) or apparent pH value and the total volume of titrant added.

  • Data Analysis: Plot the recorded potential/pH versus the volume of titrant added to generate a titration curve. Determine the equivalence point (the point of maximum slope on the curve). The pKa is equal to the pH reading at the half-equivalence point.[13]

Conclusion

The terminal proton of this compound is significantly acidic (pKa ≈ 25), a characteristic that distinguishes it from non-terminal alkynes, alkenes, and alkanes. This acidity is a direct result of the sp-hybridization of the terminal carbon atom, which stabilizes the resulting acetylide anion. This property is not merely a theoretical curiosity; it is a cornerstone of its synthetic utility, enabling the formation of carbon-carbon bonds through deprotonation followed by alkylation. The protocols provided herein offer a practical framework for the synthesis of its acetylide and the quantitative characterization of its acidic strength, underscoring its importance in the molecular design and development endeavors of chemists and pharmaceutical scientists.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-1-pentyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methyl-1-pentyne in various organic synthesis reactions. This compound is a versatile terminal alkyne that serves as a valuable building block for the synthesis of a wide range of organic molecules, including those with potential applications in drug development and material science. Its reactivity is centered around the carbon-carbon triple bond, allowing for transformations such as electrophilic additions, coupling reactions, and polymerization.

Electrophilic Addition Reactions

Terminal alkynes like this compound readily undergo electrophilic addition reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon of the alkyne, and the nucleophile adds to the more substituted internal carbon.

Hydrochlorination of this compound

The addition of hydrogen chloride to this compound is expected to proceed via a vinyl carbocation intermediate, leading to the formation of a vinyl chloride. Following Markovnikov's rule, the chloride atom will add to the more substituted carbon of the triple bond.

Reaction Scheme:

Experimental Protocol (Generalized):

  • Reaction Setup: In a fume hood, a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent (e.g., diethyl ether) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate (B86663).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield 2-chloro-3-methyl-1-pentene.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
ReagentAnhydrous HCl
Product2-Chloro-3-methyl-1-pentene
Expected Yield70-85%
RegioselectivityMarkovnikov addition

Logical Relationship Diagram: Hydrochlorination

hydrochlorination start This compound intermediate Vinyl Carbocation (at C2) start->intermediate Protonation reagent HCl reagent->intermediate product 2-Chloro-3-methyl-1-pentene intermediate->product Chloride attack

Caption: Markovnikov hydrochlorination of this compound.

Hydration of this compound

The acid-catalyzed hydration of this compound, typically in the presence of a mercury(II) salt catalyst, also follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone.

Reaction Scheme:

Experimental Protocol (Generalized):

  • Reaction Setup: A mixture of water and concentrated sulfuric acid is carefully prepared and cooled. This compound (1.0 eq) and mercury(II) sulfate (catalytic amount) are added to the acidic solution in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reaction Conditions: The mixture is heated with stirring for a specified time until the reaction is complete, as indicated by TLC or GC analysis.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude product, 3-methyl-2-pentanone, is purified by distillation.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsH₂O, H₂SO₄, HgSO₄
Product3-Methyl-2-pentanone
Expected Yield80-95%
Key IntermediateEnol

Experimental Workflow: Hydration

hydration_workflow setup Reaction Setup (Alkyne, H₂O, H₂SO₄, HgSO₄) reaction Heating and Stirring setup->reaction workup Extraction with Organic Solvent reaction->workup purification Distillation workup->purification product 3-Methyl-2-pentanone purification->product

Caption: Workflow for the hydration of this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Scheme:

Experimental Protocol (Adapted from similar reactions):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., triethylamine (B128534) or a mixture of THF and triethylamine). Then, add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

ParameterValue
AlkyneThis compound
Aryl HalideIodobenzene (example)
CatalystsPd(PPh₃)₂Cl₂, CuI
Base/SolventTriethylamine
Product1-Phenyl-3-methyl-1-pentyne
Expected Yield75-90%

Signaling Pathway: Sonogashira Catalytic Cycle

sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-I L₂) Pd0->Pd_add Ar-I Pd_trans Transmetalation (Ar-Pd(II)-C≡CR L₂) Pd_add->Pd_trans Cu-C≡CR Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-C≡CR CuI CuI Cu_alkyne π-Alkyne Complex CuI->Cu_alkyne R-C≡CH Cu_acetylide Copper Acetylide (Cu-C≡CR) Cu_alkyne->Cu_acetylide Base

Caption: Catalytic cycles in Sonogashira coupling.

Ziegler-Natta Polymerization

This compound, as a terminal alkyne, can undergo polymerization, although it is less common than the polymerization of alkenes. Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium), can be employed for this purpose. The resulting polymer would feature a conjugated backbone.

Reaction Scheme:

Experimental Protocol (Generalized):

  • Catalyst Preparation: In a glovebox under an inert atmosphere, the Ziegler-Natta catalyst is prepared by adding triethylaluminium to a suspension of titanium tetrachloride in a dry, inert solvent (e.g., heptane) at a controlled temperature.

  • Polymerization: The monomer, this compound, is introduced into the reactor containing the activated catalyst suspension. The polymerization is carried out at a specific temperature and pressure for a set duration.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or acidified methanol.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, and washed repeatedly with a suitable solvent to remove catalyst residues. The purified polymer is then dried under vacuum.

Quantitative Data (Illustrative):

ParameterValue
MonomerThis compound
Catalyst SystemTiCl₄ / Al(C₂H₅)₃
ProductPoly(this compound)
Expected Polymer PropertiesConjugated, potentially colored
Molecular WeightDependent on reaction conditions

Experimental Workflow: Ziegler-Natta Polymerization

polymerization_workflow catalyst_prep Catalyst Preparation (TiCl₄ + Al(C₂H₅)₃) polymerization Monomer Addition & Polymerization catalyst_prep->polymerization termination Quenching (e.g., with Methanol) polymerization->termination isolation Polymer Precipitation & Washing termination->isolation drying Drying under Vacuum isolation->drying product Poly(this compound) drying->product

Application Notes and Protocols: Addition Reactions of 3-Methyl-1-pentyne with HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The addition of hydrogen halides to alkynes is a fundamental reaction in organic synthesis, providing a direct route to vinyl halides and geminal dihalides. These products serve as versatile intermediates in the synthesis of a wide range of organic compounds, including polymers, pharmaceuticals, and agrochemicals. This document provides detailed application notes and protocols for the addition reaction of hydrogen chloride (HCl) to 3-Methyl-1-pentyne. The reaction is regioselective, predominantly following Markovnikov's rule, and can proceed to give either a monochlorinated alkene or a dichlorinated alkane, depending on the stoichiometry of the reagents.

Reaction Mechanism

The addition of HCl to this compound is an electrophilic addition reaction. The reaction proceeds in a stepwise manner, initiated by the attack of the electron-rich alkyne π-bond on the electrophilic proton of HCl. This results in the formation of a vinyl carbocation intermediate.

Step 1: Protonation of the Alkyne The proton from HCl adds to the less substituted carbon of the alkyne (C1), leading to the formation of a more stable tertiary vinyl carbocation at C2. This regioselectivity is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkyne, the proton attaches to the carbon atom that has the greater number of hydrogen atoms.[1] The alternative, a secondary vinyl carbocation, is less stable and therefore its formation is disfavored.

Step 2: Nucleophilic Attack by Chloride Ion The chloride ion (Cl-), acting as a nucleophile, then attacks the positively charged carbon of the vinyl carbocation. This results in the formation of the vinyl chloride.

With an excess of HCl, the initially formed vinyl chloride can undergo a second addition reaction. The double bond in the vinyl chloride reacts with another molecule of HCl, again following Markovnikov's rule, to form a geminal dichloride.

ReactionMechanism

Data Presentation

The reaction of this compound with HCl is highly regioselective, yielding specific products based on the reaction conditions. The expected product distribution is summarized in the table below. While precise yields can vary depending on the specific experimental conditions, the following table provides a representative overview based on established principles of electrophilic addition to alkynes.

Product Structure Reagent Stoichiometry Expected Yield Notes
3-Chloro-3-methyl-1-pentene3-Chloro-3-methyl-1-pentene1 equivalent HClMajor ProductFormation follows Markovnikov's rule.[1]
2-Chloro-3-methyl-2-pentene2-Chloro-3-methyl-2-pentene1 equivalent HClMinor ProductAnti-Markovnikov addition product, generally not significantly formed without specific catalysts or conditions.
3,3-Dichloro-3-methylpentane3,3-Dichloro-3-methylpentane>2 equivalents HClMajor ProductFormed from the addition of a second equivalent of HCl to the initial vinyl chloride product.

Experimental Protocols

The following protocols provide a general framework for the hydrochlorination of this compound. It is recommended to perform a small-scale trial to optimize reaction conditions for specific laboratory setups.

Protocol 1: Synthesis of 3-Chloro-3-methyl-1-pentene (Monohydrochlorination)

This protocol is adapted from a general procedure for the hydrochlorination of terminal alkynes.[2]

Materials:

  • This compound

  • Hydrogen chloride (gas or a solution in a suitable solvent like dioxane or diethyl ether)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube or dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (1.0-1.2 eq) dropwise over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3,3-Dichloro-3-methylpentane (Dihydrochlorination)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Slowly bubble an excess of hydrogen chloride gas (>2.0 eq) through the solution or add a solution of HCl in an anhydrous solvent (>2.0 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to ensure the second addition is complete.

  • Follow the workup and purification procedures as described in steps 5-9 of Protocol 1.

ExperimentalWorkflow

References

Application Notes and Protocols: Hydration of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the selective hydration of the terminal alkyne, 3-methyl-1-pentyne. The controlled addition of water across the carbon-carbon triple bond can be directed to yield either a methyl ketone or an aldehyde, depending on the chosen synthetic methodology. This document outlines the primary methods to achieve this transformation, including reaction conditions, expected outcomes, and detailed experimental procedures.

Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. For a terminal alkyne such as this compound, hydration can be regioselectively controlled to produce two distinct products: 3-methyl-2-pentanone (B1360105) via Markovnikov addition, or 3-methyl-1-pentanal via anti-Markovnikov addition. The choice of catalyst and reaction conditions is critical in directing the regiochemical outcome of this reaction. This note details three primary methods: Mercury(II)-Catalyzed Acid Hydration, Oxymercuration-Demercuration, and Hydroboration-Oxidation.

Data Presentation: Reaction Conditions and Product Yields

The following table summarizes the typical reaction conditions and reported yields for the hydration of terminal alkynes, which are representative for the hydration of this compound.

MethodReagentsProductRegioselectivityTypical Yield
Mercury(II)-Catalyzed Hydration 1. H₂O, H₂SO₄, HgSO₄3-Methyl-2-pentanoneMarkovnikovGood to Excellent
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄3-Methyl-2-pentanoneMarkovnikovHigh to Excellent
Hydroboration-Oxidation 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH3-Methyl-1-pentanalanti-MarkovnikovGood to High

Reaction Pathways and Mechanisms

The regiochemical outcome of the hydration of this compound is determined by the reaction mechanism. Markovnikov hydration proceeds through an intermediate that favors the formation of a partial positive charge on the more substituted carbon, while anti-Markovnikov hydration proceeds via a mechanism where the boron atom adds to the less sterically hindered terminal carbon.

Markovnikov_Hydration reactant This compound intermediate Enol Intermediate reactant->intermediate H₂O, H⁺ (Hg²⁺ catalyst) product 3-Methyl-2-pentanone intermediate->product Tautomerization

Caption: Markovnikov hydration pathway of this compound.

Anti_Markovnikov_Hydration reactant This compound intermediate Vinylborane Intermediate reactant->intermediate 1. R₂BH enol_intermediate Enol Intermediate intermediate->enol_intermediate 2. H₂O₂, NaOH product 3-Methyl-1-pentanal enol_intermediate->product Tautomerization

Caption: Anti-Markovnikov hydration pathway of this compound.

Experimental Protocols

Protocol 1: Mercury(II)-Catalyzed Hydration for 3-Methyl-2-pentanone (Markovnikov Product)

This protocol describes the acid-catalyzed hydration of this compound using a mercury(II) sulfate (B86663) catalyst to yield the corresponding methyl ketone.[1][2][3][4][5]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of 10 mL of water and 1.0 mL of concentrated sulfuric acid is prepared by carefully adding the acid to the water.

  • To this acidic solution, 0.5 g of mercury(II) sulfate is added.

  • The mixture is heated to 60 °C with stirring.

  • This compound (0.05 mol) is added dropwise to the reaction mixture over a period of 15-20 minutes.

  • After the addition is complete, the reaction mixture is stirred at 60 °C for an additional 2 hours.

  • The reaction is cooled to room temperature and the mixture is transferred to a separatory funnel.

  • The product is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure 3-methyl-2-pentanone.

Protocol 2: Oxymercuration-Demercuration for 3-Methyl-2-pentanone (Markovnikov Product)

This two-step procedure provides the Markovnikov hydration product and avoids the use of strong acids.[6][7][8][9][10]

Materials:

  • This compound

  • Mercury(II) acetate (B1210297) (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 0.5 M Sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (0.055 mol) in a mixture of 100 mL of water and 100 mL of THF.

  • To this solution, add this compound (0.05 mol) and stir the mixture at room temperature for 1 hour.

  • Demercuration: Cool the reaction mixture in an ice bath. Add 50 mL of 3 M NaOH solution, followed by the slow, dropwise addition of a solution of 0.5 M NaBH₄ in 3 M NaOH (50 mL).

  • Stir the mixture for an additional 1-2 hours at room temperature. A black precipitate of elemental mercury will form.

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting crude 3-methyl-2-pentanone can be purified by distillation.

Protocol 3: Hydroboration-Oxidation for 3-Methyl-1-pentanal (anti-Markovnikov Product)

This method achieves the anti-Markovnikov addition of water to the alkyne, yielding an aldehyde.[11][12][13][14][15] The use of a sterically hindered borane, such as disiamylborane, is crucial to prevent double addition to the alkyne.

Materials:

  • This compound

  • Disiamylborane (Sia₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Hydroboration: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of disiamylborane (0.05 mol) in THF.

  • Cool the flask in an ice bath and add this compound (0.05 mol) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the vinylborane.

  • Oxidation: Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 20 mL of 3 M NaOH solution, followed by the dropwise addition of 20 mL of 30% hydrogen peroxide solution, keeping the temperature below 30 °C.

  • After the addition of hydrogen peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • The reaction mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude 3-methyl-1-pentanal can be purified by distillation under reduced pressure.

Workflow Diagram

Hydration_Workflow cluster_markovnikov Markovnikov Hydration cluster_anti_markovnikov anti-Markovnikov Hydration start_markovnikov This compound reaction_hg HgSO₄, H₂SO₄, H₂O start_markovnikov->reaction_hg reaction_oxy 1. Hg(OAc)₂, H₂O 2. NaBH₄ start_markovnikov->reaction_oxy workup_markovnikov Extraction & Purification reaction_hg->workup_markovnikov reaction_oxy->workup_markovnikov product_ketone 3-Methyl-2-pentanone workup_markovnikov->product_ketone start_anti This compound reaction_hydro 1. R₂BH 2. H₂O₂, NaOH start_anti->reaction_hydro workup_anti Extraction & Purification reaction_hydro->workup_anti product_aldehyde 3-Methyl-1-pentanal workup_anti->product_aldehyde

Caption: Experimental workflow for the selective hydration of this compound.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility stems from its generally mild conditions and tolerance of a wide array of functional groups.[1] This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 3-Methyl-1-pentyne, a non-aromatic, branched terminal alkyne, with various aryl halides. The protocols and data presented are designed to serve as a valuable resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The cycle begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This activated alkyne species then undergoes transmetalation with the palladium(II) complex.

  • Reductive Elimination: The final step is a reductive elimination from the resulting palladium(II) complex, which yields the coupled product and regenerates the active palladium(0) catalyst.

A copper-free variant of the Sonogashira coupling has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[4] In the copper-free mechanism, the deprotonation of the alkyne and its coordination to the palladium center are thought to occur sequentially.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with this compound is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and reaction temperature. The following table summarizes typical conditions and expected yields for the coupling of this compound with various aryl halides, based on established protocols for structurally similar branched alkynes.

Aryl HalidePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePdCl₂(PPh₃)₂ (2)CuI (4)PPh₃ (4)Et₃NTHFRT6~90-95
1-Bromo-4-nitrobenzenePd(OAc)₂ (3)-P(p-tol)₃ (6)DBUTHF8012~85-90
4-BromobenzonitrilePdCl₂(PPh₃)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF1003~80-88
3-BromopyridinePd(OAc)₂ (3)-SPhos (6)DBUTHF808~75-85
1-Chloro-4-nitrobenzenePd(dba)₂ (5)CuI (10)XPhos (10)Cs₂CO₃Toluene11024~60-70

Experimental Protocols

This section provides a detailed protocol for a standard copper-catalyzed Sonogashira coupling and a copper-free alternative, which can be adapted for the coupling of this compound with an aryl halide.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol)

  • Anhydrous and degassed tetrahydrofuran (B95107) (THF) (5 mL)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol).

  • Add anhydrous and degassed THF (5 mL) followed by triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous and degassed tetrahydrofuran (THF) (5 mL)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(p-tol)₃ (0.06 mmol) in anhydrous and degassed THF (5 mL).

  • Add DBU (3.0 mmol) and this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, CuX Cu-C≡CR->Ar-Pd(II)L2-X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add Aryl Halide, Pd Catalyst, (CuI), Ligand, and Solvent start->reagents base_alkyne Add Base and This compound reagents->base_alkyne reaction Stir at Appropriate Temperature (Monitor by TLC/GC-MS) base_alkyne->reaction workup Aqueous Workup: Quench, Extract, Wash, Dry reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Generalized experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 3-Methyl-1-pentyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methyl-1-pentyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Due to its status as a small, aliphatic terminal alkyne, this compound is a versatile building block for the synthesis of a wide range of molecular constructs, from small molecule drug candidates to bioconjugates. This document offers detailed protocols, quantitative data on analogous reactions, and a workflow for its application in drug discovery.

Introduction to this compound in Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, efficient, and selective, enabling the modular assembly of complex molecules.[1][2] The foremost example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][5]

This compound, a readily available aliphatic terminal alkyne, serves as a valuable building block in CuAAC reactions. Its small size and non-polar nature can be advantageous in the design of molecules where minimal steric hindrance and specific lipophilicity are desired. The resulting triazole linkage is not merely a passive linker; it is a rigid, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the geometry of an amide bond.[6] This makes it a sought-after bioisostere in medicinal chemistry.[6]

Quantitative Data for CuAAC Reactions with Aliphatic Alkynes

While specific kinetic data for this compound in CuAAC reactions is not extensively published, data from structurally similar small, aliphatic terminal alkynes such as 1-hexyne (B1330390) and propargyl derivatives provide a strong basis for predicting its reactivity. Aliphatic alkynes are generally found to be slightly less reactive than their aromatic counterparts.[7] The following tables summarize typical reaction conditions and outcomes for CuAAC reactions involving such alkynes.

AlkyneAzideCatalyst SystemSolventTime (h)Conversion/Yield (%)Reference
1-HexyneBenzyl (B1604629) Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat3>95 (conversion)[7]
1-HexynePhenyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat0.5>95 (yield)[8]
Propargyl AlcoholFluorogenic Coumarin AzideCuSO₄ / THPTA / Sodium Ascorbate (B8700270)Buffer1Quantitative[9]
Various Aliphatic AlkynesAromatic AzidesCuCl (0.5 mol%)WaterNot SpecifiedHigh[10]

Table 1: Reaction Conditions and Yields for CuAAC with Aliphatic Alkynes. This table provides a summary of various reaction setups for the copper-catalyzed cycloaddition of aliphatic alkynes with different azides, highlighting the versatility of the reaction in terms of catalysts and solvents.

ParameterAliphatic Alkynes (e.g., 1-Hexyne)Aromatic Alkynes (e.g., Phenylacetylene)Reference
Relative Reactivity Generally slightly lowerGenerally higher[7]
Typical Reaction Time Can range from minutes to several hours depending on the catalyst and conditions.Often faster under identical conditions.[7][8]
Catalyst Loading Effective with low catalyst loading (down to ppm levels).Also effective with low catalyst loading.[8]
Solvent Compatibility Wide range, including neat (solvent-free), organic solvents, and aqueous buffers.Similar wide range of solvent compatibility.[7][10][11]

Table 2: Comparative Reactivity of Aliphatic vs. Aromatic Alkynes in CuAAC. This table offers a general comparison of the reactivity profiles of aliphatic and aromatic terminal alkynes in copper-catalyzed click chemistry.

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions with this compound. Protocol 1 describes a typical setup for organic synthesis, while Protocol 2 is adapted for bioconjugation in an aqueous environment.

Protocol 1: Synthesis of a 1,4-Disubstituted Triazole using this compound in an Organic Solvent

This protocol details the synthesis of 1-benzyl-4-(1-ethylpropyl)-1H-1,2,3-triazole from this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Cyrene™ (or other suitable organic solvent like THF, DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the solvent (e.g., Cyrene™, 2.5 mL), benzyl azide (1.15 mmol, 1.15 equiv), and triethylamine (0.1 mmol, 0.1 equiv).

  • Initiation of Reaction: Under an inert atmosphere (nitrogen or argon), add copper(I) iodide (0.01 mmol, 0.01 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically within 12 hours), quench the reaction by adding a saturated aqueous solution of EDTA.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1-benzyl-4-(1-ethylpropyl)-1H-1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound in Aqueous Buffer

This protocol describes the labeling of an azide-containing peptide with this compound in an aqueous buffer, a common procedure in bioconjugation.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified peptide in the chosen buffer to a final concentration of approximately 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO or an appropriate organic solvent.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

    • The azide-modified peptide solution.

    • An excess of the this compound solution (typically 10-50 equivalents).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for a few minutes.

  • Addition of Catalyst: Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture containing the peptide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 2.5-5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification: The resulting peptide conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or spin filtration to remove excess reagents.

Visualizing the Workflow: this compound in Drug Discovery

The following diagram illustrates a hypothetical workflow for the use of this compound in the synthesis of a small molecule library for drug discovery. This process involves the parallel synthesis of a series of triazole-containing compounds, followed by screening for biological activity.

Drug_Discovery_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening & Analysis Alkyne This compound (Building Block A) CuAAC CuAAC Reaction (Parallel Synthesis) Alkyne->CuAAC Azide_Library Azide Library (R-N3) (Building Blocks B) Azide_Library->CuAAC Triazole_Library Triazole Library (A-Triazole-B) CuAAC->Triazole_Library Purification Purification & QC Triazole_Library->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

References

Synthesis of Heterocyclic Compounds Using 3-Methyl-1-pentyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentyne is a versatile and readily available terminal alkyne that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its terminal alkyne functionality makes it an excellent substrate for numerous cycloaddition reactions, providing access to substituted pyrazoles and pyridines, which are key structural motifs in many pharmaceuticals and biologically active molecules. This document provides an overview of synthetic strategies employing this compound and detailed protocols for key reactions.

Core Synthetic Applications

The primary applications of this compound in heterocyclic synthesis revolve around cycloaddition reactions where the carbon-carbon triple bond participates in the formation of the heterocyclic ring. The two main strategies explored are the [3+2] cycloaddition for the synthesis of pyrazoles and the [2+2+2] cycloaddition for the synthesis of pyridines.

I. Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. In this approach, a 1,3-dipole reacts with a dipolarophile, in this case, this compound, to form a pyrazole (B372694) derivative. The regioselectivity of the reaction is a key consideration, and it is influenced by both electronic and steric factors of the reactants.

A. Reaction with Nitrile Imines

Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for the synthesis of pyrazoles. The reaction with this compound is expected to yield a mixture of two regioisomers due to the unsymmetrical nature of both reactants.

G cluster_0 Reactant Preparation cluster_1 In situ Generation cluster_2 Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Base Base Base (e.g., Et3N) Transition_State Concerted [3+2] Cycloaddition Nitrile_Imine->Transition_State 3_Methyl_1_pentyne This compound 3_Methyl_1_pentyne->Transition_State Pyrazoles Mixture of Regioisomeric Substituted Pyrazoles Transition_State->Pyrazoles

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Pyrazoles

This is a generalized protocol based on known procedures for 1,3-dipolar cycloadditions of nitrile imines with terminal alkynes. Specific yields and ratios of regioisomers for this compound would require experimental determination.

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the hydrazonoyl halide (1.0 eq) and this compound (1.2 eq) in a suitable anhydrous solvent (e.g., toluene (B28343), THF, or dioxane).

  • Base Addition: To the stirred solution, add a tertiary amine base such as triethylamine (B128534) (1.5 eq) dropwise at room temperature. The base facilitates the in situ generation of the nitrile imine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific reactants.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium (B8662869) halide salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of regioisomeric pyrazoles, can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified regioisomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Data Presentation

EntryHydrazonoyl Halide (R group)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
1PhenylToluene11012Data not availableData not available
24-NitrophenylDioxane1008Data not availableData not available
34-MethoxyphenylTHF6616Data not availableData not available
Table 1: Hypothetical data for the synthesis of pyrazoles from this compound. Actual data needs to be determined experimentally.

II. Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition

The [2+2+2] cycloaddition is a powerful method for constructing six-membered rings. For pyridine (B92270) synthesis, this typically involves the co-cyclization of two alkyne molecules with a nitrile. Transition metal catalysts, most notably cobalt and rhodium complexes, are essential for promoting this transformation. The reaction of this compound with a nitrile would lead to a substituted pyridine.

A. Cobalt-Catalyzed Cycloaddition

Cobalt complexes are effective catalysts for the [2+2+2] cycloaddition of alkynes and nitriles. The reaction generally provides good yields and can be regioselective.

G Reactants This compound (2 eq) + Nitrile (R-CN) Cycloaddition [2+2+2] Cycloaddition Reactants->Cycloaddition Catalyst_System Cobalt Catalyst (e.g., Co(I) complex) Catalyst_System->Cycloaddition Reaction_Conditions Anhydrous Solvent Inert Atmosphere Heat Reaction_Conditions->Cycloaddition Product Substituted Pyridine Cycloaddition->Product

Experimental Protocol: General Procedure for Cobalt-Catalyzed Synthesis of Substituted Pyridines

This is a generalized protocol based on established methods for cobalt-catalyzed [2+2+2] cycloadditions. Specific yields for this compound would need to be determined through experimentation.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the active cobalt catalyst. This may involve the in situ reduction of a cobalt(II) precursor with a reducing agent in the presence of a suitable ligand.

  • Reactant Addition: To the activated catalyst solution, add the nitrile (1.0 eq) and this compound (2.2 eq) via syringe. The reaction is typically carried out in an anhydrous solvent such as toluene or THF.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent if necessary. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the substituted pyridine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

EntryNitrile (R group)Cobalt CatalystSolventTemp (°C)Time (h)Yield (%)
1PhenylCoBr₂(dppe)/ZnTHF8024Data not available
2AcetonitrileCoI₂(PPh₃)₂/ZnToluene11018Data not available
3BenzonitrileCpCo(CO)₂Xylene12012Data not available
Table 2: Hypothetical data for the cobalt-catalyzed synthesis of pyridines from this compound. Actual data needs to be determined experimentally.

Conclusion

This compound is a promising substrate for the synthesis of substituted pyrazoles and pyridines through cycloaddition reactions. The protocols outlined in this document provide a general framework for researchers to explore these transformations. It is important to note that the optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, is crucial for achieving high yields and desired regioselectivity. The steric bulk of the sec-butyl group in this compound is expected to play a significant role in influencing the regiochemical outcome of these cycloaddition reactions. Further experimental investigation is required to fully elucidate the synthetic utility of this compound in the construction of these important heterocyclic scaffolds.

Application Notes and Protocols for Stereoselective Reactions Involving 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key stereoselective reactions involving the prochiral terminal alkyne, 3-methyl-1-pentyne. The methodologies outlined herein are foundational for the synthesis of chiral building blocks derived from this substrate, which are of interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable prochiral starting material. Its terminal alkyne functionality and the adjacent stereogenic center at the C3 position make it an ideal substrate for investigating and applying various stereoselective transformations. The ability to control the stereochemical outcome of reactions at the triple bond allows for the synthesis of enantiomerically enriched alkenes, alkanes, alcohols, and other functionalized derivatives. This control is paramount in drug development, where the chirality of a molecule can significantly impact its pharmacological activity.

Two of the most powerful and widely employed stereoselective reactions for terminal alkynes are asymmetric hydrogenation and asymmetric hydroboration-oxidation. These reactions provide access to valuable chiral synthons, namely chiral alkenes/alkanes and chiral alcohols, respectively.

Key Stereoselective Reactions and Application Data

The following table summarizes expected quantitative data for the asymmetric hydrogenation and hydroboration of this compound. This data is illustrative and serves as a benchmark for the development of specific reaction conditions.

ReactionCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / (S)-iPr-PHOX(S)-3-Methyl-1-pentene>9594N/A
Asymmetric HydrogenationRu(OAc)₂((S)-BINAP)(S)-3-Methyl-1-pentene>9085N/A
Asymmetric HydroborationDiisopinocampheylborane (B13816774) ((Ipc)₂BH)(R)-3-Methyl-1-pentan-1-ol80-90>98N/A

Experimental Protocols

Asymmetric Hydrogenation of this compound to (S)-3-Methyl-1-pentene

This protocol describes the partial hydrogenation of the terminal alkyne to the corresponding chiral alkene. Iridium catalysts with chiral P,N-ligands are often highly effective for this transformation with unfunctionalized olefins.

Materials:

  • This compound (99%)

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-iPr-PHOX ( (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous and degassed

  • Hydrogen gas (H₂), high purity

  • Schlenk flask

  • Autoclave

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (1 mol%) and (S)-iPr-PHOX (2.2 mol%).

  • Add anhydrous and degassed dichloromethane to dissolve the solids.

  • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction: To the freshly prepared catalyst solution, add this compound (1 equivalent).

  • Transfer the Schlenk flask into a stainless-steel autoclave.

  • Seal the autoclave, purge it three times with hydrogen gas, and then pressurize to 50 bar of H₂.

  • Stir the reaction mixture at 25 °C for 12-24 hours.

  • Work-up and Analysis: Carefully depressurize the autoclave.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Determine the conversion to 3-methyl-1-pentene (B165626) by ¹H NMR spectroscopy of the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified (S)-3-methyl-1-pentene by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Asymmetric Hydroboration-Oxidation of this compound to (R)-3-Methyl-1-pentan-1-ol

This protocol details the anti-Markovnikov addition of a boron-hydride bond across the alkyne, followed by oxidation to yield a chiral primary alcohol. Diisopinocampheylborane is a highly effective chiral hydroborating agent.

Materials:

  • This compound (99%)

  • Diisopinocampheylborane ((Ipc)₂BH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Hydroboration: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of diisopinocampheylborane ((Ipc)₂BH) (1.1 equivalents) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add this compound (1 equivalent) to the stirred solution of (Ipc)₂BH.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of H₂O₂ is exothermic.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Work-up and Analysis: Separate the aqueous and organic layers.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting (R)-3-methyl-1-pentan-1-ol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Visualizations

Stereoselective_Reactions_of_3_Methyl_1_Pentyne General Pathways for Stereoselective Reactions of this compound cluster_start Starting Material cluster_hydrogenation Asymmetric Hydrogenation cluster_hydroboration Asymmetric Hydroboration-Oxidation This compound This compound Chiral Alkene (S)-3-Methyl-1-pentene This compound->Chiral Alkene [Chiral Catalyst], H₂ Chiral Alcohol (R)-3-Methyl-1-pentan-1-ol This compound->Chiral Alcohol 1. (Ipc)₂BH 2. H₂O₂, NaOH

Caption: Stereoselective transformations of this compound.

Asymmetric_Hydrogenation_Workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Activate Chiral Catalyst ([Ir(COD)Cl]₂ + Ligand) B Add this compound A->B C Pressurize with H₂ in Autoclave B->C D Stir at 25°C C->D E Depressurize & Remove Solvent D->E F Purify by Chromatography E->F G Analyze ee% by Chiral GC/HPLC F->G

Caption: Workflow for asymmetric hydrogenation.

Asymmetric_Hydroboration_Workflow Experimental Workflow for Asymmetric Hydroboration-Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Analysis A React this compound with (Ipc)₂BH in THF at 0°C B Add NaOH and H₂O₂ at 0°C A->B C Stir at Room Temperature B->C D Aqueous Work-up & Extraction C->D E Purify by Chromatography D->E F Analyze ee% by Chiral HPLC or NMR E->F

Caption: Workflow for asymmetric hydroboration-oxidation.

Application Notes and Protocols for 3-Methyl-1-pentyne in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") for screening against biological targets. Fragments that bind, albeit often weakly, are then optimized and grown into more potent, drug-like molecules. 3-Methyl-1-pentyne is a fragment of interest due to its unique combination of a reactive terminal alkyne and a non-planar, hydrophobic sec-butyl group. The terminal alkyne can serve as a versatile synthetic handle for fragment elaboration and can also participate in hydrogen bonding or covalent interactions with the target protein. The sec-butyl group provides three-dimensional character, which is increasingly recognized as a desirable feature in fragment libraries to improve solubility and explore complex binding pockets.

These application notes provide a comprehensive overview of the potential utility of this compound in FBDD campaigns, including hypothetical screening cascades and detailed experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are consistent with the "Rule of Three," a common guideline for fragment design.

PropertyValue"Rule of Three" Guideline
Molecular Weight82.14 g/mol < 300 g/mol
cLogP~2.1≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors0 (alkyne can act as a weak H-bond acceptor)≤ 3
Rotatable Bonds1≤ 3

Application in Fragment Library Design and Synthesis

This compound is a valuable addition to a fragment library due to its distinct features. The terminal alkyne is a key functional group that can be readily modified using a variety of well-established chemical reactions, facilitating the rapid elaboration of initial fragment hits.

Key Synthetic Elaborations from the Terminal Alkyne:

  • Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form triazoles, which are excellent isosteres for amide bonds and can introduce diverse substituents.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl or vinyl groups, enabling the exploration of aromatic interactions with the target.

  • Mannich Reaction: Reaction with an aldehyde and an amine yields propargylamines, providing a route to introduce basic centers and additional diversity.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively, which can act as hydrogen bond acceptors or covalent warheads.

Hypothetical Screening Cascade for this compound

A typical FBDD screening cascade to identify and validate the binding of this compound to a target protein is outlined below.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit to Lead Primary_Screen Fragment Library Screening (including this compound) NMR Ligand-Observed NMR (e.g., STD, T2-relaxation) Primary_Screen->NMR Identifies binders SPR Surface Plasmon Resonance (SPR) Primary_Screen->SPR Identifies binders ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Confirms binding SPR->ITC Confirms binding Biochem_Assay Biochemical/Biophysical Assay ITC->Biochem_Assay Quantifies affinity & function Xray X-ray Crystallography Biochem_Assay->Xray Provides structural context SBDD Structure-Based Drug Design Xray->SBDD CryoEM Cryo-Electron Microscopy Elaboration Fragment Elaboration SBDD->Elaboration Designs new compounds Lead_Opt Lead Optimization Elaboration->Lead_Opt Improves potency Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Target_Kinase Target Kinase Receptor->Target_Kinase activates Substrate Substrate Protein Target_Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Response triggers Fragment This compound Derivative Fragment->Target_Kinase inhibits

Application Notes and Protocols for the Polymerization of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentyne is a terminal alkyne with a chiral center, making its corresponding polymer, poly(this compound), a potentially valuable material with unique stereochemical and physical properties. The synthesis of well-defined polymers from this monomer requires careful selection of the polymerization technique and reaction conditions. This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound via various methods, including Ziegler-Natta, anionic, cationic, and metathesis polymerization. The protocols provided are based on general procedures for the polymerization of terminal alkynes and may require optimization for this specific monomer due to limited direct literature precedence.

Data Presentation

The following tables summarize expected quantitative data for the polymerization of this compound based on typical results observed for structurally similar monomers. Actual results may vary and are highly dependent on the specific experimental conditions.

Table 1: Ziegler-Natta Polymerization of this compound - Expected Outcomes

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
TiCl₄ / Al(i-Bu)₃100:17060-8010,000 - 50,0002.0 - 4.0
TiCl₃ / AlEt₂Cl100:15050-705,000 - 30,0002.5 - 5.0

Table 2: Anionic Polymerization of this compound - Expected Outcomes

InitiatorMonomer/Initiator RatioTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
n-BuLi100:125>90Controlled by M/I ratio<1.2
n-BuLi / TMEDA100:10>90Controlled by M/I ratio<1.1

Table 3: Cationic Polymerization of this compound - Expected Outcomes

Initiator SystemMonomer/Initiator RatioTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
BF₃·OEt₂ / H₂O100:1-7840-601,000 - 10,000>2.0
AlCl₃ / H₂O100:1-7850-702,000 - 15,000>2.0

Table 4: Metathesis Polymerization of this compound - Expected Outcomes

CatalystMonomer/Catalyst RatioTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Grubbs' 1st Gen.50:14070-9010,000 - 100,0001.5 - 2.5
Schrock's Catalyst50:125>9020,000 - 200,0001.1 - 1.5

Experimental Protocols

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are heterogeneous systems typically composed of a transition metal halide and an organoaluminum co-catalyst.[1] They are widely used for the polymerization of α-olefins and can also be applied to the polymerization of terminal alkynes.[2]

Protocol: Polymerization of this compound using TiCl₄ / Al(i-Bu)₃

  • Catalyst Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (B28343) to a dried Schlenk flask equipped with a magnetic stirrer.

    • Add triisobutylaluminum (B85569) (Al(i-Bu)₃) to the toluene and stir.

    • Slowly add a solution of titanium tetrachloride (TiCl₄) in toluene to the Al(i-Bu)₃ solution at a controlled temperature (e.g., 0 °C).

    • Age the catalyst mixture at a specified temperature (e.g., room temperature) for a designated period (e.g., 30 minutes) to form the active catalyst complex.

  • Polymerization:

    • In a separate dried Schlenk flask under an inert atmosphere, dissolve freshly distilled this compound in anhydrous toluene.

    • Transfer the prepared catalyst slurry to the monomer solution via cannula.

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 2-4 hours).

  • Termination and Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by slowly adding a quenching agent, such as acidified methanol (B129727) (e.g., 10% HCl in methanol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[3]

    • Characterize the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Ziegler_Natta_Workflow cluster_catalyst Catalyst Preparation (Inert Atmosphere) cluster_polymerization Polymerization cluster_isolation Termination & Isolation Catalyst_1 Add Al(i-Bu)3 to Toluene Catalyst_2 Add TiCl4 solution Catalyst_1->Catalyst_2 Catalyst_3 Age catalyst mixture Catalyst_2->Catalyst_3 Poly_2 Add Catalyst Catalyst_3->Poly_2 Poly_1 Dissolve Monomer in Toluene Poly_1->Poly_2 Poly_3 Heat and Stir Poly_2->Poly_3 Iso_1 Quench with Acidified Methanol Poly_3->Iso_1 Iso_2 Precipitate in Methanol Iso_1->Iso_2 Iso_3 Filter, Wash, and Dry Iso_2->Iso_3 Characterization (GPC, NMR) Characterization (GPC, NMR) Iso_3->Characterization (GPC, NMR)

Ziegler-Natta Polymerization Workflow
Anionic Polymerization

Anionic polymerization, particularly "living" anionic polymerization, offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution.[4] Organolithium compounds like n-butyllithium (n-BuLi) are common initiators.[5]

Protocol: Living Anionic Polymerization of this compound using n-BuLi

  • Purification:

    • All glassware must be rigorously cleaned and flame-dried under vacuum.

    • The solvent (e.g., THF or toluene) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • The monomer, this compound, must be dried and distilled from a mild drying agent (e.g., CaH₂) immediately before use.

  • Initiation and Polymerization:

    • Under a high-vacuum line or in a glovebox, add the purified solvent to a reaction flask.

    • Cool the solvent to the desired temperature (e.g., -78 °C for THF, or room temperature for toluene).

    • Add a calculated amount of n-butyllithium (n-BuLi) initiator via syringe.

    • Slowly add the purified this compound monomer to the initiator solution with vigorous stirring. The reaction is often indicated by a color change.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a degassed proton source, such as methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

  • Characterization:

    • Analyze the polymer's molecular weight and PDI by GPC.[3]

    • Confirm the polymer structure by ¹H and ¹³C NMR spectroscopy.

Anionic_Polymerization_Workflow Start Start (Inert Atmosphere) Purification Rigorous Purification (Solvent, Monomer) Start->Purification Reaction_Setup Reaction Setup (Solvent, Initiator) Purification->Reaction_Setup Polymerization Monomer Addition & Polymerization Reaction_Setup->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Isolation Precipitation & Isolation Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Anionic Polymerization Workflow
Cationic Polymerization

Cationic polymerization is initiated by electrophiles, such as Lewis acids in the presence of a proton source (co-initiator).[6] This method is generally more challenging to control than anionic polymerization and often results in polymers with broader molecular weight distributions.[7]

Protocol: Cationic Polymerization of this compound using BF₃·OEt₂

  • Materials and Setup:

    • All glassware should be scrupulously dried.

    • Use anhydrous solvents (e.g., dichloromethane (B109758) or hexane), purified to remove any protic impurities.

    • The monomer should be freshly distilled.

  • Polymerization:

    • Under an inert atmosphere, dissolve the this compound in the chosen solvent in a reaction flask.

    • Cool the solution to a low temperature (e.g., -78 °C) to suppress side reactions.

    • Slowly add the Lewis acid initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), to the stirred monomer solution. A co-initiator like a trace amount of water is often required.

    • Maintain the reaction at the low temperature for the desired duration (e.g., 1-3 hours).

  • Termination and Polymer Isolation:

    • Terminate the reaction by adding a nucleophilic quenching agent, such as chilled methanol or ammonia (B1221849) in methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer in a large volume of a suitable non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it, and dry it under vacuum.

  • Characterization:

    • Determine the molecular weight and PDI by GPC.[3]

    • Analyze the polymer structure using ¹H and ¹³C NMR.

Cationic_Polymerization_Pathway Initiation Initiation BF₃·OEt₂ + H₂O → H⁺[BF₃OH]⁻ H⁺ + Monomer → Cationic Species Propagation Propagation Cationic Species + n(Monomer) → Growing Polymer Chain Initiation->Propagation Termination Termination Chain transfer to monomer or counterion Propagation->Termination

Cationic Polymerization Signaling Pathway
Metathesis Polymerization

Alkyne metathesis, utilizing well-defined catalysts such as those developed by Schrock and Grubbs, can be a powerful tool for the polymerization of alkynes.[8] This method can proceed via different mechanisms, including acyclic diyne metathesis (ADMET) or ring-opening alkyne metathesis polymerization (ROAMP), though for a terminal alkyne like this compound, a chain-growth mechanism is expected.[9]

Protocol: Metathesis Polymerization of this compound using a Grubbs' Catalyst

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation) in a degassed, anhydrous solvent (e.g., toluene or dichloromethane) in a Schlenk flask.

    • In a separate flask, dissolve the purified this compound in the same solvent.

  • Polymerization:

    • Transfer the monomer solution to the catalyst solution via cannula.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). The progress of the polymerization can sometimes be monitored by changes in viscosity or color.

    • Allow the reaction to proceed for a set time (e.g., 1-24 hours), depending on the catalyst activity and desired conversion.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether, to quench the catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of a good solvent (e.g., toluene) and precipitate the polymer into a large volume of a non-solvent (e.g., methanol).

    • Filter the polymer, wash it, and dry it under vacuum.

  • Characterization:

    • Use GPC to determine the molecular weight and PDI of the resulting polymer.[3]

    • Characterize the polymer's microstructure and end-groups using ¹H and ¹³C NMR spectroscopy.

Metathesis_Polymerization_Workflow Start Start (Inert Atmosphere) Catalyst_Prep Dissolve Grubbs' Catalyst Start->Catalyst_Prep Monomer_Prep Dissolve Monomer Start->Monomer_Prep Polymerization Combine and React Catalyst_Prep->Polymerization Monomer_Prep->Polymerization Termination Quench with Ethyl Vinyl Ether Polymerization->Termination Isolation Precipitation and Drying Termination->Isolation Characterization GPC and NMR Analysis Isolation->Characterization

Metathesis Polymerization Workflow

Disclaimer

The experimental protocols and expected data provided in this document are intended for informational purposes for trained researchers. These are generalized procedures and will likely require optimization for the specific monomer, this compound. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of several key metal-catalyzed reactions involving 3-Methyl-1-pentyne, a versatile building block in organic synthesis. The protocols and data presented are intended to serve as a practical guide for laboratory applications, particularly in the context of drug discovery and development where the construction of complex molecular architectures is paramount.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] For this compound, this reaction allows for the introduction of the 3-methylpentynyl moiety onto various aromatic and vinylic scaffolds.

Application Notes:

The Sonogashira coupling of this compound typically proceeds under mild conditions, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The choice of palladium catalyst, ligands, base, and solvent can influence the reaction efficiency and yield. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The reaction is generally tolerant of a wide range of functional groups on the coupling partner.

Tabulated Data: Sonogashira Coupling of this compound with Aryl Halides
EntryAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₄, CuIToluene (B28343)/NEt₃NEt₃RT695Hypothetical Data
24-BromobenzonitrilePdCl₂(PPh₃)₂, CuIDMFEt₃N801288Hypothetical Data
31-IodonaphthalenePd(OAc)₂, PPh₃, CuITHFDIPA60892Hypothetical Data
Experimental Protocol: Synthesis of 1-(3-Methyl-1-pentynyl)-4-nitrobenzene

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodo-4-nitrobenzene (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL) and triethylamine (2 mL).

  • To the stirred solution, add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

Reaction Workflow: Sonogashira Coupling

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalyst System Alkyne This compound Reaction Sonogashira Coupling Alkyne->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Reaction Base Amine Base Base->Reaction Product Coupled Product Reaction->Product

Caption: Workflow for the Palladium-Catalyzed Sonogashira Coupling.

Cobalt-Catalyzed Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[3][4] This reaction is a powerful tool for the construction of five-membered rings, which are common motifs in natural products and pharmaceuticals.

Application Notes:

The intermolecular Pauson-Khand reaction of this compound with a suitable alkene, such as norbornene, is typically mediated by a cobalt carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈). The reaction often requires elevated temperatures. The regioselectivity of the alkyne insertion is a key consideration, and for terminal alkynes like this compound, the larger substituent at the propargylic position generally directs the regiochemical outcome.

Tabulated Data: Pauson-Khand Reaction of this compound
EntryAlkeneCobalt SourceSolventTemp. (°C)Time (h)Yield (%)Reference
1NorborneneCo₂(CO)₈ (stoichiometric)Toluene802475Hypothetical Data
2Ethylene (1 atm)Co₂(CO)₈ (catalytic), NMOCH₂Cl₂401268Hypothetical Data
3CyclopenteneCo₂(CO)₈ (stoichiometric)Isooctane903655Hypothetical Data
Experimental Protocol: Pauson-Khand Reaction of this compound and Norbornene

Materials:

  • This compound

  • Norbornene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous toluene

  • Inert gas (Argon or Carbon Monoxide)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL).

  • Add dicobalt octacarbonyl (1.1 mmol, 1.1 equiv.) to the solution. The color of the solution should change, indicating the formation of the alkyne-cobalt complex. Stir for 1 hour at room temperature.

  • Add norbornene (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Replace the argon atmosphere with a balloon of carbon monoxide.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cyclopentenone product.

Reaction Scheme: Pauson-Khand Reaction

Pauson_Khand cluster_reactants Reactants Alkyne This compound Catalyst Co₂(CO)₈ Alkyne->Catalyst Alkene Alkene Alkene->Catalyst CO Carbon Monoxide CO->Catalyst Product Cyclopentenone Catalyst->Product [2+2+1] Cycloaddition

Caption: General scheme of the Pauson-Khand Reaction.

Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based Grubbs-type catalysts, that transforms an alkene and an alkyne into a 1,3-diene.[5][6] This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion.

Application Notes:

For substrates containing the this compound moiety, enyne metathesis provides a route to functionalized 1,3-dienes. The choice of the Grubbs catalyst (first, second, or third generation) can significantly impact the reaction's efficiency and selectivity. The reaction is generally tolerant to a variety of functional groups. In intramolecular reactions, the length and nature of the tether connecting the alkene and alkyne determine the size of the resulting ring.

Tabulated Data: Enyne Metathesis involving a this compound Moiety
EntryEnyne SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-(prop-2-en-1-yl)-N-((R)-1-(3-methylpent-1-yn-1-yl)ethyl)amineGrubbs II (5)CH₂Cl₂401285Hypothetical Data
21-Allyloxy-3-methyl-1-pentyneGrubbs I (5)Toluene802470Hypothetical Data
3Cross-metathesis with 1-octeneHoveyda-Grubbs II (3)CH₂Cl₂401678Hypothetical Data
Experimental Protocol: Ring-Closing Enyne Metathesis of a 1,6-Enyne

Materials:

  • 1,6-Enyne substrate containing the this compound moiety

  • Grubbs second-generation catalyst

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert gas (Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous and degassed CH₂Cl₂ (10 mL) in a flame-dried Schlenk flask under an argon atmosphere.

  • Add the Grubbs second-generation catalyst (0.05 mmol, 5 mol%) to the solution.

  • Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the cyclic 1,3-diene product.

Catalytic Cycle: Enyne Metathesis

Enyne_Metathesis_Cycle Catalyst [Ru]=CH₂ Intermediate1 Ruthenacyclobutane Catalyst->Intermediate1 + Alkene Enyne Enyne Substrate Enyne->Intermediate1 Intermediate2 Vinyl Carbene Intermediate1->Intermediate2 Retro [2+2] Intermediate3 Ruthenacyclobutane Intermediate2->Intermediate3 + Alkyne Product 1,3-Diene Product Intermediate3->Product Retro [2+2] Product->Catalyst

Caption: Simplified catalytic cycle for Enyne Metathesis.

Metal-Catalyzed Hydration of this compound

The hydration of alkynes is a fundamental transformation that converts them into carbonyl compounds. For terminal alkynes like this compound, hydration can lead to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the catalyst and reaction conditions.

Application Notes:

Markovnikov Hydration: Gold and mercury catalysts are commonly employed to achieve Markovnikov hydration, yielding the corresponding methyl ketone. Gold catalysis is often preferred due to the lower toxicity of the metal.[7][8] The reaction is typically carried out in the presence of an acid co-catalyst.

Anti-Markovnikov Hydration: While less common for direct hydration, the anti-Markovnikov product (an aldehyde) can be obtained through a two-step hydroboration-oxidation sequence.

Tabulated Data: Hydration of this compound
EntryProductCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
13-Methyl-2-pentanone (Markovnikov)AuCl₃ (2 mol%)MeOH/H₂O60492Hypothetical Data
23-Methyl-2-pentanone (Markovnikov)HgSO₄, H₂SO₄H₂O/THF70685Hypothetical Data
33-Methylpentanal (Anti-Markovnikov)1. 9-BBN; 2. H₂O₂, NaOHTHFRT then 501288Hypothetical Data
Experimental Protocol: Gold-Catalyzed Markovnikov Hydration

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), methanol (4 mL), and water (1 mL).

  • Add AuCl₃ (0.02 mmol, 2 mol%) to the mixture.

  • Stir the reaction at 60 °C for 4 hours.

  • After cooling, extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield 3-methyl-2-pentanone.

Regioselectivity in Hydration

Hydration_Regioselectivity Alkyne This compound Markovnikov 3-Methyl-2-pentanone (Methyl Ketone) Alkyne->Markovnikov  Markovnikov Addition (e.g., AuCl₃, H₂O) AntiMarkovnikov 3-Methylpentanal (Aldehyde) Alkyne->AntiMarkovnikov Anti-Markovnikov Addition (e.g., Hydroboration-Oxidation)  

Caption: Regiochemical outcomes of this compound hydration.

Metal-Catalyzed Hydroboration of this compound

Hydroboration of alkynes, followed by oxidation, is a versatile method for the synthesis of carbonyl compounds and other functional groups. The use of metal catalysts can influence the regioselectivity and efficiency of the hydroboration step.

Application Notes:

For terminal alkynes like this compound, uncatalyzed hydroboration with bulky boranes like 9-BBN or disiamylborane (B86530) typically leads to the anti-Markovnikov product upon oxidation (an aldehyde).[9] Rhodium catalysts, in conjunction with catecholborane, can also promote hydroboration, and the regioselectivity can be tuned by the choice of ligands.[10][11]

Tabulated Data: Hydroboration of this compound
EntryBorane ReagentCatalystProduct after OxidationRegioselectivity (Anti-M:M)Yield (%)Reference
19-BBNNone3-Methylpentanal>99:188Hypothetical Data
2Catecholborane[Rh(COD)Cl]₂3-Methylpentanal95:585Hypothetical Data
3Pinacolborane[Ir(COD)Cl]₂3-Methylpentanal98:290Hypothetical Data
Experimental Protocol: Rhodium-Catalyzed Hydroboration

Materials:

  • This compound

  • Catecholborane

  • [Rh(COD)Cl]₂

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve [Rh(COD)Cl]₂ (0.01 mmol) in anhydrous THF (5 mL).

  • Add this compound (1.0 mmol).

  • Cool the solution to 0 °C and add catecholborane (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • To work up for the aldehyde, carefully add a buffer solution (pH 7) and then an excess of 30% H₂O₂ at 0 °C. Stir vigorously for 3 hours.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain 3-methylpentanal.

Hydroboration-Oxidation Pathway

Hydroboration_Oxidation Alkyne This compound Step1 Hydroboration (e.g., 9-BBN or Rh-catalyzed) Alkyne->Step1 Vinylborane Vinylborane Intermediate Step1->Vinylborane Step2 Oxidation (H₂O₂, NaOH) Vinylborane->Step2 Enol Enol Intermediate Step2->Enol Tautomerization Tautomerization Enol->Tautomerization Aldehyde 3-Methylpentanal Tautomerization->Aldehyde

Caption: Stepwise pathway for the hydroboration-oxidation of this compound.

References

Troubleshooting & Optimization

Optimizing Reaction Yield for 3-Methyl-1-pentyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 3-Methyl-1-pentyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Ineffective Base: The base used may not be strong enough to facilitate the double dehydrohalogenation. Weaker bases can also lead to the formation of a vinyl halide intermediate that is resistant to further elimination. 3. Presence of Water: Moisture can quench the strong base (e.g., sodium amide) and inhibit the reaction. 4. Isomerization of Product: The desired terminal alkyne, this compound, may isomerize to the more thermodynamically stable internal alkyne, 3-methyl-2-pentyne, especially with weaker bases at elevated temperatures.[1]1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature, but be cautious of promoting isomerization. 2. Use a Stronger Base: Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a highly effective base for the synthesis of terminal alkynes via double dehydrohalogenation.[1][2] For terminal alkynes, it is crucial to use three equivalents of the strong base.[2][3] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 4. Use Sodium Amide: The use of sodium amide helps to trap the terminal alkyne as its sodium salt, preventing rearrangement.[1] A subsequent workup with a mild acid is then required to protonate the alkynide ion and yield the final product.[2]
Formation of Significant Side Products 1. Isomerization to Internal Alkyne: As mentioned above, using weaker bases like potassium hydroxide (B78521) (KOH) at high temperatures can promote the rearrangement of this compound to 3-methyl-2-pentyne.[1] 2. Formation of Alkenes: Incomplete dehydrohalogenation can result in the presence of haloalkene intermediates.1. Optimize Base and Temperature: Employ a very strong base like sodium amide at appropriate temperatures to favor the formation of the terminal alkyne and minimize isomerization.[1] 2. Ensure Sufficient Base: Use at least three equivalents of a strong base to drive the reaction to completion and form the terminal alkynide salt.[2][3]
Difficulty in Product Purification 1. Low Boiling Point: this compound has a low boiling point, which can lead to product loss during solvent removal and distillation. 2. Close Boiling Points of Isomers: If isomerization occurs, separating this compound from 3-methyl-2-pentyne by distillation can be challenging due to their similar boiling points.1. Careful Distillation: Use a fractional distillation apparatus and consider cooling the receiving flask to minimize evaporative losses.[4] 2. Chemical Purification: If separation of terminal and internal alkynes is necessary, terminal alkynes can be selectively precipitated from a solution, for example, by forming a copper or silver acetylide, which can then be isolated and treated with acid to regenerate the alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the double dehydrohalogenation of a suitable dihalide precursor, such as 1,1-dihalo-3-methylpentane or 1,2-dihalo-3-methylpentane.[1][2] This reaction is typically carried out using a strong base like sodium amide (NaNH₂) in liquid ammonia to promote the formation of the terminal alkyne and prevent isomerization.[1]

Q2: Why are three equivalents of a strong base recommended for the synthesis of terminal alkynes like this compound?

A2: Two equivalents of the base are required to carry out the two successive elimination reactions (dehydrohalogenation) to form the triple bond.[2] The third equivalent is necessary because the hydrogen on the terminal alkyne is acidic and will be deprotonated by the strong base to form an alkynide salt.[3] This salt formation is advantageous as it drives the equilibrium towards the desired terminal alkyne and prevents its rearrangement to a more stable internal alkyne.[2] A final workup step with water or a mild acid is then needed to reprotonate the alkynide and yield this compound.[2]

Q3: My reaction is producing a significant amount of 3-methyl-2-pentene. What is causing this and how can I prevent it?

A3: The formation of 3-methyl-2-pentene, an alkene, indicates incomplete dehydrohalogenation. This can be caused by using a base that is not strong enough, an insufficient amount of base, or the reaction not being allowed to proceed to completion. To prevent this, ensure you are using a sufficiently strong base, such as sodium amide, in at least a threefold excess, and monitor the reaction to confirm the disappearance of the starting dihalide and any vinyl halide intermediates.

Q4: How can I effectively purify this compound, given its volatility?

A4: Due to its low boiling point, purification of this compound requires careful fractional distillation.[4] To minimize product loss, it is advisable to use an efficient fractionating column and to cool the receiving flask, for instance, with an ice bath. It is also crucial to control the heating rate to ensure a slow and steady distillation.

Experimental Protocols

Key Synthesis Pathway: Double Dehydrohalogenation

A common route for the synthesis of this compound involves the halogenation of an appropriate alkene followed by a double dehydrohalogenation.

Caption: Synthesis of this compound via halogenation and dehydrohalogenation.

Detailed Methodology: Synthesis from a Dihalide Precursor

This protocol is a generalized procedure based on established methods for alkyne synthesis via dehydrohalogenation. Specific quantities may need to be optimized for your particular setup and scale.

Materials:

  • 1,2-Dibromo-3-methylpentane (or corresponding dichloro compound)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (anhydrous)

  • Anhydrous diethyl ether

  • Ice

  • Dilute hydrochloric acid or ammonium (B1175870) chloride solution (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Reaction Mixture: Cool the flask in a dry ice/acetone bath. Condense the required amount of anhydrous liquid ammonia into the flask.

  • Base Addition: While stirring, carefully add sodium amide (3 equivalents relative to the dihalide) to the liquid ammonia.

  • Substrate Addition: Dissolve the 1,2-dihalo-3-methylpentane (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia slurry.

  • Reaction: Allow the reaction mixture to stir for several hours. The progress can be monitored by GC analysis of quenched aliquots.

  • Quenching and Workup: After the reaction is complete, carefully quench the reaction by the slow addition of ice. Once the excess ammonia has evaporated, add a dilute aqueous acid solution (e.g., HCl or NH₄Cl) to neutralize the mixture and protonate the alkynide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Check Reaction Completion (GC Analysis) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase Reaction Time or Temperature Incomplete->Action_Incomplete Check_Isomers Analyze Product Mixture for Isomers (GC/NMR) Complete->Check_Isomers Isomers_Present Isomers Detected Check_Isomers->Isomers_Present Yes No_Isomers No Isomers Check_Isomers->No_Isomers No Action_Isomers Use Stronger, Non-nucleophilic Base (e.g., NaNH2) Isomers_Present->Action_Isomers Check_Conditions Review Reaction Conditions: - Anhydrous? - Base Equivalents? No_Isomers->Check_Conditions Conditions_OK Conditions Correct Check_Conditions->Conditions_OK Yes Conditions_Not_OK Conditions Incorrect Check_Conditions->Conditions_Not_OK No Purification_Issue Investigate Purification Step: - Distillation Setup - Product Volatility Conditions_OK->Purification_Issue Action_Conditions Ensure Anhydrous Conditions & 3 eq. of Base Conditions_Not_OK->Action_Conditions

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-Methyl-1-pentyne.

Troubleshooting Guide: Common Side Reactions

Issue: Low Yield of this compound and Presence of Gaseous Byproducts

  • Possible Cause: A competing E2 elimination reaction is occurring, where the acetylide anion acts as a base rather than a nucleophile, leading to the formation of ethene gas and propyne (B1212725). This is more likely if using secondary or tertiary alkyl halides.

  • Solution:

    • Ensure the use of a primary alkyl halide, such as ethyl bromide or ethyl iodide, to favor the SN2 reaction.

    • Maintain a low reaction temperature to disfavor the elimination pathway, which typically has a higher activation energy.

Issue: Presence of an Isomeric Impurity with a Similar Boiling Point

  • Possible Cause: Isomerization of the starting material, propyne, to its allene (B1206475) isomer (propadiene) can occur in the presence of a strong base. This can lead to the formation of isomeric products that are difficult to separate from this compound.

  • Solution:

    • Use a strong but non-isomerizing base if possible.

    • Maintain a low reaction temperature during the deprotonation step.

    • Minimize the reaction time to reduce the extent of isomerization.

Issue: Formation of a Higher Molecular Weight Byproduct

  • Possible Cause: A Wurtz-type coupling reaction may occur between the alkyl halide and the sodium from sodium amide, resulting in the formation of butane.

  • Solution:

    • Slowly add the alkyl halide to the acetylide solution to maintain a low concentration of the alkyl halide, minimizing self-coupling.

    • Ensure the complete formation of the acetylide before adding the alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward laboratory synthesis involves the alkylation of a terminal alkyne. This is typically achieved by deprotonating propyne with a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), to form the corresponding acetylide anion. This is followed by the reaction of the acetylide with a primary ethyl halide (e.g., ethyl bromide) in an SN2 reaction.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields are often attributed to competing side reactions. The primary culprit is the E2 elimination reaction, especially if there are any issues with the purity of your reagents or if the reaction temperature is not adequately controlled. Additionally, the presence of moisture can quench the acetylide anion, reducing the amount available for the alkylation reaction.

Q3: I am observing a significant amount of an alkene byproduct in my GC-MS analysis. What is the likely cause?

A3: The presence of an alkene, likely propene or ethene, is a strong indicator of a competing elimination reaction. The acetylide anion is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired substitution product. Using a primary alkyl halide and maintaining low temperatures are crucial to minimize this side reaction.

Q4: Can I use a secondary alkyl halide to synthesize a more complex analog of this compound?

A4: It is not recommended. Acetylide anions are strong bases, and their reaction with secondary or tertiary alkyl halides strongly favors the E2 elimination pathway over the SN2 substitution pathway. This will result in a low yield of the desired alkyne and a high yield of the corresponding alkene.

Quantitative Data Summary

The following table summarizes the expected product distribution based on the type of alkyl halide used in the reaction with a propynilide anion. Note that these are representative values and actual results may vary based on specific reaction conditions.

Alkyl Halide TypeSN2 Product (this compound) YieldE2 Product (Alkene) Yield
Primary (e.g., Ethyl Bromide)High (>80%)Low (<20%)
Secondary (e.g., Isopropyl Bromide)Very Low (<10%)High (>90%)
Tertiary (e.g., tert-Butyl Bromide)Negligible~100%

Experimental Protocol: Synthesis of this compound via Alkylation of Propyne

Materials:

  • Sodium amide (NaNH2)

  • Liquid ammonia (B1221849) (NH3)

  • Propyne (condensed)

  • Ethyl bromide (CH3CH2Br)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Liquid ammonia is condensed into the flask. Sodium amide is then added portion-wise with stirring. Propyne gas is bubbled through the solution until the blue color of the solvated electrons disappears, indicating the formation of sodium propynilide.

  • Alkylation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium propynilide at -78 °C (dry ice/acetone bath). The reaction mixture is stirred for several hours at this temperature.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The ammonia is allowed to evaporate. The remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Visualizations

troubleshooting_workflow start Low Yield of this compound check_byproducts Analyze Byproducts (GC-MS) start->check_byproducts alkene_present Alkene Detected? check_byproducts->alkene_present isomer_present Isomer Detected? alkene_present->isomer_present No e2_reaction Likely E2 Elimination alkene_present->e2_reaction Yes high_mw_present Higher MW Byproduct? isomer_present->high_mw_present No isomerization Isomerization Occurred isomer_present->isomerization Yes wurtz_coupling Possible Wurtz Coupling high_mw_present->wurtz_coupling Yes solution_e2 Use Primary Alkyl Halide Maintain Low Temperature e2_reaction->solution_e2 solution_isomer Maintain Low Temperature Minimize Reaction Time isomerization->solution_isomer solution_wurtz Slow Addition of Alkyl Halide wurtz_coupling->solution_wurtz

Caption: Troubleshooting workflow for low yield in this compound synthesis.

experimental_workflow start Start: Assemble Flame-Dried Glassware deprotonation Deprotonation: Add NaNH2 and Propyne to Liquid NH3 start->deprotonation alkylation Alkylation: Add Ethyl Bromide at -78 °C deprotonation->alkylation quenching Quenching: Add Saturated NH4Cl Solution alkylation->quenching workup Workup: Extract with Diethyl Ether, Wash, and Dry quenching->workup purification Purification: Fractional Distillation workup->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methyl-1-pentyne. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). The choice of method depends on the scale of the purification and the nature of the impurities. For batch-wise purification of moderate to large quantities, fractional distillation is typically employed. For achieving very high purity on a smaller scale, preparative GC is a suitable option.

Q2: What are the common impurities found in crude this compound products?

A2: Common impurities depend on the synthetic route used. A frequent synthesis involves the dehydration of 3-methyl-1-pentyn-3-ol (B165628). In this case, impurities may include:

  • Unreacted 3-methyl-1-pentyn-3-ol: The starting material for the dehydration reaction.

  • Isomeric hexynes: Rearrangement reactions can lead to the formation of various C6H10 isomers.

  • Polymeric materials: Acid-catalyzed conditions can sometimes lead to polymerization of the alkyne.

  • Residual acid catalyst: Traces of the acid used for dehydration may be present.

  • Solvent residues: Solvents used in the reaction or workup.

Q3: How can I effectively remove the unreacted starting material, 3-methyl-1-pentyn-3-ol?

A3: 3-methyl-1-pentyn-3-ol has a significantly higher boiling point (approximately 121-122 °C) than this compound (60 °C).[1] Therefore, fractional distillation is a highly effective method for its removal. The lower-boiling this compound will distill first, leaving the alcohol behind in the distillation flask. An initial aqueous wash of the crude product can also help to remove a significant portion of the water-soluble alcohol before distillation.

Q4: My purified this compound appears to be degrading over time. How can I improve its stability?

A4: Terminal alkynes can be sensitive to air, light, and residual acid. To improve stability, ensure all traces of the acid catalyst are removed through a thorough aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash. The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product from impurities. 1. Inefficient distillation column: The column may not have enough theoretical plates for the separation. 2. Distillation rate is too fast: This prevents the establishment of a proper vapor-liquid equilibrium. 3. Poor insulation of the column: Heat loss can disrupt the temperature gradient.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to ensure a slow and steady collection of the distillate (aim for 1-2 drops per second). 3. Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Product is contaminated with a close-boiling isomer. Boiling points of the product and isomer are very close. (See Table 1 for boiling points of potential isomers).1. Increase the efficiency of the fractional distillation by using a column with a higher number of theoretical plates. 2. Consider extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components. 3. For very difficult separations, preparative gas chromatography may be necessary.
No distillate is being collected at the expected temperature. 1. Thermometer placement is incorrect. 2. System has a leak. 3. Heating is insufficient. 1. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 2. Check all joints and connections for leaks. 3. Gradually increase the heating mantle temperature.
Bumping or uneven boiling in the distillation flask. 1. Absence of boiling chips or a stir bar. 2. Heating is too rapid. 1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Heat the flask gradually and evenly.
Purity Analysis by Gas Chromatography (GC)
Problem Possible Cause Troubleshooting Steps
Poor peak separation (co-elution). 1. Inappropriate GC column: The stationary phase may not be suitable for separating the isomers. 2. Incorrect oven temperature program: A suboptimal temperature ramp can lead to poor resolution.1. Use a non-polar or mid-polarity capillary column (e.g., DB-1, HP-5) for good separation of hydrocarbons. For more challenging isomer separations, a more polar column may be required. 2. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate to improve the separation of early-eluting peaks.
Tailing peaks. 1. Active sites on the column or in the injector. 2. Column overload. 1. Use a deactivated inlet liner and a high-quality capillary column. Condition the column according to the manufacturer's instructions. 2. Dilute the sample to a lower concentration.
Ghost peaks (peaks appearing in blank runs). Contamination of the syringe, inlet, or column. 1. Thoroughly clean the syringe with an appropriate solvent. 2. Bake out the inlet and column at a high temperature (within the column's limits) to remove contaminants.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundIUPAC NameBoiling Point (°C at 760 mmHg)
This compound 3-methylpent-1-yne 60
1-HexyneHex-1-yne71-72
2-HexyneHex-2-yne84
3-HexyneHex-3-yne81
4-Methyl-1-pentyne4-methylpent-1-yne55.5
4-Methyl-2-pentyne4-methylpent-2-yne77-78
3,3-Dimethyl-1-butyne3,3-dimethylbut-1-yne39-41

Note: Boiling points are approximate and may vary slightly based on experimental conditions and data sources.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To purify crude this compound by removing higher and lower boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Collect any initial low-boiling fractions in a separate receiving flask and discard.

    • Collect the fraction that distills at a stable temperature of approximately 60 °C in a pre-weighed, chilled receiving flask.

  • Completion: Stop the distillation when the temperature begins to rise significantly above 60 °C or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using gas chromatography (GC).

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the purified this compound and identify any remaining impurities.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/minute to 100 °C.

    • Hold for 2 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1%) in a volatile solvent (e.g., pentane (B18724) or hexane).

Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3, H2O) Crude->Wash Drying Drying (e.g., Na2SO4) Wash->Drying Waste Aqueous Waste Wash->Waste Removes acid & water-soluble impurities Distillation Fractional Distillation Drying->Distillation Solid_Waste Solid Waste Drying->Solid_Waste Spent drying agent Pure_Product Pure this compound Distillation->Pure_Product Collect fraction at ~60 °C Impurity_Fractions Impurity Fractions Distillation->Impurity_Fractions Low & high boiling fractions Analysis Purity Analysis (GC) Pure_Product->Analysis

Caption: Experimental workflow for the purification of this compound.

Distillation_Troubleshooting Start Poor Separation in Distillation Check_Rate Is distillation rate slow & steady? Start->Check_Rate Check_Column Is the column efficient enough? Check_Rate->Check_Column Yes Adjust_Rate Decrease heating rate Check_Rate->Adjust_Rate No Check_Insulation Is the column well-insulated? Check_Column->Check_Insulation Yes Improve_Column Use a longer or more efficient column Check_Column->Improve_Column No Insulate_Column Wrap column with insulation Check_Insulation->Insulate_Column No Success Improved Separation Check_Insulation->Success Yes Adjust_Rate->Check_Rate Improve_Column->Success Insulate_Column->Success

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: 3-Methyl-1-pentyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving 3-Methyl-1-pentyne, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a terminal alkyne, this compound is commonly used in several key organic reactions, including:

  • Hydration (Markovnikov Addition): Typically catalyzed by mercury(II) salts in acidic conditions to produce a methyl ketone.[1][2][3][4][5][6]

  • Hydroboration-Oxidation (Anti-Markovnikov Addition): A two-step process that yields an aldehyde.[1][7][8][9]

  • Ozonolysis: Cleavage of the triple bond to form a carboxylic acid and carbon dioxide.

  • Alkylation: Deprotonation of the terminal alkyne followed by reaction with an alkyl halide to form a new carbon-carbon bond.

Q2: How can I choose between Markovnikov and anti-Markovnikov hydration for this compound?

A2: The choice of reaction conditions dictates the regioselectivity of water addition across the triple bond.

Q3: What are the main safety precautions when working with reagents for this compound reactions?

A3: Safety is paramount. Key precautions include:

  • Mercury(II) Compounds: Highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of mercury waste according to institutional protocols.

  • Borane (B79455) Reagents (e.g., BH₃, 9-BBN): Can be flammable and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

  • Ozone: A toxic and powerful oxidizing agent. Ozonolysis should always be performed in a well-ventilated fume hood.

Troubleshooting Guides

Hydration (Markovnikov Addition)

Problem: Low yield of the desired ketone (3-methyl-2-pentanone).

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Ensure the reaction is stirred vigorously to facilitate contact between the reactants and the catalyst. Monitor the reaction progress using TLC or GC. Consider a moderate increase in reaction temperature if the reaction is sluggish.
Catalyst Inactivity Use a fresh, high-purity source of mercury(II) sulfate (B86663). Ensure the acidic conditions are maintained throughout the reaction.
Side Reactions Polymerization of the alkyne can occur under strongly acidic conditions. Consider using milder acidic conditions or a different mercury catalyst.
Product Volatility The ketone product may be volatile. Ensure efficient condensation during reflux and be cautious during solvent removal.

Problem: Formation of an unexpected aldehyde byproduct.

This indicates that some anti-Markovnikov addition may be occurring, which is unusual for this reaction.

Possible Cause Troubleshooting Suggestion
Contaminated Reagents Ensure all reagents are pure and free from contaminants that might promote radical or alternative reaction pathways.
Reaction Conditions Verify that the reaction is being run under the correct acidic and mercury-catalyzed conditions.
Hydroboration-Oxidation (Anti-Markovnikov Addition)

Problem: Low yield of the desired aldehyde (3-methylpentanal).

Possible Cause Troubleshooting Suggestion
Incomplete Hydroboration Use a slight excess of the borane reagent. Ensure all reagents and solvents are anhydrous, as water will quench the borane. Monitor the reaction by TLC or GC to confirm the consumption of the starting alkyne before proceeding with the oxidation step.[10]
Inefficient Oxidation Use a fresh solution of hydrogen peroxide. Ensure the reaction medium is sufficiently basic during the oxidation step. The oxidation can be exothermic; maintain proper temperature control.[10]
Double Addition of Borane To prevent the addition of two borane molecules to the alkyne, use a sterically hindered borane reagent such as disiamylborane (B86530) or 9-BBN.[11]

Problem: Formation of the ketone (Markovnikov product) as a major byproduct.

This indicates a loss of regioselectivity.

Possible Cause Troubleshooting Suggestion
Choice of Borane Reagent For terminal alkynes like this compound, using a bulky borane reagent (e.g., 9-BBN, disiamylborane) is crucial to maximize anti-Markovnikov selectivity by minimizing steric hindrance at the internal carbon.[8][11]
Reaction Temperature Perform the hydroboration step at a low temperature (e.g., 0 °C) to enhance regioselectivity.[10]
Alkylation

Problem: Low yield of the desired alkylated alkyne.

Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaNH₂) and anhydrous conditions. Allow sufficient time for the deprotonation to complete before adding the alkyl halide.
Side Reaction with Alkyl Halide The acetylide anion is a strong base and can promote E2 elimination of the alkyl halide, especially with secondary and tertiary halides. Use a primary alkyl halide whenever possible to favor the SN2 reaction.
Protonation of Acetylide Ensure all reagents and solvents are strictly anhydrous. Any protic source will quench the acetylide anion.

Problem: Formation of a significant amount of elimination byproduct (alkene).

Possible Cause Troubleshooting Suggestion
Steric Hindrance of Alkyl Halide As mentioned, secondary and tertiary alkyl halides are more prone to elimination. If a branched alkyl group must be introduced, consider alternative synthetic routes.
Reaction Temperature Lowering the reaction temperature can sometimes favor the SN2 pathway over E2 elimination.

Experimental Protocols

Mercury(II)-Catalyzed Hydration of this compound

Objective: To synthesize 3-methyl-2-pentanone via Markovnikov hydration.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine water and concentrated sulfuric acid in a 10:1 ratio by volume.

  • Add a catalytic amount of mercury(II) sulfate (approx. 0.05 equivalents).

  • Add this compound (1.0 equivalent) to the acidic solution.

  • Heat the mixture to reflux and stir vigorously for 2-3 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Carefully wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Hydroboration-Oxidation of this compound

Objective: To synthesize 3-methylpentanal via anti-Markovnikov hydration.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-BBN in THF (1.1 equivalents) dropwise to the alkyne solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the careful, dropwise addition of the hydrogen peroxide solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alkylation of this compound

Objective: To synthesize a new internal alkyne via C-C bond formation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Primary alkyl halide (e.g., iodomethane, iodoethane)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for another 30 minutes.

  • Cool the solution back to -78 °C and add the primary alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Reaction Outcome cluster_hydration Hydration cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low Yield or Incorrect Product hydration_check Check Reaction Type start->hydration_check markovnikov Markovnikov (Ketone) hydration_check->markovnikov Acid/Hg²⁺ anti_markovnikov Anti-Markovnikov (Aldehyde) hydration_check->anti_markovnikov Borane reagent_quality Verify Reagent Purity and Anhydrous Conditions markovnikov->reagent_quality anti_markovnikov->reagent_quality temp_control Optimize Reaction Temperature reagent_quality->temp_control steric_hindrance Consider Steric Effects (Bulky Reagents) temp_control->steric_hindrance side_reactions Address Potential Side Reactions (e.g., E2) steric_hindrance->side_reactions purification Purify Product (Distillation/Chromatography) side_reactions->purification

Caption: Troubleshooting workflow for this compound reactions.

References

Preventing isomerization of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-1-pentyne

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent its isomerization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary cause of isomerization in this compound is exposure to basic conditions.[1][2][3] This process, known as base-catalyzed prototropic rearrangement, involves the migration of the triple bond from the terminal position (C1-C2) to a more thermodynamically stable internal position (e.g., 3-methyl-2-pentyne).

Q2: What is the chemical mechanism behind this isomerization?

A2: The isomerization from a terminal alkyne to an internal alkyne proceeds through a series of deprotonation and reprotonation steps. A base abstracts a proton from the carbon adjacent to the triple bond (the propargylic position), forming an allenic carbanion intermediate.[4][5][6] This intermediate then undergoes reprotonation, which can lead to the formation of the more stable internal alkyne. Weaker bases, such as potassium hydroxide (B78521) (KOH), can facilitate this reversible process, ultimately favoring the internal isomer.[4][6][7]

Q3: My this compound appears impure after distillation. Could isomerization be the cause?

A3: Yes. Heating in the presence of even trace basic impurities on glassware can be sufficient to catalyze isomerization. If the distillation is performed at a high temperature or for a prolonged period, the risk of converting the terminal alkyne to more stable, lower-boiling internal isomers increases.

Q4: How can I store this compound to ensure its long-term stability?

A4: Store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Use clean, neutral glassware. Avoid storage in containers that have been washed with strong bases and not properly neutralized. For long-term storage, consider refrigeration.

Q5: Which bases are recommended for deprotonating this compound without causing isomerization?

A5: To avoid isomerization, it is critical to use a very strong base that rapidly and irreversibly deprotonates the terminal alkyne to form a stable acetylide salt.[4][5] Suitable bases include sodium amide (NaNH₂) in liquid ammonia, organolithium reagents like n-butyllithium (n-BuLi) in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C), or lithium diisopropylamide (LDA).[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause Recommended Solution & Preventative Action
Reaction yields a mixture of alkyne isomers (verified by GC-MS or NMR). Isomerization via inappropriate base. Weaker bases (e.g., hydroxides, alkoxides) are not strong enough to fully deprotonate the terminal alkyne and instead set up an isomerization equilibrium.[4][6]Use a sufficiently strong, non-nucleophilic base such as n-BuLi or NaNH₂ at low temperatures to ensure rapid and complete formation of the terminal acetylide.[7]
Starting material degrades or isomerizes upon attempted deprotonation. Incorrect reaction temperature. Many strong bases are highly reactive. Adding them at room temperature can lead to side reactions and provide enough thermal energy to promote isomerization.Always perform deprotonation at low temperatures. For n-BuLi in THF, the standard is -78 °C (a dry ice/acetone bath). Add the base dropwise to control any exotherm.
NMR of the product shows a complex multiplet instead of a clean terminal alkyne signal. Isomerization during workup. Using an aqueous basic solution (e.g., NaOH solution) during the workup can cause isomerization of any remaining terminal alkyne.Quench the reaction with a neutral or mildly acidic solution, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), especially after using organometallic bases.[8]
Product analysis shows evidence of allenes or conjugated dienes. Advanced isomerization. Under certain conditions, especially with strong bases and higher temperatures, the alkyne can isomerize completely to conjugated diene systems.[2]Strictly control the reaction temperature and choice of base. Ensure the reaction is quenched appropriately once the desired transformation is complete to prevent further rearrangement.

Visualization of Troubleshooting Logic

TroubleshootingWorkflow start Isomerization Detected in Product? base_check Which base was used? start->base_check weak_base Weak Base (e.g., KOH, NaOEt) base_check->weak_base Weak strong_base Strong Base (e.g., n-BuLi, NaNH2) base_check->strong_base Strong temp_check What was the reaction temperature? workup_check How was the reaction quenched/worked up? temp_check->workup_check Low / Controlled solution2 Solution: Maintain low temp (e.g., -78°C) during base addition. temp_check->solution2 Too high solution3 Solution: Quench with saturated aq. NH4Cl, not a basic wash. workup_check->solution3 Basic wash used solution1 Solution: Use n-BuLi at -78°C or NaNH2 in liq. NH3. weak_base->solution1 strong_base->temp_check

Caption: Troubleshooting workflow for diagnosing alkyne isomerization.

Experimental Protocols

Protocol: Deprotonation of this compound using n-Butyllithium

This protocol describes the formation of lithium (3-methylpent-1-yn-1-ide) while minimizing the risk of isomerization.

Materials:

  • This compound (freshly distilled if necessary)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Syringes and needles

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas for 10-15 minutes.

  • Solvent and Substrate: Add anhydrous THF (e.g., 10 mL per 1 mmol of alkyne) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) dropwise to the cold THF with stirring.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithium acetylide is typically rapid. The solution is now ready for the addition of an electrophile.

  • Quenching (for analysis or workup): To quench the reaction, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature before proceeding with standard extraction procedures.

Visualization of Experimental Workflow

ExperimentalWorkflow A 1. Assemble & Purge Flask (Inert Atmosphere) B 2. Add Anhydrous THF & Cool to -78°C A->B C 3. Add this compound B->C D 4. Add n-BuLi Dropwise at -78°C C->D E 5. Stir at -78°C (30-60 min) D->E F 6. Acetylide Ready (Add Electrophile) E->F

Caption: Workflow for non-isomerizing deprotonation of this compound.

Visualization of Isomerization Mechanism

IsomerizationMechanism cluster_main Base-Catalyzed Isomerization alkyne1 This compound (Terminal) intermediate Allenic Anion (Intermediate) alkyne1->intermediate - H+ (Base) intermediate->alkyne1 + H+ alkyne2 3-Methyl-2-pentyne (Internal - More Stable) intermediate->alkyne2 + H+

Caption: Mechanism of base-catalyzed alkyne isomerization via an allene.

References

Technical Support Center: Catalyst Selection for 3-Methyl-1-pentyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for various chemical transformations of 3-Methyl-1-pentyne. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in optimizing their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: How do I selectively hydrogenate this compound to (Z)-3-Methyl-1-pentene?

A1: For the selective partial hydrogenation of a terminal alkyne like this compound to the corresponding cis-alkene, the use of a "poisoned" catalyst is crucial to prevent over-reduction to the alkane. Lindlar's catalyst is the most common and effective choice for this transformation.[1][2][3][4]

Q2: My Lindlar catalyst is not working effectively; the reaction is sluggish or incomplete. What are the possible causes?

A2: Low or no catalytic activity with Lindlar's catalyst is often due to catalyst poisoning. Common poisons include sulfur compounds, amines, nitrogen heterocycles, and halides present in the starting materials or solvents.[5] Ensure the purity of all reagents and solvents.

Q3: I am observing the formation of 3-Methyl-pentane during the partial hydrogenation of this compound. How can I improve the selectivity for the alkene?

A3: Over-reduction to the alkane suggests that the catalyst is too active. This can happen if the lead poison in the Lindlar catalyst has leached out or if the reaction temperature is too high. Using a fresh batch of Lindlar catalyst and maintaining a low reaction temperature (room temperature or below) can improve selectivity.[5]

Q4: How can I synthesize 3-Methyl-1-pentanal from this compound?

A4: The anti-Markovnikov hydration of this compound will yield 3-Methyl-1-pentanal. This is achieved through hydroboration-oxidation. To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) should be used.[6][7][8]

Q5: What is the expected product of the mercury-catalyzed hydration of this compound?

A5: The mercury(II) sulfate-catalyzed hydration of terminal alkynes follows Markovnikov's rule.[7][9] This reaction with this compound will produce 3-Methyl-2-pentanone. The initial product is an enol that rapidly tautomerizes to the more stable ketone.[7][9][10]

Troubleshooting Guides

Hydrogenation Reactions
Issue Potential Cause Recommended Solution
Low or No Conversion (Partial Hydrogenation) Catalyst Poisoning: Presence of sulfur, amines, or halides in reagents or solvents.[5]- Purify starting materials and solvents. - Pass solvents through a column of activated alumina. - Use high-purity hydrogen gas.
Insufficient Catalyst Loading: Not enough active sites for the reaction.- Increase catalyst loading incrementally. - Ensure proper stirring to maintain catalyst suspension.
Over-reduction to Alkane (Low Selectivity) Catalyst Too Active: Loss of lead poison from Lindlar's catalyst.[5]- Use a fresh batch of Lindlar's catalyst. - Add a controlled amount of a catalyst inhibitor like quinoline.[1]
High Hydrogen Pressure: Increases the rate of both alkene and alkyne hydrogenation.- Reduce the hydrogen pressure (e.g., use a balloon filled with H₂).[1]
Elevated Temperature: Can promote over-reduction.- Conduct the reaction at or below room temperature.[5]
Inconsistent Reaction Rates Variable Substrate Purity: Impurities can affect catalyst performance.- Implement a consistent purification protocol for this compound.
Improper Catalyst Handling: Exposure to air and moisture can deactivate the catalyst.- Store the catalyst under an inert atmosphere.
Hydroboration-Oxidation
Issue Potential Cause Recommended Solution
Formation of Diol or Other Side Products Use of BH₃: Borane can add twice to the triple bond.[6]- Use a sterically hindered borane such as 9-BBN or disiamylborane.[6][7]
Low Yield of Aldehyde Incomplete Oxidation: Insufficient oxidizing agent or reaction time.- Ensure an adequate excess of H₂O₂ and NaOH is used. - Allow sufficient time for the oxidation step to complete.
Substrate Purity: Impurities can interfere with the reaction.- Purify the starting this compound before use.

Data Presentation: Catalyst Performance in this compound Reactions

Note: The following data is compiled from typical results for terminal alkynes and should be considered as a guideline. Optimal conditions may vary.

Table 1: Hydrogenation of this compound

Catalyst Catalyst Loading (mol%) **Pressure (H₂) **Temperature (°C) Time (h) Product Yield (%) Selectivity (%)
5% Pd/C1 - 51 - 4 atm251 - 33-Methyl-pentane>95~100 (for alkane)
Lindlar's Catalyst5 - 10 (by weight)1 atm (balloon)252 - 6(Z)-3-Methyl-1-pentene90 - 98>95 (for cis-alkene)
Na in NH₃ (l)---781 - 2(E)-3-Methyl-1-pentene80 - 90>90 (for trans-alkene)

Table 2: Hydration of this compound

Catalyst System Catalyst Loading Solvent Temperature (°C) Time (h) Product Yield (%)
HgSO₄, H₂SO₄CatalyticH₂O, THF60 - 802 - 43-Methyl-2-pentanone85 - 95
1. 9-BBN 2. H₂O₂, NaOH1.1 equivTHF251. 2-4 2. 2-43-Methyl-1-pentanal80 - 90

Experimental Protocols

Protocol 1: Complete Hydrogenation to 3-Methyl-pentane
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1-4 atm). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 1-3 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield 3-Methyl-pentane.

Protocol 2: Partial Hydrogenation to (Z)-3-Methyl-1-pentene
  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and a solvent (e.g., hexane (B92381) or ethanol).

  • Catalyst Addition: Add Lindlar's catalyst (5-10 wt% of the alkyne).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the mixture at room temperature (25 °C) and monitor the reaction closely by TLC or GC to avoid over-reduction. The reaction typically takes 2-6 hours.

  • Workup: Upon completion, vent the excess hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst.

  • Purification: Evaporate the solvent to obtain (Z)-3-Methyl-1-pentene.

Protocol 3: Hydroboration-Oxidation to 3-Methyl-1-pentanal
  • Hydroboration: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add a solution of 9-BBN (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous sodium hydroxide (B78521) (e.g., 3M solution), followed by the dropwise addition of 30% hydrogen peroxide.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 3-Methyl-1-pentanal by distillation or column chromatography.

Protocol 4: Mercury(II)-Catalyzed Hydration to 3-Methyl-2-pentanone
  • Setup: In a round-bottom flask, prepare a solution of water and concentrated sulfuric acid. Add a catalytic amount of mercury(II) sulfate (HgSO₄).

  • Reaction: Add this compound (1.0 eq) to the acidic solution. Heat the mixture to 60-80 °C and stir for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The crude 3-Methyl-2-pentanone can be purified by distillation.

Visualizations

Hydrogenation_Pathways Alkyne This compound Alkene_Z (Z)-3-Methyl-1-pentene Alkyne->Alkene_Z H₂, Lindlar's Cat. Alkene_E (E)-3-Methyl-1-pentene Alkyne->Alkene_E Na, NH₃(l) Alkane 3-Methyl-pentane Alkyne->Alkane H₂, Pd/C Alkene_Z->Alkane H₂, Pd/C Alkene_E->Alkane H₂, Pd/C

Caption: Hydrogenation pathways for this compound.

Hydration_Pathways cluster_hydroboration Hydroboration-Oxidation (Anti-Markovnikov) cluster_mercury Mercury-Catalyzed Hydration (Markovnikov) Alkyne This compound Enol_Aldehyde Enol intermediate Alkyne->Enol_Aldehyde 1. 9-BBN 2. H₂O₂, NaOH Enol_Ketone Enol intermediate Alkyne->Enol_Ketone HgSO₄, H₂SO₄, H₂O Aldehyde 3-Methyl-1-pentanal Ketone 3-Methyl-2-pentanone Enol_Aldehyde->Aldehyde Tautomerization Enol_Ketone->Ketone Tautomerization

Caption: Hydration pathways for this compound.

Troubleshooting_Lindlar Start Problem with Lindlar Hydrogenation Issue1 Low/No Conversion Probable Cause: Catalyst Poisoning Solution: Purify Reagents Start->Issue1 Issue2 Over-reduction to Alkane Probable Cause: Catalyst Too Active Solution: Use Fresh Catalyst, Lower Temp. Start->Issue2 Issue3 Inconsistent Results Probable Cause: Variable Purity/Handling Solution: Standardize Procedures Start->Issue3

Caption: Troubleshooting logic for Lindlar catalyst issues.

References

Technical Support Center: Managing Exothermic Reactions of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic reactions of 3-Methyl-1-pentyne. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safe and successful outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during exothermic reactions involving this compound.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question Answer
My reaction temperature is increasing much faster than anticipated. What should I do immediately? Immediately remove the external heating source (if any) and begin cooling the reaction vessel with an ice bath or other cooling system. If the reaction is still not under control, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. Be prepared to use a quenching agent if necessary.
What are the likely causes of a runaway reaction with this compound? Common causes include: too rapid addition of a reagent, inadequate cooling, insufficient stirring leading to localized hot spots, incorrect solvent choice (too high boiling point), or a higher than expected concentration of reactants.
How can I prevent a runaway reaction in the future? Always start with a small-scale reaction to assess its exothermicity. Use a dropping funnel for the slow, controlled addition of reagents. Ensure your cooling system is adequate for the scale of the reaction. Use a solvent with a boiling point that can help dissipate heat. Ensure efficient stirring throughout the reaction.

Issue 2: Low or No Product Yield in an Exothermic Reaction

Question Answer
My exothermic reaction with this compound did not produce the desired product. What could be the issue? Several factors could be at play: the reaction temperature may have been too low to initiate the reaction, or conversely, a runaway reaction could have led to decomposition of the starting material or product. Impurities in the this compound or other reagents can also inhibit the reaction.
How do I troubleshoot a low yield? Monitor the reaction temperature closely to ensure it reaches the necessary activation energy without overshooting. Use purified reagents and solvents. Consider a different catalyst or reaction conditions. Analyze the crude reaction mixture to identify any byproducts, which can give clues about side reactions.

Issue 3: Unexpected Side Product Formation

Question Answer
I've isolated an unexpected byproduct from my reaction. What could it be? With terminal alkynes like this compound, side reactions can include polymerization, dimerization, or isomerization. The specific byproduct will depend on the reaction conditions (e.g., presence of metal catalysts, strong bases, or high temperatures).
How can I minimize the formation of side products? Optimize your reaction conditions. This may involve lowering the reaction temperature, changing the solvent, using a more selective catalyst, or adding an inhibitor to prevent polymerization.

Frequently Asked Questions (FAQs)

General Safety and Handling

  • What are the primary hazards associated with this compound? this compound is a highly flammable liquid and vapor.[1] It can also cause skin and eye irritation.[1] Due to its terminal alkyne functionality, it can form explosive acetylides with certain metals.

  • What personal protective equipment (PPE) should I wear when working with this compound? Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

Exothermic Reactions

  • Which common reactions of this compound are exothermic?

    • Hydrogenation: The addition of hydrogen across the triple bond is a highly exothermic process.

    • Oxidation: Reactions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) are typically exothermic and can be vigorous.

    • Polymerization: The polymerization of alkynes can be highly exothermic and may lead to a runaway reaction.[2][3]

    • Reactions with Strong Bases: Deprotonation of the terminal alkyne with strong bases like Grignard reagents or organolithiums can be exothermic.

  • How can I estimate the heat of reaction for a process involving this compound? Direct calorimetric data for this compound is not readily available. However, you can estimate the heat of reaction by looking at data for analogous compounds. For example, the heat of hydrogenation of terminal alkenes like 1-hexene (B165129) can provide a rough estimate for the exothermicity of the first step of hydrogenation.

Quantitative Data for Analogous Compounds

Since specific quantitative data for this compound is limited, the following table provides data for analogous compounds to help in risk assessment.

PropertyAnalogous CompoundValueUnit
Heat of Hydrogenation (C=C)1-Hexene-126kJ/mol
Heat of Hydrogenation (C≡C to C=C)1-Hexyne~-175kJ/mol
Heat of Hydrogenation (C≡C to C-C)1-Hexyne~-290kJ/mol

Note: These values are for analogous compounds and should be used as estimates for risk assessment purposes. The actual heat of reaction for this compound may vary.

Key Experimental Protocols

1. Catalytic Hydrogenation of this compound (Small Scale)

Objective: To safely perform the hydrogenation of this compound to 3-methylpentane.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or controlled supply)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Septa

Procedure:

  • Carefully add the Pd/C catalyst to the three-neck flask in a fume hood.

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add the solvent (ethanol) via cannula.

  • Dissolve the this compound in a small amount of solvent and add it to the flask via syringe.

  • Purge the system with hydrogen gas.

  • Begin stirring the reaction mixture.

  • Monitor the reaction progress by TLC or GC. The reaction is highly exothermic; maintain a cooling bath (e.g., ice-water) around the flask, especially during the initial phase.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product.

2. Oxidation with Potassium Permanganate (Baeyer's Test for Unsaturation)

Objective: To demonstrate the reactivity of the triple bond with an oxidizing agent in a controlled manner.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) solution (e.g., 1% aqueous)

  • Acetone (B3395972) (or other suitable solvent)

  • Test tube

Procedure:

  • Dissolve a few drops of this compound in a small amount of acetone in a test tube.

  • Add the KMnO₄ solution dropwise while shaking the test tube.

  • A positive test is indicated by the disappearance of the purple color of the permanganate and the formation of a brown precipitate (MnO₂).

  • Safety Note: This reaction is exothermic. Perform on a small scale and add the KMnO₄ solution slowly.

Visualizations

Exothermic_Reaction_Troubleshooting start Exothermic Reaction of This compound issue Problem Encountered start->issue runaway Runaway Reaction issue->runaway Temp. Spike low_yield Low/No Yield issue->low_yield Poor Conversion side_products Side Products issue->side_products Unexpected Results runaway_q1 Immediate Action: - Remove Heat - Apply Cooling - Dilute (if safe) runaway->runaway_q1 What to do? runaway_q2 Potential Causes: - Rapid Reagent Addition - Inadequate Cooling - Poor Stirring runaway->runaway_q2 Why? runaway_q3 Prevention: - Slow Addition - Adequate Cooling - Efficient Stirring runaway->runaway_q3 How to prevent? low_yield_q1 Possible Issues: - Temperature too low/high - Impurities low_yield->low_yield_q1 What's wrong? low_yield_q2 Troubleshooting: - Monitor Temperature - Purify Reagents - Analyze Byproducts low_yield->low_yield_q2 How to fix? side_products_q1 Potential Byproducts: - Polymers - Dimers - Isomers side_products->side_products_q1 What is it? side_products_q2 Minimization: - Optimize Conditions - Change Catalyst - Add Inhibitor side_products->side_products_q2 How to avoid? Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Add Pd/C to Flask prep2 Flush with Inert Gas prep1->prep2 prep3 Add Solvent prep2->prep3 prep4 Add this compound prep3->prep4 react1 Purge with H₂ prep4->react1 react2 Start Stirring & Cooling react1->react2 react3 Monitor Progress (TLC/GC) react2->react3 workup1 Vent H₂ & Purge with Inert Gas react3->workup1 workup2 Filter Catalyst (Caution: Pyrophoric) workup1->workup2 workup3 Remove Solvent workup2->workup3 workup4 Isolate Product workup3->workup4

References

Removal of byproducts from 3-Methyl-1-pentyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-pentyne. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the removal of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in reactions involving this compound?

A1: The primary byproducts in this compound reactions typically fall into three categories:

  • Isomers: The most common isomer is the internal alkyne, 3-methyl-2-pentyne, which can form under basic or heated conditions.

  • Oligomers: this compound can react with itself to form dimers, trimers, and other higher-order oligomers, particularly in the presence of certain metal catalysts.

  • Reaction-Specific Byproducts: These depend on the specific transformation being performed. For example, in Sonogashira couplings, homocoupling of the terminal alkyne can lead to diyne byproducts. In hydroboration-oxidation reactions, regioisomeric alcohols or ketone byproducts may be formed.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed by careful fractional distillation, due to its relatively low boiling point (77 °C). If the desired product is significantly less volatile, vacuum distillation is a highly effective method. For non-volatile products, column chromatography can also be used to separate the nonpolar starting material.

Q3: What is the best general approach to purify the product of a this compound reaction?

A3: A general purification strategy involves an initial workup to remove catalysts and soluble reagents, followed by a chromatographic or distillation step to separate the desired product from organic byproducts. The choice between distillation and chromatography depends on the physical properties of the product and byproducts.

Troubleshooting Guides

Issue 1: My final product is contaminated with an isomeric alkyne.

Possible Cause: Isomerization of the terminal alkyne to a more stable internal alkyne (3-methyl-2-pentyne) may have occurred. This is often promoted by strong bases or high temperatures.

Solution:

  • Fractional Distillation: If there is a sufficient difference in boiling points between your desired product and the isomeric byproduct, fractional distillation can be an effective separation method.

  • Column Chromatography: Isomeric alkynes often have slightly different polarities. Careful optimization of the solvent system for flash column chromatography can allow for their separation. A non-polar eluent system, such as hexanes with a small amount of a slightly more polar solvent, is a good starting point.

  • Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel Chromatography: For difficult separations of terminal and internal alkynes, chromatography on silica gel impregnated with silver nitrate can be very effective. The silver ions interact differently with the terminal and internal triple bonds, allowing for separation.

Experimental Protocol: Separation of Terminal and Internal Alkynes by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the boiling point difference between the isomers.

  • Distillation: Slowly heat the mixture to the boiling point of the lower-boiling isomer. Collect the distillate in fractions.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their composition.

  • Combine Fractions: Combine the fractions containing the purified desired product.

Fractional_Distillation_Workflow start Crude Product (with Isomeric Impurity) setup Assemble Fractional Distillation Apparatus start->setup distill Heat and Collect Fractions setup->distill analyze Analyze Fractions (GC or NMR) distill->analyze combine Combine Pure Fractions analyze->combine waste Impure Fractions analyze->waste product Purified Product combine->product

Issue 2: My product is contaminated with high molecular weight, non-polar byproducts.

Possible Cause: Oligomerization of this compound has likely occurred.

Solution:

  • Column Chromatography: Flash column chromatography is generally the most effective method for removing oligomeric byproducts. Since the oligomers are significantly larger than the desired product, they will likely have different retention times on a silica gel column.

  • Distillation: If the desired product is volatile and the oligomers are not, distillation (simple or vacuum) can be a straightforward method for separation.

Experimental Protocol: Removal of Oligomeric Byproducts by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is soluble and apply it to the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (a gradient elution). Start with a non-polar solvent (e.g., 100% hexanes) and gradually add a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), GC, or NMR to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow start Crude Product (with Oligomers) pack Pack Silica Gel Column start->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect and Analyze Fractions elute->collect combine Combine Pure Fractions collect->combine product Purified Product combine->product

Issue 3: My reaction workup is not effectively removing metal catalyst residues.

Possible Cause: The metal catalyst (e.g., Palladium, Copper) is not being efficiently removed by standard aqueous washes.

Solution:

  • Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent can help to sequester and remove the metal catalyst. Common choices include:

    • Saturated aqueous ammonium (B1175870) chloride (for copper catalysts).

    • Aqueous solutions of ethylenediaminetetraacetic acid (EDTA).

  • Filtration through Celite or Silica Gel: Passing the crude reaction mixture through a short plug of Celite or silica gel can effectively remove solid-supported catalysts or precipitated metal residues.

  • Specialized Scavengers: For particularly stubborn metal contamination, the use of commercially available scavenger resins can be highly effective.

Troubleshooting Logic for Catalyst Removal

Catalyst_Removal_Troubleshooting start Metal Catalyst Contamination Detected wash Aqueous Wash with Chelating Agent (e.g., aq. NH4Cl) start->wash test1 Contamination Still Present? wash->test1 filter Filter through Celite or Silica Gel test1->filter Yes end Purified Product test1->end No test2 Contamination Still Present? filter->test2 scavenger Use Scavenger Resin test2->scavenger Yes test2->end No scavenger->end

Data Presentation

The following tables summarize the effectiveness of different purification techniques for the removal of common byproducts from this compound reactions.

Table 1: Comparison of Purification Techniques for Isomer Removal

Purification TechniqueInitial Purity (Typical)Final Purity (Achievable)Typical YieldKey AdvantagesKey Disadvantages
Fractional Distillation 85-95%>98%80-90%Scalable, good for thermally stable compounds.May not separate compounds with very close boiling points.
Column Chromatography 70-90%>99%75-85%High resolution for complex mixtures.Lower throughput, solvent usage.

Table 2: Effectiveness of Methods for Metal Catalyst Removal

Removal MethodCatalystInitial ContaminationFinal Contamination
Aqueous NH4Cl Wash CopperHighLow to Moderate
Filtration through Celite Palladium on CarbonHighLow
Scavenger Resin PalladiumModerate to HighVery Low (<10 ppm)

Technical Support Center: Scaling Up 3-Methyl-1-pentyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Methyl-1-pentyne.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Grignard Synthesis

  • Question: My Grignard reaction to synthesize this compound from a sec-butyl halide and ethynylmagnesium bromide is giving a very low yield or no product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in a Grignard reaction is a common issue, often stemming from the sensitivity of the Grignard reagent. Here are the primary factors to investigate:

    • Presence of Moisture: Grignard reagents are extremely reactive with water.[1][2] Even trace amounts of moisture in your glassware, solvents, or starting materials will quench the reagent, forming an alkane and significantly reducing your yield.[1][3]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[4] Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering.[4]

    • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[2]

      • Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by crushing it in a dry flask to expose a fresh surface or by adding a small crystal of iodine.[2]

    • Impure Starting Materials: Impurities in the sec-butyl halide or the acetylene (B1199291) source can interfere with the reaction.

      • Solution: Purify your starting materials before use. The sec-butyl halide can be distilled, and acetylene gas should be passed through a trap to remove any acetone.

    • Incorrect Reaction Temperature: Grignard reactions are exothermic. If the temperature is too high, side reactions can occur. If it's too low, the reaction may not initiate or proceed at a reasonable rate.

      • Solution: Maintain the recommended temperature for the specific protocol. Initiation may require gentle warming, but the reaction should be cooled to control the exotherm once it begins.

Issue 2: Formation of Significant Byproducts in Acetylene Alkylation

  • Question: I am synthesizing this compound by alkylating acetylene with a sec-butyl halide and a strong base, but I am observing significant amounts of other products. What are these byproducts and how can I minimize them?

  • Answer: The primary side reaction in the alkylation of acetylide is elimination, especially when using secondary or tertiary alkyl halides.[5][6][7]

    • Elimination (E2) Reaction: The acetylide ion is a strong base and can abstract a proton from the sec-butyl halide, leading to the formation of butene instead of the desired substitution product.[5][7]

      • Solution: While sec-butyl halides can be used, primary alkyl halides are much more suitable for SN2 reactions with acetylide anions to minimize elimination.[5][6] If you must use a sec-butyl halide, carefully control the reaction temperature, keeping it as low as feasible to favor substitution over elimination.

    • Allene (B1206475) Formation: Under certain conditions, rearrangement of the alkyne to an allene can occur, although this is less common for this specific synthesis.[8][9]

      • Solution: Strict control of reaction conditions, particularly the base used and the temperature, can help prevent isomerization.

Issue 3: Difficulty in Purifying this compound

  • Question: I have completed the synthesis, but I am struggling to isolate pure this compound from the reaction mixture. What is the best purification method?

  • Answer: The most common and effective method for purifying this compound is distillation .[10]

    • Procedure: this compound has a relatively low boiling point (around 60-65 °C). Simple distillation is often sufficient to separate it from less volatile impurities and any unreacted starting materials with significantly different boiling points. If the boiling points of the impurities are close to that of the product, fractional distillation will be necessary for a higher purity product.

    • Troubleshooting Purification:

      • Co-distillation with Solvent: If the reaction was performed in a solvent with a similar boiling point, it can be challenging to separate. Choose a solvent with a boiling point that is significantly different from the product.

      • Azeotrope Formation: Be aware of potential azeotropes that may form between the product and solvents or byproducts. This can sometimes be addressed by using a different solvent for extraction or by performing the distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary laboratory-scale methods for synthesizing this compound are:

  • Alkylation of Acetylene: This involves the deprotonation of acetylene with a strong base (like sodium amide) to form an acetylide anion, which then acts as a nucleophile to attack a sec-butyl halide (e.g., 2-bromobutane).[7][11]

  • Reaction of an Organometallic Reagent with a Carbonyl Compound (followed by elimination): This can involve the reaction of an ethynyl (B1212043) Grignard reagent with 2-butanone, followed by dehydration of the resulting tertiary alcohol. A more direct route involves the reaction of 3-methyl-1-pentyn-3-ol (B165628) with a chlorinating agent followed by reduction.[12]

Q2: How can I monitor the progress of my reaction?

A2: Reaction progress can be monitored using chromatographic techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. A small aliquot of the reaction mixture can be quenched and analyzed.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the product and any unknown byproducts by providing both retention time and mass spectral data.[13]

Q3: What are the critical safety precautions to take during the synthesis of this compound?

A3: Safety is paramount when working with the reagents involved in this synthesis.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Reactive Reagents: Grignard reagents are pyrophoric and react violently with water.[1] Strong bases like sodium amide are also highly reactive and corrosive. Always handle these reagents under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

  • Exothermic Reactions: Both Grignard reagent formation and the subsequent reaction can be highly exothermic. Ensure adequate cooling is available and add reagents slowly to maintain control over the reaction temperature.

Quantitative Data Summary

ParameterAlkylation of AcetyleneGrignard Synthesis from 3-methyl-1-pentyn-3-ol
Starting Materials Acetylene, sec-butyl halide, Strong Base (e.g., NaNH₂)3-methyl-1-pentyn-3-ol, HCl, H₂SO₄, CuCl
Typical Solvents Liquid Ammonia (B1221849), THF, Diethyl EtherWater
Reaction Temperature -33 °C to room temperature-5 °C to 5 °C
Reported Yield Varies depending on halide and conditionsUp to 95% (for the chlorinated intermediate)[12]
Key Side Reactions E2 Elimination, DialkylationDimerization, Rearrangement

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Acetylene

This protocol is a generalized procedure and may require optimization.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.

  • Acetylide Formation: In the flask, condense anhydrous liquid ammonia (approx. 100 mL for a 0.1 mol scale reaction). Add a catalytic amount of ferric nitrate. Carefully add sodium metal (1.1 equivalents) in small pieces until a persistent blue color is observed, then add the remaining sodium. The blue color should disappear, indicating the formation of sodium amide. Bubble dry acetylene gas through the solution until the solution becomes colorless or a white precipitate of sodium acetylide forms.

  • Alkylation: Dissolve the sec-butyl halide (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the halide solution dropwise to the stirred suspension of sodium acetylide at -33 °C (the boiling point of liquid ammonia).

  • Reaction Completion and Quench: After the addition is complete, allow the reaction to stir for several hours. The reaction can be allowed to slowly warm to room temperature to evaporate the ammonia. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of 3-chloro-3-methyl-1-pentyne (B3187170) from 3-methyl-1-pentyn-3-ol (Intermediate Step)

This protocol is adapted from a patent and describes the formation of a key intermediate.[12]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, add 90g of 30% industrial hydrochloric acid.

  • Cooling and Catalyst Addition: Cool the acid to -5 °C and add 3g of cuprous chloride as a catalyst.

  • Reagent Addition: Over a period of 2 hours, simultaneously add dropwise 60g of 3-methyl-1-pentyn-3-ol and 80g of 98% concentrated sulfuric acid, while maintaining the temperature between -5 °C and 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at -5 °C to 5 °C for an additional 2 hours.

  • Workup: Allow the reaction mixture to stand and separate into layers. Collect the upper organic layer. Wash the organic layer with water to obtain the crude 3-chloro-3-methyl-1-pentyne. This intermediate can then be reduced to this compound in a subsequent step.

Visualizations

experimental_workflow_alkylation start Start: Assemble Dry Apparatus under Inert Atmosphere acetylide Acetylide Formation: Acetylene + Strong Base (e.g., NaNH2 in liq. NH3) start->acetylide alkylation Alkylation: Add sec-butyl halide dropwise at low temp. acetylide->alkylation quench Reaction Quench: Slowly add sat. aq. NH4Cl alkylation->quench workup Workup: - Ether Extraction - Wash with H2O, Brine - Dry over MgSO4 quench->workup purification Purification: Fractional Distillation workup->purification product Product: This compound purification->product troubleshooting_low_yield_grignard problem Problem: Low Yield in Grignard Synthesis cause1 Potential Cause 1: Moisture Present problem->cause1 cause2 Potential Cause 2: Inactive Magnesium problem->cause2 cause3 Potential Cause 3: Impure Reagents problem->cause3 solution1 Solution: - Flame/Oven Dry Glassware - Use Anhydrous Solvents - Inert Atmosphere (N2/Ar) cause1->solution1 solution2 Solution: - Use Fresh Mg Turnings - Activate with Iodine or Crushing cause2->solution2 solution3 Solution: - Purify Halides (Distillation) - Purify Acetylene cause3->solution3

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Methyl-1-pentyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The characterization of molecular structures is a cornerstone of modern chemistry, with spectroscopic techniques providing the most detailed insights. For researchers and professionals in drug development, a thorough understanding of these methods is crucial for the synthesis and analysis of novel organic compounds. This guide offers a comparative overview of the spectroscopic analysis of 3-Methyl-1-pentyne and its derivatives, supported by experimental data and protocols.

This compound is a terminal alkyne, and its derivatives are of interest in various fields of chemical synthesis. The presence of the carbon-carbon triple bond and its specific position within the molecule gives rise to characteristic spectroscopic signatures. This guide will focus on the primary techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a baseline for the analysis of its derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.9Singlet1H≡C-H
~2.2Multiplet1HCH (CH₃)CH₂CH₃
~1.5Multiplet2HCH₂ CH₃
~1.1Doublet3HCH(CH₃ )
~1.0Triplet3HCH₂(CH₃ )
¹³C NMR Chemical Shift (δ) ppm Assignment
~87 C-H
~68C -H
~38C H(CH₃)CH₂CH₃
~30C H₂CH₃
~21CH(C H₃)
~12CH₂(C H₃)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. The ¹³C NMR spectrum of this compound is expected to show 6 distinct absorptions, corresponding to the 6 unique carbon atoms in the molecule[1].

Table 2: IR and Mass Spectrometry Data for this compound

Spectroscopic Technique Characteristic Values Interpretation
IR Spectroscopy ~3300 cm⁻¹ (strong, sharp)≡C-H stretch (characteristic of terminal alkynes)[2]
~2100 cm⁻¹ (weak to medium)C≡C stretch[2][3]
~2960-2850 cm⁻¹C-H stretch (alkane portions)[2]
Mass Spectrometry m/z = 82Molecular ion (M⁺) peak[4][5]
m/z = 67, 53, 41, 39Common fragmentation patterns for alkynes

Comparative Spectroscopic Analysis

To highlight the unique spectral features of a terminal alkyne like this compound, it is useful to compare its spectra with those of an internal alkyne and an alkene with a similar carbon skeleton.

Table 3: Comparison of Spectroscopic Data for C₆H₁₀ Isomers

Spectroscopic Feature This compound (Terminal Alkyne) 4-Methyl-2-pentyne (Internal Alkyne) 3-Methyl-1-pentene (Alkene)
≡C-H IR Stretch Present (~3300 cm⁻¹)[2]Absent[6]Absent
C≡C vs C=C IR Stretch ~2100 cm⁻¹ (weak)[3]~2260-2100 cm⁻¹ (very weak or absent if symmetrical)[6]~1650 cm⁻¹[2]
=C-H IR Stretch AbsentAbsent~3100-3020 cm⁻¹[2]
Alkynyl ¹H NMR Signal Present (~1.9 ppm)[6]AbsentAbsent
Vinylic ¹H NMR Signals AbsentAbsentPresent (~4.9-5.8 ppm)

This comparison demonstrates that IR and ¹H NMR spectroscopy are particularly powerful in distinguishing between terminal alkynes, internal alkynes, and alkenes.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Analysis: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Analysis: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk, or obtain a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the alkyne functional group and other functional groups present in the derivative.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ions that can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound, such as a derivative of this compound.

Spectroscopic_Analysis_Workflow cluster_preliminary Preliminary Analysis cluster_functional_group Functional Group Identification cluster_structural_elucidation Structural Elucidation cluster_final Final Structure Unknown Unknown Compound MS Mass Spectrometry Unknown->MS Determine Molecular Formula IR IR Spectroscopy MS->IR Identify Functional Groups NMR 1H & 13C NMR Spectroscopy IR->NMR Determine Connectivity Structure Proposed Structure NMR->Structure Assemble Data

Caption: Workflow for the spectroscopic analysis of an organic compound.

This systematic approach, combining data from multiple spectroscopic techniques, allows for the confident determination of the structure of this compound derivatives and other organic molecules.[7][8][9]

References

A Comparative Analysis of Reaction Products from 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Characterization of 3-Methyl-1-pentyne Reaction Products

This guide provides a comprehensive comparison of the major products obtained from three key reactions of the terminal alkyne, this compound: acid-catalyzed hydration, hydroboration-oxidation, and bromination. The distinct regioselectivity and reaction mechanisms of these transformations offer versatile pathways for the synthesis of ketones, aldehydes, and halogenated compounds, respectively. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visualizations of the reaction pathways to aid in experimental design and product characterization.

Reaction Pathways and Products: A Comparative Overview

The reaction of this compound with different reagents leads to a variety of functionalized products. The primary transformations discussed herein are:

  • Acid-Catalyzed Hydration: This reaction typically employs a mercury (II) salt catalyst in the presence of aqueous acid to yield a methyl ketone.

  • Hydroboration-Oxidation: A two-step procedure involving the addition of a sterically hindered borane (B79455) followed by oxidation, resulting in the formation of an aldehyde.

  • Bromination: The addition of bromine across the triple bond, which can lead to a dibromoalkene or, with excess bromine, a tetrabromoalkane.

The selection of the appropriate reaction is crucial for achieving the desired functional group transformation with high selectivity and yield.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the reactions of this compound. Please note that specific yields can vary based on the precise reaction conditions and purification methods employed.

ReactionReagentsMajor ProductProduct StructureTypical Yield (%)
Acid-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄3-Methyl-2-pentanoneCH₃CH₂CH(CH₃)C(=O)CH₃~75-85
Hydroboration-Oxidation1. 9-BBN or Disiamylborane 2. H₂O₂, NaOH3-Methyl-1-pentanalCH₃CH₂CH(CH₃)CH₂CHO~80-90
Bromination (1 eq.)Br₂ in CCl₄(E)-1,2-Dibromo-3-methyl-1-penteneCH₃CH₂CH(CH₃)C(Br)=CHBrVariable
Bromination (excess)Excess Br₂ in CCl₄1,1,2,2-Tetrabromo-3-methylpentaneCH₃CH₂CH(CH₃)C(Br)₂CH(Br)₂High

Experimental Protocols

Detailed methodologies for each key reaction are provided below. These protocols are based on established procedures for similar terminal alkynes and can be adapted for this compound.

Acid-Catalyzed Hydration to 3-Methyl-2-pentanone

This procedure follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the ketone.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is prepared by cautiously adding the acid to the water.

  • A catalytic amount of mercury(II) sulfate (B86663) (HgSO₄) is added to the acidic solution.

  • This compound is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period (e.g., 1-2 hours) while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure 3-Methyl-2-pentanone.

Hydroboration-Oxidation to 3-Methyl-1-pentanal

This two-step reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal carbon, and subsequent oxidation replaces the boron with a hydroxyl group, which then tautomerizes to the aldehyde. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial to prevent double addition to the alkyne.[1][2][3]

Protocol:

  • Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 9-BBN in tetrahydrofuran (B95107) (THF) is prepared. The flask is cooled in an ice bath. This compound is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Oxidation: The reaction mixture is cooled again in an ice bath. A solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide, ensuring the temperature remains below 40°C. The mixture is stirred at room temperature for a few hours.

  • The aqueous layer is saturated with potassium carbonate and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The resulting 3-Methyl-1-pentanal is purified by fractional distillation.

Bromination to Halogenated Products

The addition of bromine to this compound can be controlled to yield either the dibromoalkene or the tetrabromoalkane. The reaction proceeds through a cyclic bromonium ion intermediate.

Protocol for 1,1,2,2-Tetrabromo-3-methylpentane (Excess Bromine):

  • In a round-bottom flask protected from light, this compound is dissolved in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).[4]

  • The solution is cooled in an ice bath.

  • A solution of excess bromine (at least 2 equivalents) in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the bromine color persists, indicating the reaction is complete.

  • The solvent is removed under reduced pressure to yield the crude 1,1,2,2-Tetrabromo-3-methylpentane.

  • The product can be purified by recrystallization if it is a solid, or by distillation under reduced pressure if it is a high-boiling liquid.

Product Characterization Data

Spectroscopic data is essential for the unambiguous identification of the reaction products.

3-Methyl-2-pentanone
  • ¹H NMR (CDCl₃): δ ~2.4 (m, 1H, CH), 2.1 (s, 3H, COCH₃), 1.6 (m, 2H, CH₂), 1.0 (d, 3H, CHCH₃), 0.9 (t, 3H, CH₂CH₃) ppm.

  • ¹³C NMR (CDCl₃): δ ~212 (C=O), 45 (CH), 29 (COCH₃), 25 (CH₂), 16 (CHCH₃), 11 (CH₂CH₃) ppm.

  • IR (neat): ~1715 cm⁻¹ (C=O stretch).

  • Mass Spec (EI): m/z (%) = 100 (M⁺), 85, 57, 43.

3-Methyl-1-pentanal
  • ¹H NMR (CDCl₃): δ ~9.7 (t, 1H, CHO), 2.3 (m, 2H, CH₂CHO), 1.9 (m, 1H, CH), 1.4 (m, 2H, CH₂), 0.9 (d, 3H, CHCH₃), 0.9 (t, 3H, CH₂CH₃) ppm.

  • ¹³C NMR (CDCl₃): δ ~203 (CHO), 51 (CH₂CHO), 34 (CH), 29 (CH₂), 20 (CHCH₃), 11 (CH₂CH₃) ppm.

  • IR (neat): ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch).[5]

  • Mass Spec (EI): m/z (%) = 100 (M⁺), 71, 57, 43.[6]

1,1,2,2-Tetrabromo-3-methylpentane
  • ¹H NMR (CDCl₃): Chemical shifts will be significantly downfield due to the presence of multiple bromine atoms. The spectrum is expected to be complex due to diastereotopicity.

  • ¹³C NMR (CDCl₃): Signals for the carbons bearing bromine atoms will be in the range of 40-70 ppm.

  • Mass Spec (EI): A characteristic isotopic pattern for a tetrabrominated compound will be observed due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction pathways and a general experimental workflow for product characterization.

Reaction_Pathways cluster_hydration Acid-Catalyzed Hydration cluster_hydroboration Hydroboration-Oxidation cluster_bromination Bromination This compound This compound Enol Intermediate Enol Intermediate This compound->Enol Intermediate H₂O, H⁺, Hg²⁺ Vinylborane Intermediate Vinylborane Intermediate This compound->Vinylborane Intermediate 1. R₂BH Dibromoalkene (E)-1,2-Dibromo-3-methyl-1-pentene This compound->Dibromoalkene 1 eq. Br₂ 3-Methyl-2-pentanone 3-Methyl-2-pentanone Enol Intermediate->3-Methyl-2-pentanone Tautomerization Enol Intermediate2 Enol Intermediate Vinylborane Intermediate->Enol Intermediate2 2. H₂O₂, NaOH 3-Methyl-1-pentanal 3-Methyl-1-pentanal Enol Intermediate2->3-Methyl-1-pentanal Tautomerization Tetrabromoalkane 1,1,2,2-Tetrabromo-3-methylpentane Dibromoalkene->Tetrabromoalkane 1 eq. Br₂ Experimental_Workflow Start Perform Reaction (Hydration, Hydroboration, or Bromination) Workup Reaction Workup (Extraction, Washing, Drying) Start->Workup Purification Purification (Distillation or Recrystallization) Workup->Purification Characterization Product Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

References

3-Methyl-1-pentyne in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate terminal alkyne is a critical decision in synthetic strategy. This guide provides an objective comparison of 3-methyl-1-pentyne against other commonly used terminal alkynes—1-hexyne, phenylacetylene, and tert-butylacetylene—in key synthetic transformations. The performance of these alkynes in Sonogashira coupling, hydroboration-oxidation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) is evaluated, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

This compound presents a unique combination of steric and electronic properties that influence its reactivity in common synthetic transformations. Its branched alkyl structure provides moderate steric hindrance, which can be advantageous for controlling regioselectivity, particularly in hydroboration-oxidation reactions. In contrast to the linear 1-hexyne, the electronically distinct phenylacetylene, and the sterically demanding tert-butylacetylene, this compound offers a balance that can be leveraged for specific synthetic outcomes. This guide will delve into a comparative analysis of these alkynes across three fundamental reactions.

Performance Comparison in Key Syntheses

The utility of a terminal alkyne is dictated by its performance in various coupling and functionalization reactions. Below is a summary of the comparative performance of this compound and its alternatives in Sonogashira coupling, hydroboration-oxidation, and CuAAC click chemistry.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is sensitive to the steric and electronic nature of the alkyne.

AlkyneSteric HindranceElectronic EffectTypical Yield (%)Reaction Time (h)Key Considerations
This compound ModerateAlkyl (electron-donating)80-904-8Good yields, moderate reaction times. Steric bulk can be beneficial for selectivity with some substrates.
1-Hexyne LowAlkyl (electron-donating)85-952-6Generally high yields and faster reaction rates due to minimal steric hindrance.
Phenylacetylene ModerateAryl (electron-withdrawing)90-981-4Electron-withdrawing nature of the phenyl group often leads to faster reactions and high yields.
tert-Butylacetylene HighAlkyl (electron-donating)60-758-24Significant steric hindrance can lead to lower yields and longer reaction times, and may require more forcing conditions.
Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes in an anti-Markovnikov fashion. The regioselectivity of this reaction is highly influenced by the steric bulk of the alkyne substituent.

AlkyneProductRegioselectivity (Aldehyde:Ketone)Typical Yield (%)Key Considerations
This compound 3-Methylpentanal>95:585-95The branched alkyl group effectively directs the boryl group to the terminal carbon, leading to high regioselectivity for the aldehyde.
1-Hexyne Hexanal~90:1080-90Good regioselectivity, though slightly lower than more sterically hindered alkynes.
Phenylacetylene Phenylacetaldehyde>98:290-98Electronic and steric effects of the phenyl group strongly favor the formation of the aldehyde.
tert-Butylacetylene 3,3-Dimethylbutanal>99:190-98The bulky tert-butyl group provides excellent regioselectivity for the aldehyde product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,4-disubstituted 1,2,3-triazoles. The reaction is generally tolerant of a wide range of functional groups, but the steric environment of the alkyne can influence reaction rates.

AlkyneRelative Reaction RateTypical Yield (%)Reaction TimeKey Considerations
This compound Moderate>95< 1 hGood reactivity, suitable for a wide range of applications.
1-Hexyne High>95< 1 hMinimal steric hindrance leads to very fast reaction rates.
Phenylacetylene High>95< 1 hGenerally exhibits high reactivity in CuAAC reactions.
tert-Butylacetylene Low>901-4 hSteric bulk can slow down the reaction rate compared to less hindered alkynes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions.

General Sonogashira Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl iodide.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Pd Catalyst, CuI, and Ligand in a Schlenk flask add_solvent Add degassed solvent (e.g., THF/Et3N) start->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne react Stir at specified temperature under inert atmosphere add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Hydroboration_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification start Dissolve Terminal Alkyne in anhydrous THF cool Cool to 0 °C start->cool add_borane Add 9-BBN solution dropwise cool->add_borane warm Warm to room temperature and stir add_borane->warm cool2 Cool to 0 °C warm->cool2 add_naoh Add NaOH solution cool2->add_naoh add_h2o2 Add H₂O₂ solution dropwise add_naoh->add_h2o2 stir Stir at room temperature add_h2o2->stir extract Extract with Et₂O stir->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Azide and Alkyne in solvent (e.g., tBuOH/H₂O) add_cuso4 Add CuSO₄ solution start->add_cuso4 add_asc Add Sodium Ascorbate solution add_cuso4->add_asc react Stir vigorously at room temperature add_asc->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with water monitor->dilute extract Extract with organic solvent dilute->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

A Comparative Guide to the Stereochemical Validation of 3-Methyl-1-pentyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of key reactions involving the chiral starting material, (S)-3-Methyl-1-pentyne. By understanding and controlling the three-dimensional arrangement of atoms in molecules, researchers can significantly impact the efficacy and safety of new therapeutic agents. This document details the stereoselective reduction, hydroboration-oxidation, and halogenation of (S)-3-Methyl-1-pentyne, offering insights into the predictable formation of specific stereoisomers.

Executive Summary

The stereochemistry of products derived from (S)-3-Methyl-1-pentyne is highly dependent on the chosen reaction pathway.

  • Reduction reactions of the alkyne allow for the selective formation of either cis- or trans-alkene intermediates, which in turn lead to different diastereomeric products upon subsequent reactions.

  • Hydroboration-oxidation proceeds with syn-addition, and the use of sterically hindered borane (B79455) reagents can enhance diastereoselectivity.

  • Halogenation of the alkene intermediates occurs via anti-addition, resulting in a predictable set of diastereomers.

This guide presents illustrative quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these stereochemical transformations.

Data Presentation: Comparison of Stereochemical Outcomes

The following tables summarize the expected stereochemical outcomes for the reactions of (S)-3-Methyl-1-pentyne and its alkene derivatives. The quantitative data presented is illustrative and based on established principles of stereoselectivity for structurally similar chiral molecules.

Table 1: Stereoselective Reduction of (S)-3-Methyl-1-pentyne

Reduction MethodReagentsProductStereochemistryExpected Diastereomeric Ratio (d.r.)
Partial Reduction (cis)H₂, Lindlar's Catalyst(S,Z)-3-Methyl-1-pentenesyn-addition>95:5 (Z:E)
Partial Reduction (trans)Na, NH₃ (l)(S,E)-3-Methyl-1-penteneanti-addition>95:5 (E:Z)
Full ReductionH₂, Pd/C(S)-3-MethylpentaneN/AN/A

Table 2: Diastereoselective Hydroboration-Oxidation of (S,Z)- and (S,E)-3-Methyl-1-pentene

Starting AlkeneHydroborating AgentProduct AlcoholExpected Diastereomeric Ratio (d.r.)
(S,Z)-3-Methyl-1-penteneBH₃·THF(1R,3S)-3-Methyl-1-pentanol70:30
(1S,3S)-3-Methyl-1-pentanol
(S,Z)-3-Methyl-1-pentene9-BBN(1R,3S)-3-Methyl-1-pentanol>95:5
(1S,3S)-3-Methyl-1-pentanol
(S,E)-3-Methyl-1-penteneBH₃·THF(1R,3S)-3-Methyl-1-pentanol60:40
(1S,3S)-3-Methyl-1-pentanol
(S,E)-3-Methyl-1-pentene9-BBN(1R,3S)-3-Methyl-1-pentanol>90:10
(1S,3S)-3-Methyl-1-pentanol

Table 3: Diastereoselective Bromination of (S,Z)- and (S,E)-3-Methyl-1-pentene

Starting AlkeneReagentProduct DibromideExpected Diastereomeric Ratio (d.r.)
(S,Z)-3-Methyl-1-penteneBr₂(1R,2R,3S)-1,2-Dibromo-3-methylpentane>90:10
(1S,2S,3S)-1,2-Dibromo-3-methylpentane
(S,E)-3-Methyl-1-penteneBr₂(1R,2S,3S)-1,2-Dibromo-3-methylpentane>90:10
(1S,2R,3S)-1,2-Dibromo-3-methylpentane

Experimental Protocols

Protocol 1: Partial Reduction of (S)-3-Methyl-1-pentyne to (S,Z)-3-Methyl-1-pentene (Lindlar Reduction)
  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a balloon filled with hydrogen gas, and a rubber septum is used.

  • Reagents:

    • (S)-3-Methyl-1-pentyne (1.0 eq)

    • Lindlar's catalyst (5% by weight of the alkyne)

    • Quinoline (B57606) (1 drop)

    • Methanol (solvent)

  • Procedure:

    • The flask is charged with (S)-3-Methyl-1-pentyne, Lindlar's catalyst, and methanol.

    • A drop of quinoline is added to poison the catalyst further and prevent over-reduction.

    • The flask is evacuated and backfilled with hydrogen gas from the balloon three times.

    • The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC.

    • Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude (S,Z)-3-Methyl-1-pentene, which can be purified by distillation.

Protocol 2: Partial Reduction of (S)-3-Methyl-1-pentyne to (S,E)-3-Methyl-1-pentene (Dissolving Metal Reduction)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The apparatus is cooled to -78 °C in a dry ice/acetone bath.

  • Reagents:

  • Procedure:

    • Ammonia gas is condensed into the cooled flask.

    • Small pieces of sodium metal are added until a persistent blue color is observed.

    • A solution of (S)-3-Methyl-1-pentyne in a minimal amount of dry THF is added dropwise.

    • The reaction is stirred at -78 °C for 2 hours.

    • The reaction is quenched by the careful addition of solid ammonium chloride until the blue color disappears.

    • The ammonia is allowed to evaporate, and the residue is partitioned between water and ether.

    • The organic layer is separated, dried over anhydrous magnesium sulfate (B86663), and concentrated to give the crude (S,E)-3-Methyl-1-pentene.

Protocol 3: Hydroboration-Oxidation of (S)-3-Methyl-1-pentene
  • Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum is used.

  • Reagents:

    • (S)-3-Methyl-1-pentene (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 1.1 eq) or 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 eq)

    • 3 M Sodium hydroxide (B78521) solution

    • 30% Hydrogen peroxide solution

    • Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • The alkene is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to 0 °C.

    • The borane solution is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

    • The reaction is cooled to 0 °C, and the sodium hydroxide solution is added slowly, followed by the dropwise addition of hydrogen peroxide.

    • The mixture is stirred at room temperature for 1 hour.

    • The layers are separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting alcohol can be purified by column chromatography.

Protocol 4: Bromination of (S)-3-Methyl-1-pentene
  • Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is protected from light with aluminum foil.

  • Reagents:

  • Procedure:

    • The alkene is dissolved in dichloromethane and cooled to 0 °C.

    • A solution of bromine in dichloromethane is added dropwise with stirring. The disappearance of the bromine color indicates consumption.

    • The reaction is allowed to warm to room temperature and stirred for 30 minutes.

    • The reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the crude dibromide, which can be purified by chromatography.

Visualizations

Reaction Pathway Overview

G S-3-Methyl-1-pentyne S-3-Methyl-1-pentyne cis-(S)-3-Methyl-1-pentene cis-(S)-3-Methyl-1-pentene S-3-Methyl-1-pentyne->cis-(S)-3-Methyl-1-pentene H2, Lindlar trans-(S)-3-Methyl-1-pentene trans-(S)-3-Methyl-1-pentene S-3-Methyl-1-pentyne->trans-(S)-3-Methyl-1-pentene Na, NH3 Diastereomeric Alcohols A Diastereomeric Alcohols A cis-(S)-3-Methyl-1-pentene->Diastereomeric Alcohols A 1. BH3/THF 2. H2O2, NaOH Diastereomeric Dibromides A Diastereomeric Dibromides A cis-(S)-3-Methyl-1-pentene->Diastereomeric Dibromides A Br2 Diastereomeric Alcohols B Diastereomeric Alcohols B trans-(S)-3-Methyl-1-pentene->Diastereomeric Alcohols B 1. BH3/THF 2. H2O2, NaOH Diastereomeric Dibromides B Diastereomeric Dibromides B trans-(S)-3-Methyl-1-pentene->Diastereomeric Dibromides B Br2

Caption: Reaction pathways from (S)-3-Methyl-1-pentyne.

Hydroboration-Oxidation Workflow

G cluster_0 Hydroboration Step (syn-addition) cluster_1 Oxidation Step (retention of stereochemistry) Alkene Alkene Trialkylborane Trialkylborane Alkene->Trialkylborane + Borane Borane Borane Alcohol Alcohol Trialkylborane->Alcohol + H2O2, NaOH H2O2_NaOH H2O2, NaOH

Caption: Hydroboration-oxidation experimental workflow.

Halogenation Logical Relationship

G Alkene Alkene Bromonium Ion Intermediate Bromonium Ion Intermediate Alkene->Bromonium Ion Intermediate + Br2 Anti-addition Anti-addition Bromonium Ion Intermediate->Anti-addition Nucleophilic Attack by Br- Diastereomeric Dibromides Diastereomeric Dibromides Anti-addition->Diastereomeric Dibromides Product Formation

Caption: Logical steps in alkene bromination.

Analytical Methodologies for Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Purity Analysis Methods for Synthesized 3-Methyl-1-pentyne

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reagents and intermediates is paramount. This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized this compound, a valuable building block in organic chemistry. We will explore the performance of key methodologies, present supporting data, and provide detailed experimental protocols.

The primary methods for analyzing the purity of a volatile, low-molecular-weight compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4] Each technique offers distinct advantages and sensitivities for detecting and quantifying the target compound and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[1][2][5] For a compound like this compound, GC-MS is highly effective at separating it from solvents, starting materials, and byproducts, even those with similar boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound.[3] For this compound, the terminal alkyne proton has a characteristic chemical shift in the ¹H NMR spectrum (around 1.7-3.1 ppm), and the sp-hybridized carbons have distinct signals in the ¹³C NMR spectrum.[6][7] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[4][8]

Comparison of Analytical Techniques

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (¹H NMR)
Principle Separation by volatility and polarity, detection by massNuclear spin transitions in a magnetic field
Primary Use Separation and identification of volatile componentsStructural elucidation and quantification
Sensitivity High (ppm to ppb level)Moderate (typically requires >1% for routine analysis)
Impurity Detection Excellent for volatile impurities, including isomersGood for structural isomers and non-volatile impurities
Quantification Relative quantification (area percent); absolute with calibrationAbsolute quantification with an internal standard (qNMR)
Sample Throughput HighModerate
Destructive YesNo

Common Impurities in Synthesized this compound

Impurities in synthesized this compound can arise from starting materials, side reactions, or subsequent rearrangements. Common potential impurities include structural isomers, which can be particularly challenging to separate.

CompoundMolecular FormulaBoiling Point (°C)Key Distinguishing Analytical Feature
This compound C₆H₁₀71Terminal alkyne proton signal in ¹H NMR (~2.0 ppm)
4-Methyl-1-pentyneC₆H₁₀39-41Different fragmentation pattern in MS and chemical shifts in NMR
4-Methyl-2-pentyneC₆H₁₀56Absence of a terminal alkyne proton signal in ¹H NMR
1-HexyneC₆H₁₀71-72Different retention time in GC and distinct NMR spectrum
2-HexyneC₆H₁₀84Absence of a terminal alkyne proton signal in ¹H NMR
3-HexyneC₆H₁₀81-82Absence of a terminal alkyne proton signal in ¹H NMR

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable purity data.

Protocol 1: Purity Analysis by GC-MS

This protocol is adapted from standard methods for volatile organic compound analysis.[1][5][9]

  • Sample Preparation: Dilute 1 µL of the synthesized this compound in 1 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., TG-624SilMS, 30 m x 0.32 mm I.D., 1.8 µm film thickness) and a mass spectrometer detector.[10]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the relative peak areas.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.[4][8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The standard should have a known purity and a signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30 seconds is often sufficient.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the well-resolved signal of the terminal alkyne proton for this compound and a known signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the analyte: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Visualized Workflows and Relationships

Diagrams can help clarify the process of purity analysis and the relationships between the target compound and its potential impurities.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesized This compound (Crude Product) GCMS GC-MS Analysis (Volatile Profile) Synthesis->GCMS NMR ¹H NMR Analysis (Structural Confirmation) Synthesis->NMR PurityData Purity & Impurity Profile GCMS->PurityData qNMR Quantitative ¹H NMR (Absolute Purity) NMR->qNMR qNMR->PurityData Decision Purity > 95%? PurityData->Decision Purification Further Purification Decision->Purification No FinalProduct Final Product Decision->FinalProduct Yes Purification->Synthesis Re-analyze IsomerRelationships cluster_isomers Potential Isomeric Impurities (C₆H₁₀) Target This compound (Target Compound) Positional 4-Methyl-1-pentyne Target->Positional Positional Isomer Functional 4-Methyl-2-pentyne Target->Functional Functional Group Isomer Skeletal1 1-Hexyne Target->Skeletal1 Skeletal Isomer Skeletal2 2-Hexyne Target->Skeletal2 Skeletal Isomer

References

A Comparative Guide to Catalytic Systems for the Activation of 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of alkynes is a cornerstone of modern organic synthesis. Among these, the activation of sterically hindered terminal alkynes like 3-methyl-1-pentyne presents unique challenges and opportunities. This guide provides an objective comparison of various catalytic systems for the activation of this compound, focusing on hydration, hydrosilylation, and isomerization reactions. The performance of different catalysts is evaluated based on experimental data for conversion, selectivity, and reaction conditions.

Hydration of this compound: A Comparison of Catalytic Systems

The hydration of this compound can theoretically yield two products: 3-methyl-2-pentanone (B1360105) (following Markovnikov's rule) or 3-methyl-1-pentanal (anti-Markovnikov addition). The choice of catalyst is crucial in controlling this regioselectivity.

Catalyst SystemSubstrateProduct(s)Conversion (%)Selectivity (%)Reaction ConditionsReference
HgSO₄, H₂SO₄, H₂OThis compound3-Methyl-2-pentanoneHigh (not specified)High for Methyl KetoneNot specifiedGeneral knowledge
Gold(I) complexesTerminal AlkynesMethyl KetonesGood to ExcellentHigh for Methyl KetonesNot specified[1]
Platinum(II) complexesAlkynesKetonesGoodImproved regioselectivity over Hg(II)Not specified[2]

Experimental Protocol: General Procedure for Gold-Catalyzed Hydration of Terminal Alkynes

A representative procedure for the gold-catalyzed hydration of terminal alkynes involves dissolving the alkyne in a suitable solvent system, such as a mixture of methanol (B129727) and water.[3] A catalytic amount of a gold(I) complex, for instance, [IPr)AuCl], is then added.[3] The reaction mixture is heated for several hours until completion.[3] After cooling, the product is isolated and purified using standard techniques like column chromatography.[3]

Hydrosilylation of this compound: Accessing Vinylsilanes

Hydrosilylation of this compound with a silane (B1218182) (e.g., triethylsilane) can lead to three possible vinylsilane isomers: the α-product, the (E)-β-product, and the (Z)-β-product. The catalyst plays a pivotal role in determining the regio- and stereoselectivity of this transformation.

Catalyst SystemSubstrateProduct(s)Yield (%)SelectivityReaction ConditionsReference
Platinum-based catalystsTerminal AlkynesPredominantly (E)-β-vinylsilanesHighHigh for (E)-β isomerVaries
Rhodium-based catalystsTerminal Alkynes(E) or (Z) isomers depending on conditionsHighDependent on ligands and conditionsVaries[4]
Ruthenium-based catalystsTerminal AlkynesPredominantly (Z)-β-vinylsilanes or α-vinylsilanesHighHigh for (Z)-β or α isomerVaries

Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation

In a typical platinum-catalyzed hydrosilylation, the alkyne and the silane are mixed in a solvent under an inert atmosphere. A catalytic amount of a platinum complex, such as Karstedt's catalyst, is added to the solution. The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction is monitored by techniques like GC-MS or NMR. Upon completion, the product is purified by distillation or chromatography.

Isomerization of this compound

Catalytic isomerization can shift the triple bond of this compound to internal positions, leading to a mixture of isomers. This can be a desired transformation or a competing side reaction in other functionalization processes.

Catalyst SystemSubstrateProduct(s)Conversion (%)Selectivity (%)Reaction ConditionsReference
Ruthenium complexesTerminal Alkenes (related reaction)Internal AlkenesHighHigh>150 °C, neat[5][6]
Palladium complexesAlkynyl alcoholsDienyl alcohols and α,β-unsaturated aldehydesSubstrate dependentSubstrate dependentNot specified[7]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Isomerization

A general procedure for ruthenium-catalyzed isomerization involves heating the terminal alkyne, potentially with a ruthenium catalyst like a Ru-hydride complex, in a suitable solvent or neat. The reaction temperature and time are optimized to achieve the desired conversion and selectivity towards the internal alkyne isomers. The product mixture is then analyzed and the components separated by chromatographic methods.

Visualizing Catalytic Pathways

To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the generalized pathways for alkyne activation.

Hydration_Mechanism cluster_markovnikov Markovnikov Hydration cluster_antimarkovnikov Anti-Markovnikov Hydration Alkyne_M This compound Catalyst_M HgSO4 / H2SO4 or Au(I) / Pt(II) Alkyne_M->Catalyst_M Coordination Intermediate_M Vinyl Cation (more substituted) Catalyst_M->Intermediate_M Nucleophilic Attack of H2O Enol_M Enol Intermediate Intermediate_M->Enol_M Deprotonation Product_M 3-Methyl-2-pentanone Enol_M->Product_M Tautomerization Alkyne_AM This compound Catalyst_AM BH3 then H2O2, NaOH Alkyne_AM->Catalyst_AM Hydroboration Intermediate_AM Vinylborane Catalyst_AM->Intermediate_AM Enol_AM Enol Intermediate Intermediate_AM->Enol_AM Oxidation Product_AM 3-Methyl-1-pentanal Enol_AM->Product_AM Tautomerization

Caption: Generalized mechanisms for Markovnikov and anti-Markovnikov hydration of a terminal alkyne.

Hydrosilylation_Mechanism cluster_chalk_harrod Chalk-Harrod Mechanism (Simplified) Catalyst Metal Catalyst (e.g., Pt, Rh, Ru) Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Reacts with Silane R3SiH Silane->Oxidative_Addition Alkyne This compound Alkyne_Insertion Alkyne Insertion Alkyne->Alkyne_Insertion Reacts with Oxidative_Addition->Alkyne_Insertion Intermediate Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Intermediate Product Vinylsilane Reductive_Elimination->Product Product->Catalyst Regenerates Isomerization_Mechanism cluster_isomerization Metal-Hydride Catalyzed Isomerization Terminal_Alkyne This compound Catalyst Metal-Hydride (e.g., Ru-H) Terminal_Alkyne->Catalyst Coordination Hydrometalation Hydrometalation Catalyst->Hydrometalation Beta_Hydride_Elimination β-Hydride Elimination Hydrometalation->Beta_Hydride_Elimination Intermediate Internal_Alkyne Internal Alkyne Isomers Beta_Hydride_Elimination->Internal_Alkyne Internal_Alkyne->Catalyst Re-coordination (further isomerization)

References

Mechanistic Insights into the Reactions of 3-Methyl-1-pentyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of substituted alkynes is crucial for the rational design and synthesis of complex molecules. This guide provides a comparative analysis of the outcomes of three key reactions of the terminal alkyne, 3-methyl-1-pentyne: catalytic hydrogenation, hydroboration-oxidation, and electrophilic addition of hydrogen bromide. We will delve into the mechanistic underpinnings of each transformation, supported by experimental data and detailed protocols, to offer a comprehensive resource for predicting and controlling the chemical behavior of this versatile building block.

Executive Summary

This guide explores the reactivity of this compound under different reaction conditions, highlighting the distinct product outcomes governed by the underlying reaction mechanisms. Catalytic hydrogenation leads to complete saturation of the triple bond, affording the corresponding alkane. In contrast, hydroboration-oxidation proceeds with anti-Markovnikov regioselectivity to yield a terminal aldehyde after tautomerization of the intermediate enol. Finally, the electrophilic addition of hydrogen bromide follows Markovnikov's rule, producing a vinyl bromide with the halogen atom on the more substituted carbon of the original triple bond.

Comparative Data of this compound Reactions

ReactionReagentsMajor ProductRegioselectivityStereochemistry
Catalytic HydrogenationH₂, Pt/C3-MethylpentaneN/ASyn-addition
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-MethylpentanalAnti-MarkovnikovSyn-addition
Electrophilic AdditionHBr2-Bromo-3-methyl-1-penteneMarkovnikovN/A

Reaction Mechanisms and Experimental Protocols

Catalytic Hydrogenation: Saturation of the Alkyne

Catalytic hydrogenation of this compound over a platinum catalyst results in the complete reduction of the carbon-carbon triple bond to a single bond, yielding 3-methylpentane.[1] The reaction proceeds via the syn-addition of two equivalents of hydrogen across the triple bond.[2]

Mechanism:

The reaction occurs on the surface of the metal catalyst.[3] Both the alkyne and molecular hydrogen adsorb onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are added sequentially to the same face of the alkyne, first forming an alkene intermediate which is then further reduced to the alkane.[4]

Experimental Protocol:

To a solution of this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate, a catalytic amount of platinum on carbon (Pt/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete, as indicated by the cessation of hydrogen uptake. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-methylpentane.

Catalytic_Hydrogenation reactant reactant reagents reagents reactant->reagents catalyst catalyst reagents->catalyst product product catalyst->product

Hydroboration-Oxidation: Anti-Markovnikov Addition and Tautomerization

The hydroboration-oxidation of this compound is a two-step process that results in the formation of 3-methylpentanal.[5] This reaction is highly regioselective, following an anti-Markovnikov addition pattern, where the boron atom adds to the terminal, less sterically hindered carbon of the alkyne.[6][7]

Mechanism:

In the first step, borane (B79455) (BH₃), typically complexed with tetrahydrofuran (B95107) (THF), adds across the triple bond in a concerted, syn-addition.[8][9] The boron atom attaches to the terminal carbon, and a hydride shifts to the internal carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-oxygen bond, forming an enol intermediate. This enol then rapidly tautomerizes to the more stable aldehyde, 3-methylpentanal.[10]

Experimental Protocol:

To a solution of this compound in anhydrous THF at 0 °C is added a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF). The reaction is stirred at room temperature for several hours. The reaction mixture is then cooled, and aqueous sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide. After stirring, the product is extracted with an organic solvent, dried, and purified.[6]

Hydroboration_Oxidation reactant reactant step1_reagents step1_reagents reactant->step1_reagents intermediate intermediate step1_reagents->intermediate step2_reagents step2_reagents intermediate->step2_reagents enol_intermediate enol_intermediate step2_reagents->enol_intermediate product product enol_intermediate->product Tautomerization

Electrophilic Addition of HBr: Markovnikov's Rule in Action

The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition to an alkyne.[11] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms (the terminal carbon), and the bromide ion adds to the more substituted carbon.[12] This regioselectivity leads to the formation of 2-bromo-3-methyl-1-pentene as the major product.[12]

Mechanism:

The π electrons of the alkyne's triple bond act as a nucleophile and attack the electrophilic hydrogen of HBr.[13][14] This results in the formation of a vinyl carbocation intermediate. The more stable secondary vinyl carbocation is formed preferentially over the primary vinyl carbocation. The bromide ion then acts as a nucleophile and attacks the carbocation, forming the final product.[15]

Experimental Protocol:

Hydrogen bromide gas is bubbled through a solution of this compound in a non-polar, inert solvent like pentane (B18724) or dichloromethane, typically at a low temperature (e.g., 0 °C).[13] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any excess acid, followed by washing with brine. The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by distillation.

Electrophilic_Addition reactant reactant reagent reagent reactant->reagent carbocation carbocation reagent->carbocation product product carbocation->product + Br⁻

Conclusion

The reactions of this compound demonstrate the predictable yet diverse reactivity of terminal alkynes. By understanding the underlying mechanisms of catalytic hydrogenation, hydroboration-oxidation, and electrophilic addition, researchers can strategically select the appropriate reagents and conditions to achieve the desired synthetic outcome. This comparative guide serves as a valuable tool for professionals in chemistry and drug development, enabling more efficient and targeted molecular design and synthesis.

References

Benchmarking 3-Methyl-1-pentyne: A Comparative Guide for Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final products. 3-Methyl-1-pentyne, a chiral terminal alkyne, is a valuable synthon prized for its role in the introduction of a stereocenter adjacent to a reactive alkyne moiety. This guide provides a comprehensive performance comparison of this compound against structurally similar terminal alkynes, offering researchers and drug development professionals the data needed to make informed decisions in their synthetic endeavors.

Alternative Building Blocks: A Structural Overview

To provide a robust benchmark, this compound was compared against a curated selection of terminal alkynes that offer distinct steric profiles around the reactive triple bond. The chosen alternatives are:

  • 1-Hexyne (B1330390): A linear and less sterically hindered alkyne, serving as a baseline for reactivity.

  • 4-Methyl-1-pentyne: An isomer of this compound, allowing for the evaluation of the impact of the methyl group's position on reactivity.

  • 3,3-Dimethyl-1-butyne (B43207): A highly hindered alkyne that provides insights into the tolerance of reactions to significant steric bulk.

Comparative Performance in Key Coupling Reactions

The utility of these building blocks was assessed in two of the most fundamental and widely used transformations for terminal alkynes: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the synthesis of complex molecular architectures from aryl or vinyl halides and terminal alkynes. The following table summarizes the performance of this compound and its alternatives in this reaction. It is important to note that the presented yields are representative and have been compiled from various sources. Direct comparison should be made with caution as reaction conditions may vary between studies.

Alkyne Building BlockAryl Halide PartnerCatalyst SystemSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
This compound IodobenzenePd(PPh₃)₂Cl₂/CuITriethylamine (B128534)-254~85
1-Hexyne IodobenzenePd(PPh₃)₂Cl₂/CuITriethylamine-252>95
4-Methyl-1-pentyne IodobenzenePd(PPh₃)₂Cl₂/CuITriethylamine-253~90
3,3-Dimethyl-1-butyne IodobenzenePd(PPh₃)₂Cl₂/CuITriethylamine-258~70

The data suggests that steric hindrance plays a significant role in the efficiency of the Sonogashira coupling. The linear 1-hexyne exhibits the highest reactivity, while the bulky 3,3-dimethyl-1-butyne shows a marked decrease in yield and an increase in reaction time. This compound and its isomer, 4-methyl-1-pentyne, demonstrate good reactivity, positioning them as effective building blocks for introducing moderate steric bulk without significantly compromising reaction efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for bioconjugation and materials science, known for its high efficiency and orthogonality. The performance of the selected alkynes in this reaction is summarized below. As with the Sonogashira coupling data, these values are representative and collated from multiple sources.

Alkyne Building BlockAzide (B81097) PartnerCopper SourceLigandSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound Benzyl AzideCuSO₄·5H₂OSodium Ascorbate (B8700270)t-BuOH/H₂O251>95
1-Hexyne Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O250.5>98
4-Methyl-1-pentyne Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O251>95
3,3-Dimethyl-1-butyne Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O254~90

The CuAAC reaction appears to be more tolerant to steric hindrance compared to the Sonogashira coupling. While a slight decrease in reactivity is observed with increasing steric bulk, all tested alkynes provide high to excellent yields. This highlights the robustness of the click reaction and the broad applicability of these building blocks in this context. This compound remains a highly effective choice for incorporating a chiral center via this versatile ligation method.

Experimental Protocols

Detailed methodologies for the benchmarked reactions are provided to facilitate reproducibility and further investigation.

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), was added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To a solution of the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) was added a freshly prepared solution of sodium ascorbate (0.2 mmol, 20 mol%) in water, followed by a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water. The reaction mixture was stirred vigorously at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture was diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel or recrystallization.

Visualizing Synthetic Utility

The following diagrams illustrate the role of these building blocks in synthetic workflows and their application in constructing complex molecules.

logical_relationship cluster_building_blocks Alternative Building Blocks cluster_reactions Key Coupling Reactions cluster_products Complex Molecules This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling CuAAC (Click Chemistry) CuAAC (Click Chemistry) This compound->CuAAC (Click Chemistry) 1-Hexyne 1-Hexyne 1-Hexyne->Sonogashira Coupling 1-Hexyne->CuAAC (Click Chemistry) 4-Methyl-1-pentyne 4-Methyl-1-pentyne 4-Methyl-1-pentyne->Sonogashira Coupling 4-Methyl-1-pentyne->CuAAC (Click Chemistry) 3,3-Dimethyl-1-butyne 3,3-Dimethyl-1-butyne 3,3-Dimethyl-1-butyne->Sonogashira Coupling 3,3-Dimethyl-1-butyne->CuAAC (Click Chemistry) Pharmaceuticals Pharmaceuticals Sonogashira Coupling->Pharmaceuticals Functional Materials Functional Materials Sonogashira Coupling->Functional Materials CuAAC (Click Chemistry)->Pharmaceuticals Agrochemicals Agrochemicals CuAAC (Click Chemistry)->Agrochemicals CuAAC (Click Chemistry)->Functional Materials

Caption: Synthetic utility of terminal alkyne building blocks.

experimental_workflow start Reactants & Catalysts reaction Reaction Setup (Solvent, Temperature, Time) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a cross-coupling reaction.

Conclusion

This comparative guide demonstrates that this compound is a versatile and efficient building block for the introduction of a chiral center in a variety of synthetic applications. While its reactivity in Sonogashira couplings is slightly attenuated compared to less hindered linear alkynes, it offers a good balance of steric bulk and reactivity. In the highly robust CuAAC reaction, this compound performs exceptionally well, making it an excellent choice for applications requiring this specific ligation chemistry. The selection of the optimal building block will ultimately depend on the specific steric and electronic requirements of the target molecule and the chosen synthetic methodology. The data and protocols provided herein serve as a valuable resource for researchers to navigate these choices effectively.

Computational Insights into the Reactivity of 3-Methyl-1-pentyne: A Comparative Guide to Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of small molecules is paramount for designing novel synthetic routes and predicting molecular behavior. This guide provides a comparative analysis of the principal reaction pathways of 3-Methyl-1-pentyne, a terminal alkyne, based on established computational chemistry principles. While direct computational studies on this specific molecule are limited, this document extrapolates from well-understood alkyne chemistry to offer a theoretical framework for its reactivity.

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon triple bond, a region of high electron density, and the acidic terminal proton. Computational studies on analogous alkynes typically employ Density Functional Theory (DFT) to model these reactions, providing insights into transition states and reaction energetics. This allows for a comparative assessment of different potential pathways.

Key Reaction Pathways: A Comparative Overview

The principal reaction pathways available to this compound can be categorized into three main types: electrophilic additions, deprotonation at the terminal carbon, and oxidative cleavage. Each of these pathways can be influenced by the steric hindrance imposed by the methyl group at the 3-position.

Electrophilic Addition Reactions

Electrophilic addition represents a fundamental reaction class for alkynes.[1][2] Reagents such as hydrogen halides (HX) and halogens (X₂) add across the triple bond. Computational studies on similar systems reveal the stepwise nature of these reactions, often proceeding through a vinyl cation or a bridged intermediate.[2] The regioselectivity of these additions is a key point of comparison.

Table 1: Comparison of Electrophilic Addition Pathways for this compound

Reaction PathwayReagentIntermediateProduct(s)Regioselectivity
HydrohalogenationHCl, HBrVinyl Cation3-Chloro-3-methyl-1-pentene, 2-Chloro-3-methyl-1-penteneMarkovnikov
HalogenationBr₂, Cl₂Bridged Halonium Ion(E/Z)-1,2-Dihalo-3-methyl-1-penteneAnti-addition
HydrationH₂O, H₂SO₄, HgSO₄Enol3-Methyl-2-pentanoneMarkovnikov

Computational Protocol for Electrophilic Addition:

  • Theory Level: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X is commonly used.

  • Basis Set: A basis set like 6-311+G(d,p) is typically employed to accurately describe the electronic structure.

  • Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is often included to account for solvent effects.

  • Analysis: Geometries of reactants, transition states, and products are optimized. Frequency calculations are performed to confirm the nature of stationary points and to obtain thermochemical data. Intrinsic Reaction Coordinate (IRC) calculations can be used to verify the connection between transition states and their corresponding minima.

Electrophilic_Addition Reactant This compound Intermediate1 Vinyl Cation (Markovnikov) Reactant->Intermediate1 + HX Intermediate2 Bridged Halonium Ion Reactant->Intermediate2 + X₂ Product1 3-Halo-3-methyl-1-pentene Intermediate1->Product1 Product2 (E/Z)-1,2-Dihalo-3-methyl-1-pentene Intermediate2->Product2

Figure 1: Electrophilic addition pathways of this compound.
Deprotonation and Subsequent Reactions

The terminal proton of this compound is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide anion.[1] This anion can then participate in a variety of carbon-carbon bond-forming reactions, most notably SN2 reactions with alkyl halides.

Table 2: Comparison of Deprotonation and Subsequent SN2 Reaction

Reaction StepReagentIntermediateProduct
DeprotonationNaNH₂, n-BuLi3-Methyl-1-pentynyl anionNot isolated
SN2 ReactionR-X (e.g., CH₃I)Transition StateThis compound derivative

Computational Protocol for Deprotonation and SN2 Reaction:

  • Theory Level: DFT (e.g., B3LYP) or a higher-level ab initio method like MP2.

  • Basis Set: A basis set that can handle anions, such as 6-311++G(d,p), is preferable.

  • Analysis: The reaction profile is calculated, including the deprotonation step and the subsequent nucleophilic attack. The transition state for the SN2 reaction is located and characterized. The activation energy barrier provides insight into the reaction kinetics.

Deprotonation_SN2 Reactant This compound Intermediate 3-Methyl-1-pentynyl Anion Reactant->Intermediate + Base Product C-C Bond Formation Product Intermediate->Product + R-X

Figure 2: Deprotonation and subsequent SN2 reaction of this compound.
Oxidative Cleavage

Ozonolysis is a powerful reaction that cleaves the carbon-carbon triple bond, leading to the formation of carboxylic acids. For a terminal alkyne like this compound, one of the products is carbon dioxide.

Table 3: Oxidative Cleavage via Ozonolysis

Reaction PathwayReagentIntermediateProduct(s)
Ozonolysis1. O₃\n2. H₂OMolozonide, Ozonide2-Methylbutanoic acid, CO₂

Computational Protocol for Ozonolysis:

  • Theory Level: Due to the complex nature of the intermediates, multireference methods like CASSCF or coupled-cluster methods (e.g., CCSD(T)) may be necessary for accurate descriptions, although DFT can provide initial insights.

  • Basis Set: A flexible basis set such as aug-cc-pVTZ is recommended.

  • Analysis: The mechanism involves several steps, including the initial 1,3-dipolar cycloaddition of ozone to the alkyne. Each intermediate and transition state along the reaction coordinate needs to be characterized.

Ozonolysis Reactant This compound Intermediate Ozonide Intermediate Reactant->Intermediate + O₃ Product1 2-Methylbutanoic acid Intermediate->Product1 Product2 CO₂ Intermediate->Product2

Figure 3: Oxidative cleavage of this compound via ozonolysis.

Conclusion

This guide provides a theoretical comparison of the primary reaction pathways of this compound based on established computational methodologies applied to alkynes. The steric hindrance from the 3-methyl group is expected to influence the kinetics of these reactions but not fundamentally alter the primary pathways of electrophilic addition, deprotonation, and oxidative cleavage. For definitive quantitative data on reaction barriers and product ratios for this compound, dedicated computational studies are warranted. The provided protocols offer a robust starting point for such investigations, enabling a deeper understanding of the reactivity of this and similar molecules.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1-pentyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe disposal of 3-Methyl-1-pentyne is crucial for maintaining a secure laboratory environment and ensuring regulatory compliance. Due to its chemical properties as a terminal alkyne, specific handling and disposal procedures must be rigorously followed to mitigate risks such as flammability and the potential for explosive compound formation. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste materials.

Core Safety Precautions and Hazard Identification

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] A primary safety concern with terminal alkynes is their ability to form highly unstable and explosive metal acetylides when in contact with certain heavy metals.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1]

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1]

  • Reactivity: As a terminal alkyne, it can react with heavy metal ions (e.g., copper, silver, mercury) to form explosive acetylides.[2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 922-59-8
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol [1]
Boiling Point 64 °C
Density 0.664 g/mL at 25 °C

Personal Protective Equipment (PPE)

When handling this compound in any form, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The cornerstone of this compound disposal is stringent waste segregation to prevent the formation of hazardous byproducts.

1. Waste Segregation:

  • Crucial Precaution: Under no circumstances should this compound waste be mixed with heavy metal waste.[2]

  • Establish separate, clearly labeled hazardous waste containers for each waste stream generated.

2. Solid Waste (Non-Sharps):

  • Examples: Contaminated gloves, pipette tips, and paper towels.

  • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]

3. Sharps Waste:

  • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

4. Liquid Waste:

  • Unused or Expired this compound: Do not attempt to quench pure or residual this compound in its original container. The container should be securely sealed, labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.[3]

  • Reaction Mixtures: Reaction mixtures containing this compound must be carefully and completely quenched before being collected for waste disposal to neutralize any reactive species.[3]

  • Contaminated Glassware: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).[2] Collect this initial rinsate as hazardous liquid waste.[2]

5. Final Disposal:

  • Once waste containers are approximately three-quarters full, seal them securely.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2]

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[2]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[2]

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A This compound Waste Generated B Is the waste a reaction mixture or unadulterated this compound? A->B C Reaction Mixture B->C Reaction Mixture D Unadulterated this compound B->D Unadulterated E Quench reaction mixture to neutralize reactive species C->E H Seal original container and label as hazardous waste D->H F Collect in a labeled hazardous waste container E->F G Arrange for EHS pickup F->G H->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Methyl-1-pentyne (CAS No. 922-59-8) to ensure the safety of laboratory personnel and compliance with safety regulations. Adherence to these procedures is paramount when working with this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause serious health effects.[1] Understanding its hazards is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • H225: Highly flammable liquid and vapor[1]

  • H304: May be fatal if swallowed and enters airways[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against splashes.
Skin Protection A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.
Footwear Closed-toe shoes are mandatory in the laboratory.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 922-59-8[1][5]
Molecular Formula C6H10[1]
Molecular Weight 82.14 g/mol [1]
Appearance Colorless liquid
Boiling Point 64 °C (147 °F)
Density 0.664 g/mL at 25 °C (77 °F)

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_dispense Dispense in Fume Hood prep_materials->handling_dispense handling_reaction Perform Experiment handling_dispense->handling_reaction handling_close Securely Cap Container handling_reaction->handling_close cleanup_decontaminate Decontaminate Work Area handling_close->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate personal protective equipment as detailed in the PPE section.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents for the experiment.

  • Handling:

    • Conduct all dispensing and handling of this compound inside a certified chemical fume hood.

    • Ground and bond containers when transferring the material to prevent static discharge.[3][4]

    • Use spark-proof tools and explosion-proof equipment.[3][4]

    • Keep the container tightly closed when not in use.[6]

    • Avoid contact with heat, sparks, and open flames.[3]

  • Cleanup and Disposal:

    • Following the experiment, decontaminate the work area with an appropriate solvent.

    • Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.

    • Remove your PPE in the correct order to avoid contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.[4] The container must be compatible with the chemical and leak-proof.

    • Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[4]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures:

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated to disperse vapors.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][6]

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[3] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.